Copper thiophene-2-carboxylic acid
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H4CuO2S |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
copper;thiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7); |
InChI Key |
NIPZPLSTRCTEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)O.[Cu] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Copper(I) Thiophene-2-carboxylate from Copper(I) Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Copper(I) thiophene-2-carboxylate (CuTC) starting from copper(I) oxide. It includes a detailed experimental protocol, a summary of physicochemical properties, and visual diagrams to illustrate the synthetic workflow. This document is intended to be a valuable resource for chemists and researchers in academia and industry.
Introduction
Copper(I) thiophene-2-carboxylate, also known as CuTC, is a versatile organocopper compound widely employed as a reagent in organic synthesis.[1] It is particularly recognized for its role in facilitating Ullmann-type coupling reactions.[1] The synthesis of CuTC from copper(I) oxide and thiophene-2-carboxylic acid is a common and practical method for producing this reagent on a laboratory scale. This guide details a reliable procedure for this synthesis.
Physicochemical Properties
Copper(I) thiophene-2-carboxylate is typically isolated as a solid.[2] Its stability in air and non-hygroscopic nature make it a convenient reagent to handle under standard laboratory conditions. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of Copper(I) Thiophene-2-carboxylate
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₃CuO₂S | [1] |
| Molecular Weight | 190.68 g/mol | [1] |
| Appearance | Tan, air-stable, non-hygroscopic powder | [3] |
| Red to brown powder | [4] | |
| Melting Point | Not available | [4] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble in some polar organic solvents (e.g., DMSO, DMF) | [2] |
Synthesis of Copper(I) Thiophene-2-carboxylate
The synthesis involves the reaction of copper(I) oxide with thiophene-2-carboxylic acid in a suitable solvent, with the removal of water to drive the reaction to completion.
The overall chemical transformation is depicted in the following reaction scheme:
Caption: Synthesis of Copper(I) thiophene-2-carboxylate from Copper(I) oxide.
The following protocol is a detailed method for the preparation of Copper(I) thiophene-2-carboxylate.
Materials:
-
Thiophene-2-carboxylic acid (C₅H₄O₂S)
-
Copper(I) oxide (Cu₂O)
-
Toluene (C₇H₈)
Equipment:
-
Round-bottomed flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (e.g., Büchner funnel and flask)
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine thiophene-2-carboxylic acid and copper(I) oxide in toluene.
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark trap and a condenser.
-
Reflux: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cooling: Once the reaction is complete, cool the suspension.
-
Filtration: Filter the product under vacuum, preferably under an inert atmosphere to minimize any potential oxidation, although the product is reported to be air-stable.
-
Drying: Dry the isolated solid to obtain Copper(I) thiophene-2-carboxylate as a powder.
A visual representation of this experimental workflow is provided below.
Caption: Step-by-step workflow for the synthesis of CuTC.
While the described synthetic protocol is widely cited, specific quantitative data such as percentage yield is not consistently reported in the literature for this specific method. The purity of the commercially available product is generally high.[5]
Table 2: Characterization Data for Reactant and Product
| Compound | Key Spectroscopic Data | Reference(s) |
| Thiophene-2-carboxylic acid | Melting Point: 125–127 °C | [6] |
| Appearance: White solid | [6] | |
| Copper(I) thiophene-2-carboxylate | Appearance: Tan, red, or brown powder | [3][4] |
| Spectroscopic Data: Specific IR and NMR data for the product synthesized via this method are not readily available in the cited literature. Characterization is often based on its reactivity and performance in subsequent reactions. | - |
Safety and Handling
Copper(I) thiophene-2-carboxylate is an irritant.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of Copper(I) thiophene-2-carboxylate from copper(I) oxide and thiophene-2-carboxylic acid is a straightforward and effective method for preparing this valuable synthetic reagent. The procedure, involving azeotropic removal of water, is robust and yields a stable product. This guide provides the necessary details for researchers to successfully implement this synthesis in their laboratories. Further studies would be beneficial to quantify the yield of this specific protocol and to fully characterize the spectroscopic properties of the resulting product.
References
- 1. Copper(I) thiophene-2-carboxylate - Wikipedia [en.wikipedia.org]
- 2. Copper(I) Thiophene-2-carboxylate | Properties, Applications, Safety Data & Supplier China [quinoline-thiophene.com]
- 3. scispace.com [scispace.com]
- 4. americanelements.com [americanelements.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
Chemical formula and molecular weight of Copper thiophene-2-carboxylic acid.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of copper thiophene-2-carboxylate, a versatile organometallic compound with significant applications in organic synthesis and materials science. The focus of this guide is to furnish researchers and drug development professionals with the essential chemical data, experimental procedures, and a conceptual understanding of its utility.
Core Chemical and Physical Properties
Copper thiophene-2-carboxylate is a coordination complex formed between copper and thiophene-2-carboxylic acid.[1] While various forms and complexes may exist, this guide will primarily focus on the well-characterized copper(I) thiophene-2-carboxylate (CuTC). This compound is noted for its stability and utility as a reagent in a variety of chemical transformations.[2][3]
A summary of the key quantitative data for copper(I) thiophene-2-carboxylate is presented in the table below.
| Property | Value | References |
| Chemical Formula | C₅H₃CuO₂S | [2][4][5][6] |
| Molecular Weight | 190.69 g/mol | [2][4][5][6] |
| Appearance | Yellow to green or red to brown powder | [2][5][6] |
| CAS Number | 68986-76-5 | [2][4][5] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, THF) | [3] |
It is important to note that a hydrated form, copper(I) thiophene-2-carboxylate hydrate, also exists with the chemical formula C₅H₅CuO₃S and a molecular weight of 208.70 g/mol .[7]
Experimental Protocols: Synthesis of Copper(I) Thiophene-2-Carboxylate
The most common and established method for the synthesis of copper(I) thiophene-2-carboxylate involves the reaction of thiophene-2-carboxylic acid with a copper(I) salt, typically copper(I) oxide (Cu₂O).[3]
Materials:
-
Thiophene-2-carboxylic acid (C₅H₄O₂S)
-
Copper(I) oxide (Cu₂O)
-
Toluene
Procedure:
-
Thiophene-2-carboxylic acid and copper(I) oxide are heated in toluene.
-
The reaction mixture is refluxed with azeotropic removal of water.
-
The resulting product, copper(I) thiophene-2-carboxylate, is obtained as a tan, air-stable powder.[8]
Crucial Consideration: To prevent the oxidation of the copper(I) species to the less desirable copper(II) state, it is essential to maintain an inert atmosphere, for instance by using argon or nitrogen, throughout the synthesis.[3]
Conceptual Frameworks and Applications
Copper(I) thiophene-2-carboxylate has emerged as a significant catalyst, particularly in cross-coupling reactions, where it often presents a milder and more efficient alternative to traditional palladium-based catalysts.[3] Its utility is prominent in Ullmann-type couplings, modified Stille cross-couplings, and the stereoselective formation of enamides.[8][9]
The diagram below illustrates the fundamental coordination of the thiophene-2-carboxylate ligand to a copper(I) ion, which is the basis of the formation of this versatile reagent.
References
- 1. Copper(I) thiophene-2-carboxylate - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Copper(I) thiophene-2-carboxylate | 68986-76-5 | Benchchem [benchchem.com]
- 4. 噻吩-2-甲酸亚铜 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 68986-76-5 CAS MSDS (COPPER(I) THIOPHENE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 7. Copper(I) thiophene-2-carboxylate hydrate | C5H5CuO3S | CID 92132749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
The Elusive Crystal Structure of Copper(I) Thiophene-2-carboxylate: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
To provide valuable structural insights, this guide presents the detailed crystal structure of a closely related, air-stable N-heterocyclic carbene (NHC)-ligated Copper(I) thiophene-2-carboxylate complex. This derivative provides a model for the coordination environment of the copper(I) ion and the binding mode of the thiophene-2-carboxylate ligand. Additionally, this document outlines the established synthesis protocol for the parent CuTC and a general experimental methodology for single-crystal X-ray diffraction analysis.
Crystal Structure of an N-Heterocyclic Carbene (NHC) Adduct of Copper(I) Thiophene-2-carboxylate
As a proxy for the structure of CuTC, the crystallographic data for an air-stable N-heterocyclic carbene–copper thiophene-2-carboxylate complex is presented.[1] This complex is monomeric and provides a clear picture of the coordination geometry around the copper(I) center.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic data and refinement parameters for the NHC-CuTC complex.
| Parameter | Value |
| Chemical Formula | C₂₄H₃₅CuN₂O₂S |
| Formula Weight | 491.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.083(2) |
| b (Å) | 18.019(4) |
| c (Å) | 12.891(3) |
| α (°) | 90 |
| β (°) | 98.68(3) |
| γ (°) | 90 |
| Volume (ų) | 2542.1(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.284 |
| Absorption Coefficient (mm⁻¹) | 1.056 |
| F(000) | 1040 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation | MoKα (λ = 0.71073 Å) |
| 2θ range for data collection (°) | 3.9 to 50.0 |
| Index ranges | -13 ≤ h ≤ 13, -21 ≤ k ≤ 21, -15 ≤ l ≤ 15 |
| Reflections collected | 22145 |
| Independent reflections | 4474 [R(int) = 0.045] |
| Data/restraints/parameters | 4474 / 0 / 289 |
| Goodness-of-fit on F² | 1.03 |
| Final R indexes [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.115 |
| R indexes (all data) | R₁ = 0.065, wR₂ = 0.125 |
| Largest diff. peak/hole (e Å⁻³) | 0.45 / -0.41 |
Data extracted from the supplementary information of the referenced publication.[1]
Selected Bond Lengths and Angles
The coordination geometry around the copper(I) center is detailed in the following table.
| Bond | Length (Å) | Angle | Degree (°) |
| Cu-C(NHC) | 1.880(2) | C(NHC)-Cu-O(carboxylate) | 178.08(13) |
| Cu-O(carboxylate) | 1.817(2) |
These values are typical for two-coordinate Cu(I) complexes and indicate a nearly linear coordination geometry.[2][3]
Experimental Protocols
Synthesis of Copper(I) Thiophene-2-carboxylate (Parent Compound)
The most common and established method for the synthesis of CuTC involves the reaction of thiophene-2-carboxylic acid with copper(I) oxide.
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene
Procedure:
-
A mixture of thiophene-2-carboxylic acid and a slight excess of copper(I) oxide in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
The mixture is heated to reflux.
-
Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
The reaction is monitored until no more water is collected.
-
The reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with toluene, and then with a low-boiling point solvent like diethyl ether.
-
The product, a tan, air-stable powder, is dried under vacuum.
General Protocol for Single-Crystal X-ray Diffraction
The following is a generalized protocol for the determination of a crystal structure of a coordination complex like CuTC, should suitable single crystals be obtained.[4][5]
1. Crystal Selection and Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.[6]
-
The crystal should be well-formed and free of visible defects.
-
The selected crystal is mounted on a goniometer head, often using a cryoloop or a glass fiber with a suitable adhesive.[7]
2. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is centered in the X-ray beam.
-
A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized based on the crystal's symmetry.
-
The intensity of the diffracted X-rays is measured by a detector (e.g., CCD or CMOS).
3. Data Reduction and Structure Solution:
-
The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares methods against the experimental data. This process minimizes the difference between the observed and calculated structure factors.
-
Anisotropic displacement parameters for non-hydrogen atoms are refined.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
4. Structure Validation:
-
The final refined structure is validated using software tools to check for geometric reasonability and to identify any potential errors.
-
The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Conclusion
While the definitive crystal structure of the parent Copper(I) thiophene-2-carboxylate remains to be elucidated, the analysis of a stable NHC-ligated derivative provides significant insights into its probable coordination chemistry. The provided synthetic and analytical protocols offer a foundation for researchers aiming to further investigate this important compound. The successful growth of single crystals of the parent CuTC would be a valuable contribution to the field, allowing for a direct and unambiguous determination of its solid-state structure.
References
- 1. NHC-copper-thiophene-2-carboxylate complex for the hydroboration of terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Heterocyclic Carbene Copper (I) Complexes Incorporating Pyrene Chromophore: Synthesis, Crystal Structure, and Luminescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Solubility of CuTC in polar aprotic solvents like DMSO.
An In-Depth Technical Guide to the Solubility of Copper(I) Thiocyanate (CuTC) in Polar Aprotic Solvents
Introduction
Copper(I) thiocyanate (CuSCN or CuTC), a p-type semiconductor with a wide bandgap, is a material of significant interest in various fields, including photovoltaics, where it serves as a hole transport layer (HTL) in third-generation solar cells.[1] Its application often requires solution-based processing, making the choice of a suitable solvent critical. However, due to its nature as a coordination polymer, CuTC exhibits low solubility in many common solvents.[2][3] This guide focuses on the solubility of CuTC in polar aprotic solvents, with a particular emphasis on dimethyl sulfoxide (DMSO), a highly polar, water-miscible organic liquid.[4] Understanding the solubility and dissolution mechanisms in these solvents is crucial for optimizing device fabrication and performance.
Quantitative Solubility Data
Quantitative data on the solubility of CuTC in polar aprotic solvents is limited in publicly available literature. However, experimental reports provide key insights into its solubility in DMSO. The data suggests that while CuTC is not readily soluble, a significant concentration can be achieved with appropriate techniques.
| Solvent | Formula | Solute | Reported Concentration | Temperature | Method / Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | CuSCN | 10 mg / mL | Room Temperature | Sonication for 2 hours, followed by 30 minutes of standing, is required to obtain a clear solution.[5] |
| Diethyl Sulfide (DES) | (C₂H₅)₂S | CuSCN | Not specified | Not specified | Commonly used solvent for CuSCN, but can damage underlying layers in n-i-p perovskite solar cells.[2] |
| Dipropyl Sulfide | (C₃H₇)₂S | CuSCN | 15 mg / mL | Room Temperature | Solution stirred for 5 hours.[6] Used for depositing CuSCN as a hole transport layer.[7] |
Experimental Protocols for Dissolution
The dissolution of CuTC in polar aprotic solvents is not a simple process of mixing. Specific protocols are required to break down the coordination polymer structure and achieve a clear, usable solution.
Protocol 1: Sonication-Assisted Dissolution in DMSO
This method is effective for preparing CuTC solutions in DMSO for laboratory-scale research. The use of ultrasonic energy is critical to achieving dissolution.[5]
Materials:
-
Copper(I) Thiocyanate (CuSCN) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Appropriate glass vial
-
Ultrasonic bath
Procedure:
-
Weigh 10 mg of CuSCN powder and place it into a clean, dry vial.
-
Add 1.0 mL of DMSO to the vial, resulting in an initial suspension.
-
Place the vial in an ultrasonic bath and sonicate the suspension for 2 hours at room temperature.
-
After sonication, remove the vial and let it stand undisturbed for 30 minutes.
-
Observe the solution. A clear solution indicates the successful dissolution of CuSCN.[5]
Caption: Workflow for dissolving CuTC in DMSO using sonication.
Protocol 2: Stirring-Based Dissolution in Dipropyl Sulfide
This method is often used for preparing precursor solutions for the deposition of CuSCN thin films in photovoltaic applications.
Materials:
-
Copper(I) Thiocyanate (CuSCN) powder, as-received
-
Dipropyl Sulfide, 99% purity
-
Magnetic stirrer and stir bar
-
Inert atmosphere environment (e.g., nitrogen glovebox)
Procedure:
-
Conduct all steps within an inert atmosphere to prevent contamination.
-
Dissolve as-received CuSCN in dipropyl sulfide at a concentration of 15 mg/mL.[6]
-
Stir the solution at room temperature for 5 hours using a magnetic stirrer.[6]
-
After stirring, filter the solution using a 0.2 µm PVDF filter before use in spin-coating or other deposition techniques.[6]
Solvent-Solute Interactions and Complex Formation
The dissolution of CuTC in polar aprotic solvents like DMSO is more than a simple physical process; it involves significant chemical interactions. When CuSCN is dissolved, the solvent molecules can form complexes with the Cu⁺ ions, thereby breaking or weakening the ionic bond to the SCN⁻ group.[8]
Density Functional Theory (DFT) calculations have shown that DMSO molecules interact strongly with CuSCN surfaces. The interaction occurs through the oxygen atom of the DMSO molecule, which bonds with the copper sites on the CuSCN surface.[9] This adsorption is an exothermic process and has a stabilizing effect on the CuSCN surface by lowering its surface energy.[9][10][11] This strong interaction facilitates the disruption of the CuSCN coordination polymer, leading to its dissolution.
Caption: Interaction mechanism between DMSO and the CuTC surface.
Conclusion
The solubility of Copper(I) Thiocyanate in polar aprotic solvents, particularly DMSO, is a complex process reliant on specific experimental conditions like sonication and extended stirring. While comprehensive quantitative data across various temperatures and solvents remains an area for further research, existing protocols demonstrate that solutions suitable for advanced applications, such as in perovskite solar cells, can be successfully prepared. The strong chemical interaction between the solvent and the copper centers of the CuTC polymer is the key driving force behind the dissolution process. For researchers and drug development professionals, understanding these methodologies and underlying chemical interactions is paramount for the effective utilization of CuTC in solution-processed applications.
References
- 1. Copper(I) thiocyanate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Antisolvent treatment of copper(i) thiocyanate (CuSCN) hole transport layer for efficiency improvements in organic solar cells and light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. Solution-processed inorganic copper( i ) thiocyanate (CuSCN) hole transporting layers for efficient p–i–n perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C5TA04028K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. archives.univ-biskra.dz [archives.univ-biskra.dz]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Spectroscopic Characterization of Copper-Thiophene-2-Carboxylic Acid Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize copper(II) complexes with thiophene-2-carboxylic acid. It details experimental protocols and presents key quantitative data to facilitate the understanding and application of these complexes in research and drug development.
Introduction
Copper complexes containing carboxylate ligands are of significant interest due to their diverse applications in catalysis, materials science, and particularly in the development of new therapeutic agents. Thiophene-2-carboxylic acid, a heterocyclic carboxylic acid, serves as a versatile ligand that can coordinate to metal ions in various modes, leading to complexes with unique structural and electronic properties. Spectroscopic characterization is paramount in elucidating the coordination environment of the copper ion, the binding mode of the ligand, and the overall structure of the complex, which are critical determinants of its biological activity and chemical reactivity.
This guide focuses on the principal spectroscopic techniques employed in the characterization of copper(II) thiophene-2-carboxylate complexes, including Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and Mass Spectrometry.
Synthesis of Copper(II) Thiophene-2-Carboxylate Complexes
A general synthesis for copper(II) thiophene-2-carboxylate complexes involves the reaction of a copper(II) salt with thiophene-2-carboxylic acid, often in the presence of a base to deprotonate the carboxylic acid. The resulting complex can be isolated as a solid and purified by recrystallization. The coordination sphere of the copper ion can be further modified by the introduction of auxiliary ligands, such as nitrogen-donor heterocycles (e.g., 1,10-phenanthroline or 2,2'-bipyridine), leading to the formation of mixed-ligand complexes with potentially enhanced biological activities.[1]
A desulfurization of related Cu(II) thiophene-2-thiocarboxylate complexes has been observed to readily yield the corresponding carboxylate complexes under ambient conditions.[1]
Experimental Protocols
General Synthesis of a Mixed-Ligand Copper(II) Thiophene-2-Carboxylate Complex
This protocol is adapted from the synthesis of related copper(II) carboxylate complexes.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Thiophene-2-carboxylic acid
-
2-Amino-4,6-dimethylpyrimidine (or other N-donor ligand)
-
Methanol
-
Water
-
Isopropanol
Procedure:
-
Dissolve a stoichiometric amount of Cu(NO₃)₂·3H₂O in methanol with stirring.
-
To this solution, add a stoichiometric amount of thiophene-2-carboxylic acid and stir the mixture for 10 minutes to obtain a greenish-blue solution.[2]
-
Add the N-donor ligand (e.g., 2-amino-4,6-dimethylpyrimidine) directly to the reaction mixture.[2]
-
Stir the resulting solution for several hours.
-
Allow the solution to stand for slow evaporation at room temperature.
-
Collect the resulting crystals by filtration.
-
Recrystallize the product from a suitable solvent mixture, such as isopropanol/water, to obtain pure crystals.[2]
Spectroscopic Analysis
FTIR Spectroscopy:
-
Record the FTIR spectra of the ligand and the copper complex as KBr pellets in the range of 4000-400 cm⁻¹.[2]
UV-Vis Spectroscopy:
-
Prepare dilute solutions of the ligand and the complex in a suitable solvent (e.g., ethanol or DMSO).
-
Record the absorption spectra in the range of 200-800 nm using a UV-Vis spectrophotometer.[3][4]
EPR Spectroscopy:
-
Record the X-band EPR spectra of the powdered complex at room temperature and in a frozen solution (e.g., in DMSO or a methanol-toluene mixture) at low temperatures (e.g., 77 K or 103 K).[4][5]
Mass Spectrometry:
-
Obtain the mass spectrum of the complex using a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.[4][6]
Spectroscopic Data and Interpretation
The spectroscopic data provides crucial insights into the structure and bonding of copper(II) thiophene-2-carboxylate complexes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate ligand. The key vibrational bands of interest are the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies of the carboxylate group. The difference between these two frequencies (Δν = ν_asym - ν_sym) is indicative of the coordination mode.
-
Ionic: Large Δν, similar to the sodium salt of the acid.
-
Monodentate: Δν is significantly larger than in the ionic form.
-
Bidentate Chelating: Δν is significantly smaller than in the ionic form.
-
Bidentate Bridging: Δν is comparable to or slightly larger than in the ionic form.
The absence of the broad O-H stretching band from the free carboxylic acid in the spectra of the complexes indicates the deprotonation and coordination of the carboxylate group.[3] New bands in the far-IR region can be assigned to Cu-O and Cu-N stretching vibrations, confirming the coordination of the ligands to the copper center.
Table 1: Representative FTIR Data for Copper(II) Carboxylate Complexes
| Complex Type | ν_asym(COO⁻) (cm⁻¹) | ν_sym(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Coordination Mode |
| Cu(II) Carboxylate (General) | 1610-1550 | 1420-1300 | ~150-250 | Bridging/Monodentate |
| [Cu₂(μ₂-O₂CC₆H₄-Cl)₄(C₅H₄N-CN)₂] | ~1600 | ~1400 | ~200 | Bridging Bidentate |
Note: Specific values for copper(II) thiophene-2-carboxylate were not available in a consolidated format in the searched literature. The data presented is based on analogous copper(II) carboxylate complexes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic spectra of copper(II) complexes typically exhibit two types of transitions:
-
Ligand-to-Metal Charge Transfer (LMCT) bands: Intense absorptions in the UV region (200-400 nm), arising from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital.[4][7]
-
d-d transitions: Weaker, broad absorptions in the visible region (500-800 nm), corresponding to the excitation of an electron between the d-orbitals of the copper(II) ion. The position and intensity of these bands are sensitive to the coordination geometry around the copper center.[4][8] For instance, square planar and square pyramidal geometries often result in a broad d-d band in the 498-526 nm range.[4]
Table 2: Representative UV-Vis Data for Copper(II) Complexes
| Complex Type | λ_max (nm) (LMCT) | λ_max (nm) (d-d) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (d-d) |
| Cu(II) Pseudopeptidic Complexes | 200-315 | 498-526 | ~365 |
| [Cu(HL)(H₂O)]²⁺ (related Schiff base) | ~250, ~380 | ~680 | - |
Note: The data is illustrative and based on related copper(II) complexes. Specific values for simple copper(II) thiophene-2-carboxylate are needed for a direct comparison.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) (d⁹, S=1/2). The EPR spectrum provides information about the electronic ground state and the geometry of the copper(II) center. The spectrum is characterized by the g-tensor (g_|| and g_⊥) and the copper hyperfine coupling constant (A_||).[9]
-
For an axially elongated octahedral or square planar geometry, g_|| > g_⊥ > 2.0023, which is typical for a dₓ₂-y₂ ground state.[9][10]
-
The value of g_|| can provide information about the covalent character of the metal-ligand bond.
-
The number of lines in the A_|| region can confirm the mononuclear or dinuclear nature of the complex.
Table 3: Representative EPR Data for Mononuclear Copper(II) Complexes
| Complex Type | g_|| | g_⊥ | A_|| (x 10⁻⁴ cm⁻¹) | Geometry | | :--- | :--- | :--- | :--- | :--- | | Axially Elongated Cu(II) | > g_⊥ | ~2.04-2.08 | ~150-200 | Elongated Octahedral/Square Planar | | [Cu(TREN)(OH)]⁺ | 2.21 | 2.05 | 144 | Distorted Square Pyramidal |
Note: The presented data is for representative Cu(II) complexes to illustrate the typical range of values.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the complex and to study its fragmentation pattern, which can provide structural information. For dinuclear copper carboxylates, fragments corresponding to the dimeric unit, as well as monomeric species, are often observed.[6] The isotopic pattern of copper (⁶³Cu and ⁶⁵Cu) is a characteristic feature that aids in the identification of copper-containing fragments.[4]
Visualized Workflows and Relationships
General Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of copper(II) thiophene-2-carboxylate complexes.
Interpretation of FTIR Data for Carboxylate Coordination
Caption: Decision pathway for determining carboxylate coordination mode from FTIR data.
Conclusion
The spectroscopic characterization of copper(II) thiophene-2-carboxylic acid complexes is a multi-faceted process that relies on the synergistic application of various techniques. FTIR spectroscopy provides definitive information on the ligand's coordination mode, while UV-Vis spectroscopy sheds light on the electronic transitions and coordination geometry. EPR spectroscopy is indispensable for probing the electronic ground state and the immediate environment of the paramagnetic copper(II) center. Finally, mass spectrometry confirms the molecular composition of the complex. A thorough analysis of the data from these techniques allows for a detailed structural elucidation of the synthesized complexes, which is a critical step in understanding their properties and potential applications, particularly in the realm of drug design and development. Further research is encouraged to establish a more comprehensive database of spectroscopic parameters for a wider range of copper(II) thiophene-2-carboxylate derivatives.
References
- 1. Studies of synthesis, structural features of Cu(I) thiophene-2-thiocarboxylates and unprecedented desulfurization of Cu(II) thiocarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper( ii ) complexes of macrocyclic and open-chain pseudopeptidic ligands: synthesis, characterization and interaction with dicarboxylates - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01496D [pubs.rsc.org]
- 5. Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 8. sjdfs.journals.ekb.eg [sjdfs.journals.ekb.eg]
- 9. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 10. mdpi.com [mdpi.com]
Physical properties of Copper(I) thiophene-2-carboxylate powder.
An In-depth Technical Guide to the Physical Properties of Copper(I) Thiophene-2-carboxylate Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper(I) thiophene-2-carboxylate (CuTC) is a versatile organometallic compound that has garnered significant attention in various fields of chemical research, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the known physical properties of CuTC powder, compiled from various scientific sources. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visualizations of key experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this reagent.
Physicochemical Properties
Copper(I) thiophene-2-carboxylate is typically a tan, air-stable, non-hygroscopic powder[1]. Its stability and solubility in common organic solvents contribute to its utility in a wide range of chemical transformations[1]. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Summary of Physical and Chemical Properties of Copper(I) Thiophene-2-carboxylate
| Property | Value | References |
| Appearance | Tan, air-stable, non-hygroscopic powder | [1] |
| Molecular Formula | C₅H₃CuO₂S | [1] |
| Molecular Weight | 190.69 g/mol | [1] |
| CAS Number | 68986-76-5 | [1] |
| Melting Point | ~260 °C | [1] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, THF, NMP) | [1] |
| Thermal Stability | Decomposes above 300 °C | [2] |
Structural Information
A crystal structure of an N-heterocyclic carbene (NHC) complex of CuTC, namely (SIPr)Cu(thiophene-2-carboxylate) (SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been reported. This structure reveals a copper(I) center coordinated to the NHC ligand and the thiophene-2-carboxylate ligand.
Spectroscopic Properties
Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial technique for characterizing the coordination of the thiophene-2-carboxylate ligand to the copper(I) center. The key diagnostic vibrational bands are the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group (COO⁻). The difference between these two frequencies (Δν = νas - νs) provides information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging). For bridging bidentate coordination, as is common in many dinuclear Cu(II) carboxylates with a paddle-wheel structure, the Δν value typically falls between 170–250 cm⁻¹[3]. The absence of the broad O-H stretching band from the free carboxylic acid (around 3000 cm⁻¹) and the appearance of new bands in the low-frequency region (around 500 cm⁻¹) corresponding to Cu-O bonds confirm the formation of the copper carboxylate complex[3].
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of copper(I) thiophene-2-carboxylate is expected to be dominated by ligand-to-metal charge transfer (LMCT) bands, characteristic of d¹⁰ copper(I) complexes. While specific spectral data for the pure powder is scarce, studies on related compounds and reactions involving CuTC provide some insights. For instance, the UV-Vis spectra of various organic molecules synthesized using CuTC as a catalyst have been reported, though these spectra primarily reflect the electronic transitions of the products[4][5][6][7].
Experimental Protocols
Synthesis of Copper(I) Thiophene-2-carboxylate
The most common and widely reported method for the synthesis of CuTC is the reaction of thiophene-2-carboxylic acid with copper(I) oxide in toluene, with azeotropic removal of water.
dot
Detailed Protocol:
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add thiophene-2-carboxylic acid and copper(I) oxide in a 2:1 molar ratio.
-
Solvent Addition: Add a sufficient amount of toluene to the flask to suspend the reactants.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark apparatus. The reaction is typically monitored by the cessation of water collection.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product precipitates out of the solution.
-
Purification: Collect the precipitate by filtration, wash it with fresh toluene to remove any unreacted starting materials, and then dry it under vacuum to yield pure copper(I) thiophene-2-carboxylate as a tan powder[1].
Characterization Techniques
dot
4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the formation of the copper carboxylate and to probe the coordination mode of the carboxylate ligand.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the CuTC powder or record the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic asymmetric and symmetric stretching bands of the carboxylate group and calculate the difference (Δν) to infer the coordination mode. Confirm the absence of the O-H stretch of the free acid.
4.2.2. Thermal Analysis (TGA/DSC)
-
Objective: To determine the thermal stability and decomposition temperature of the CuTC powder.
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of CuTC powder into an alumina or platinum crucible.
-
Heat the sample under an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) over a temperature range (e.g., from room temperature to 600 °C).
-
-
Analysis:
-
TGA: The thermogravimetric curve will show the percentage of weight loss as a function of temperature, indicating the onset and completion of decomposition.
-
DSC: The differential scanning calorimetry curve will show endothermic or exothermic peaks corresponding to thermal events such as melting or decomposition.
-
4.2.3. X-ray Diffraction (XRD)
-
Objective: To determine the crystal structure and phase purity of the CuTC powder.
-
Sample Preparation: A finely ground powder sample is mounted on a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.
-
Data Acquisition: The diffraction pattern is recorded over a range of 2θ angles.
-
Analysis: The resulting diffractogram can be used for phase identification by comparison with databases. For a crystalline sample, the data can be used to determine the unit cell parameters and space group.
4.2.4. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions of the CuTC complex.
-
Sample Preparation: Dissolve a small amount of the CuTC powder in a suitable transparent solvent (e.g., THF or DMSO) to prepare a dilute solution.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
Analysis: Identify the absorption maxima (λmax) and calculate the molar extinction coefficients (ε) for the observed electronic transitions.
Conclusion
Copper(I) thiophene-2-carboxylate is a valuable reagent with well-defined, albeit not exhaustively characterized, physical properties. This guide provides a consolidated source of information on its appearance, molecular characteristics, and thermal behavior, along with detailed protocols for its synthesis and characterization. The provided workflows and data tables are intended to facilitate its effective use in research and development. Further studies, particularly single-crystal X-ray diffraction of the powder and detailed spectroscopic analyses, would be beneficial to provide a more complete understanding of this important compound.
References
- 1. Copper(I) thiophene-2-carboxylate | 68986-76-5 | Benchchem [benchchem.com]
- 2. Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis and property study on thieno[3,2-b]furan compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Desymmetrised pentaporphyrinic gears mounted on metallo-organic anchors - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06379G [pubs.rsc.org]
In-Depth Technical Guide: Thermal Stability and Decomposition of Copper(I) Thiophene-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties of Copper(I) Thiophene-2-Carboxylate
A summary of the known physical and chemical properties of Copper(I) Thiophene-2-Carboxylate is presented in Table 1.
| Property | Value |
| Chemical Formula | C₅H₃CuO₂S |
| Molecular Weight | 190.68 g/mol |
| Appearance | Typically an orange to brown or dark red powder/crystal. |
| Solubility | Insoluble in water; soluble in some polar organic solvents like DMSO and DMF. |
| Copper Oxidation State | +1 |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere as it is air and light sensitive. |
Synthesis of Copper(I) Thiophene-2-Carboxylate
The synthesis of copper(I) thiophene-2-carboxylate is typically achieved through the reaction of thiophene-2-carboxylic acid with a suitable copper(I) salt, most commonly copper(I) oxide. This process is a straightforward acid-base and coordination reaction.
A general synthetic workflow is illustrated in the diagram below.
Thermal Stability and Decomposition Pathway
While specific TGA/DSC data for copper(I) thiophene-2-carboxylate is not extensively reported, the thermal decomposition of other copper carboxylates, such as copper benzoate, has been studied. Based on these related compounds, a hypothetical decomposition pathway for CuTC can be proposed.
The thermal decomposition of copper(I) carboxylates generally proceeds via decarboxylation to yield copper metal or copper oxides, with the specific products depending on the atmosphere (inert or oxidative). For copper(I) thiophene-2-carboxylate, the thiophene moiety introduces additional complexity.
A plausible decomposition pathway under an inert atmosphere is depicted below.
It is anticipated that the decomposition would occur in one or more stages, with the initial step being the loss of the carboxylate group as carbon dioxide. The presence of sulfur in the thiophene ring suggests that the final solid residue could be a mixture of copper(I) sulfide and copper(I) oxide, depending on the precise reaction conditions and any intra- or intermolecular reactions of the thiophene fragment.
Experimental Protocols for Thermal Analysis
To quantitatively assess the thermal stability and decomposition of copper(I) thiophene-2-carboxylate, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of finely ground copper(I) thiophene-2-carboxylate into a clean, tared TGA pan (typically alumina or platinum).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset and peak decomposition temperatures and the percentage of mass loss for each step. The first derivative of the TGA curve (DTG) can be used to more accurately determine the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of finely ground copper(I) thiophene-2-carboxylate into a clean, tared DSC pan (typically aluminum, sealed if volatile products are expected).
-
Place the sample pan and an empty, tared reference pan into the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 400 °C, or a temperature determined from the TGA results to encompass the initial decomposition events) at a constant heating rate (e.g., 10 °C/min).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analyze the resulting DSC curve for endothermic (e.g., melting, some decompositions) and exothermic (e.g., crystallization, some decompositions) peaks. Integrate the peaks to determine the enthalpy of transition (ΔH).
The workflow for a typical thermal analysis experiment is outlined below.
Conclusion
Copper(I) thiophene-2-carboxylate is a valuable reagent in synthetic chemistry. While its thermal stability is a critical parameter for its application, specific quantitative data on its decomposition is sparse in the public domain. Based on the behavior of analogous copper carboxylates, it is expected to decompose via decarboxylation at elevated temperatures. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to perform their own thermal analysis to determine the precise thermal properties of this compound. Such data will be invaluable for optimizing reaction conditions and ensuring the safe and effective use of copper(I) thiophene-2-carboxylate in research and development.
References
In-Depth Technical Guide: Copper(I) Thiophene-2-carboxylate (CAS Number 68986-76-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) thiophene-2-carboxylate (CuTC), identified by CAS number 68986-76-5, is an organometallic coordination complex that has garnered significant interest in synthetic and medicinal chemistry. Comprising a copper(I) center coordinated to a thiophene-2-carboxylate ligand, this compound has proven to be a versatile and efficient reagent, particularly in the realm of cross-coupling reactions. Its stability, ease of handling, and unique reactivity profile make it a valuable tool for the construction of complex organic molecules, with potential applications extending to materials science and drug discovery.
This technical guide provides a comprehensive overview of Copper(I) thiophene-2-carboxylate, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its potential biological significance based on the known activities of related copper complexes and thiophene-containing compounds.
Chemical and Physical Properties
Copper(I) thiophene-2-carboxylate is typically a solid, with its appearance ranging from yellow to green or red to brown powder.[1] It is known for being relatively stable in air, which is a notable advantage over many other copper(I) reagents.[2] The stability of the complex is attributed to the coordination of the copper(I) ion with the carboxylate oxygen and the sulfur atom of the thiophene ring.[2][3]
Table 1: Physicochemical Properties of Copper(I) Thiophene-2-carboxylate
| Property | Value | Reference(s) |
| CAS Number | 68986-76-5 | [1][4] |
| Molecular Formula | C₅H₃CuO₂S | [1] |
| Molecular Weight | 190.69 g/mol | [1] |
| Appearance | Yellow to green or red to brown powder | [1] |
| Purity | ≥ 98% (Assay by titration) | [1] |
| SMILES String | [Cu]OC(=O)c1cccs1 | [5] |
| InChI Key | SFJMFSWCBVEHBA-UHFFFAOYSA-M | [5] |
| Storage Conditions | Store at room temperature in a sealed container under an inert atmosphere to prevent oxidation. | [1][6] |
Experimental Protocols
Synthesis of Copper(I) Thiophene-2-carboxylate
A common and straightforward method for the synthesis of Copper(I) thiophene-2-carboxylate involves the reaction of thiophene-2-carboxylic acid with a copper(I) salt, such as copper(I) oxide.[2]
Experimental Protocol: Synthesis of CuTC
-
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add thiophene-2-carboxylic acid and a molar equivalent of copper(I) oxide in toluene.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by the azeotropic removal of water, which is collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid product, Copper(I) thiophene-2-carboxylate, can be isolated by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexanes) to remove any unreacted starting materials and dry under vacuum.[2]
-
Application in Ullmann-Type Coupling Reactions
Copper(I) thiophene-2-carboxylate is widely recognized as an effective reagent for promoting Ullmann-type coupling reactions, which are crucial for the formation of carbon-carbon and carbon-heteroatom bonds.[4][7] These reactions are fundamental in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.
Experimental Protocol: CuTC-Mediated Ullmann Homocoupling of an Aryl Halide
-
Materials:
-
Aryl halide (e.g., Aryl iodide)
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide - DMF)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide in the anhydrous, degassed solvent.
-
Add a stoichiometric amount of Copper(I) thiophene-2-carboxylate to the solution.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Thiophene-2-Carboxylate Ligand: A Linchpin in Complex Stability and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiophene-2-carboxylate ligand, a five-membered aromatic ring containing a sulfur atom and a carboxylate functional group, plays a pivotal role in the field of coordination chemistry. Its unique structural and electronic properties significantly influence the stability of the resulting metal complexes, making them promising candidates for a wide range of applications, particularly in catalysis and drug development. This guide provides a comprehensive overview of the factors governing the stability of metal-thiophene-2-carboxylate complexes, detailed experimental protocols for their characterization, and insights into their biological significance.
The Role of Thiophene-2-Carboxylate in Complex Stability
The stability of a metal complex in solution is a measure of the strength of the metal-ligand bond. For thiophene-2-carboxylate complexes, several factors contribute to their overall stability:
-
Coordination Modes: The thiophene-2-carboxylate ligand can coordinate to a metal center in a monodentate fashion through one of the carboxylate oxygen atoms. This interaction is fundamental to the formation of stable complexes with a variety of metal ions.
-
Electronic Effects: The electron-rich thiophene ring influences the electron density on the carboxylate group, which in turn affects the strength of the metal-oxygen bond. The aromatic nature of the thiophene ring can also participate in π-stacking interactions, further stabilizing the complex structure, especially in the solid state.
-
The Chelate Effect: While thiophene-2-carboxylate itself is a monodentate ligand, it is often used in conjunction with other multidentate ligands to form highly stable mixed-ligand complexes. The formation of one or more chelate rings by the secondary ligand significantly enhances the thermodynamic stability of the complex, a phenomenon known as the chelate effect.
-
Nature of the Metal Ion: The stability of metal-thiophene-2-carboxylate complexes also depends on the properties of the central metal ion, including its charge, ionic radius, and electron configuration.
Quantitative Analysis of Complex Stability
The stability of metal complexes is quantified by their stability constants (log K) or overall stability constants (log β). Higher values indicate greater stability. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide further insight into the spontaneity and driving forces of the complexation reaction.
Below are tables summarizing the available quantitative data for metal complexes of thiophene-2-carboxylic acid.
Table 1: Stepwise Stability Constants (log K) of Divalent Metal Ion Complexes with Thiophene-2-Carboxylic Acid [1]
| Metal Ion | log K₁ | log K₂ | Temperature (°C) | Ionic Strength (M) |
| Be²⁺ | 2.45 | 2.05 | 30 | 0.2 |
| Be²⁺ | 2.51 | 2.10 | 40 | 0.2 |
| Be²⁺ | 2.56 | 2.14 | 50 | 0.2 |
| Mn²⁺ | 1.95 | - | 30 | 0.2 |
| Mn²⁺ | 2.01 | - | 40 | 0.2 |
| Mn²⁺ | 2.06 | - | 50 | 0.2 |
| Zn²⁺ | 2.08 | - | 30 | 0.2 |
| Zn²⁺ | 2.14 | - | 40 | 0.2 |
| Zn²⁺ | 2.19 | - | 50 | 0.2 |
| Cd²⁺ | 2.15 | 1.85 | 30 | 0.2 |
| Cd²⁺ | 2.20 | 1.90 | 40 | 0.2 |
| Cd²⁺ | 2.26 | 1.95 | 50 | 0.2 |
| UO₂²⁺ | 2.25 | - | 30 | 0.2 |
| UO₂²⁺ | 2.31 | - | 40 | 0.2 |
| UO₂²⁺ | 2.37 | - | 50 | 0.2 |
Table 2: Thermodynamic Parameters for the Formation of Divalent Metal Ion Complexes with Thiophene-2-Carboxylic Acid [1]
| Metal Ion | -ΔG (kcal/mol) at 30°C | -ΔH (kcal/mol) | ΔS (cal/mol/deg) |
| Be²⁺ | 3.41 (log K₁) / 2.85 (log K₂) | 2.52 (log K₁) / 2.07 (log K₂) | 2.94 (log K₁) / 2.58 (log K₂) |
| Mn²⁺ | 2.71 | 2.52 | 0.63 |
| Zn²⁺ | 2.89 | 2.52 | 1.22 |
| Cd²⁺ | 2.99 (log K₁) / 2.57 (log K₂) | 2.52 (log K₁) / 2.29 (log K₂) | 1.55 (log K₁) / 0.92 (log K₂) |
| UO₂²⁺ | 3.13 | 2.76 | 1.22 |
Table 3: Thermal Decomposition Temperatures of Mixed Ligand Complexes Containing Thiophene-2-Carboxylate
| Metal Ion | Complex | Decomposition Temperature (°C) |
| Mn(II) | [Mn(TCA)₂(H₂O)₂(im)₂] | 167 |
| Co(II) | [Co(TCA)₂(H₂O)₂(im)₂] | 273 |
| Cu(II) | [Cu(TCA)₂(im)₂] | 229 |
| Cd(II) | [Cd(TCA)₂(H₂O)₂(im)₂] | 175 |
(TCA = Thiophene-2-carboxylate, im = imidazole)
Experimental Protocols for Stability Constant Determination
The determination of stability constants is crucial for understanding the behavior of metal complexes in solution. The following are detailed methodologies for key experiments.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants, particularly for complexes involving ligands with acidic or basic properties. The Irving-Rossotti pH-titration technique is a widely used method.
Principle: The method involves monitoring the change in pH of a solution containing a metal ion and a ligand upon the addition of a standard solution of a strong base. The competition between the metal ion and protons for the ligand allows for the calculation of the concentration of the free ligand and the average number of ligands bound per metal ion, which in turn are used to determine the stability constants.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt (e.g., 0.01 M) in deionized water.
-
Prepare a standard solution of thiophene-2-carboxylic acid (e.g., 0.05 M) in a suitable solvent (e.g., aqueous ethanol).
-
Prepare a standard solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).
-
Prepare a solution of a strong acid (e.g., 0.1 M HClO₄) and an inert salt to maintain constant ionic strength (e.g., 1 M NaClO₄).
-
-
Titration Procedure:
-
Perform three sets of titrations at a constant temperature:
-
Set 1 (Acid titration): A known volume of the strong acid and inert salt solution.
-
Set 2 (Ligand titration): The same as Set 1, but with the addition of a known volume of the ligand solution.
-
Set 3 (Complex titration): The same as Set 2, but with the addition of a known volume of the metal salt solution.
-
-
Titrate each solution with the standard base solution, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL).
-
Construct a formation curve by plotting n̄ against pL.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-integral values of n̄ (i.e., at n̄ = 0.5, 1.5, etc.).
-
Spectrophotometry
Spectrophotometry is a useful technique when the metal complex has a distinct absorption spectrum compared to the free metal ion and ligand.
Principle: The formation of a colored complex allows for the determination of its concentration using the Beer-Lambert law (A = εbc). By measuring the absorbance of a series of solutions with varying metal-to-ligand ratios, the stoichiometry and stability constant of the complex can be determined.
Methodology:
-
Wavelength Selection:
-
Record the absorption spectra of the metal salt solution, the ligand solution, and a solution containing the metal-ligand complex to identify the wavelength of maximum absorbance (λₘₐₓ) for the complex.
-
-
Job's Method of Continuous Variation:
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.
-
Measure the absorbance of each solution at the λₘₐₓ of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the ligand is varied.
-
Measure the absorbance of each solution at the λₘₐₓ.
-
Plot the absorbance versus the molar ratio of ligand to metal. The plot will consist of two linear portions, and their intersection point gives the stoichiometry of the complex.
-
-
Stability Constant Calculation:
-
From the absorbance data and the stoichiometry, the equilibrium concentrations of the metal, ligand, and complex can be calculated, allowing for the determination of the stability constant.
-
Synthesis and Characterization Workflow
A general workflow for the synthesis and characterization of metal-thiophene-2-carboxylate complexes is outlined below.
Caption: General workflow for the synthesis and characterization of metal-thiophene-2-carboxylate complexes.
Biological Role and Drug Development Potential
Thiophene derivatives and their metal complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities. While specific signaling pathways for metal-thiophene-2-carboxylate complexes are still under extensive investigation, their potential as therapeutic agents is evident from their demonstrated anti-inflammatory, antimicrobial, and anticancer properties.
The thiophene moiety is considered a "privileged scaffold" in drug discovery, as its incorporation into a molecule can enhance its pharmacological properties. Metal complexation can further augment these effects by:
-
Modifying Lipophilicity: Affecting the ability of the drug to cross cell membranes.
-
Altering Redox Properties: Influencing the drug's mechanism of action, particularly in anticancer and antimicrobial applications.
-
Providing a Specific Geometry: Facilitating targeted interactions with biological macromolecules like enzymes and DNA.
A plausible mechanism of action for these complexes in a therapeutic context is through enzyme inhibition. The metal complex can bind to the active site of an enzyme, blocking its function and thereby disrupting a key signaling pathway involved in disease progression.
Caption: Conceptual diagram of the role of metal-thiophene-2-carboxylate complexes in drug development via enzyme inhibition.
References
Methodological & Application
Application Notes and Protocols: Copper(I) Thiophene-2-carboxylate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Copper(I) thiophene-2-carboxylate (CuTC) is a versatile and efficient catalyst in a variety of organic transformations.[1] As a stable, easily handled, tan-colored powder, it offers significant advantages over traditional palladium catalysts, including milder reaction conditions and often enhanced functional group tolerance.[2] This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by CuTC, supported by quantitative data and workflow diagrams to facilitate its use in research and development.
Modified Stille Cross-Coupling Reactions
The Stille cross-coupling is a powerful method for carbon-carbon bond formation. Copper(I) thiophene-2-carboxylate can mediate the coupling of organostannanes with aryl, heteroaryl, and alkenyl iodides under mild, palladium-free conditions. This protocol is particularly useful for reactions involving thermally sensitive substrates.[2]
Quantitative Data for Stille Cross-Coupling:
| Entry | Organostannane | Alkenyl Iodide | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | α-(Thiocarbamoyl)organostannane | 1-Iodo-4-nitrobenzene | Corresponding coupled product | 1 | 25 | 85 |
| 2 | α-(Thiocarbamoyl)organostannane | 1-Iodo-2-nitrobenzene | Corresponding coupled product | 1 | 25 | 82 |
| 3 | α-(Thiocarbamoyl)organostannane | 1-Iodocyclohexene | Corresponding coupled product | 2 | 25 | 75 |
| 4 | Vinylstannane | Vinyl Iodide | 1,3-Butadiene | - | RT | Good |
Experimental Protocol: Stille Cross-Coupling
A standard procedure for the CuTC-mediated cross-coupling of an α-(thiocarbamoyl)organostannane with an alkenyl or aryl iodide is as follows:[2]
-
To a stirring suspension of Copper(I) thiophene-2-carboxylate (0.28 mmol) and the alkenyl/aryl iodide (0.28 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) under an argon atmosphere, add a solution of the α-(thiocarbamoyl)organostannane (0.19 mmol) in anhydrous THF (2 mL) at the specified temperature (see table).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The heterogeneous mixture will typically turn reddish-green as the reaction proceeds.
-
Upon complete consumption of the stannane, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a small pad of alumina.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired product.
Logical Workflow for Stille Cross-Coupling:
Caption: General workflow for CuTC-mediated Stille cross-coupling.
Ullmann-Type Couplings
CuTC facilitates Ullmann-like reductive couplings of aryl, heteroaryl, and alkenyl iodides at room temperature, a significant improvement over the high temperatures (often >200 °C) required for classical Ullmann reactions.[2] A notable characteristic of this method is the requirement of a coordinating ortho substituent on aromatic substrates for the reaction to proceed, suggesting a precoordination step is necessary for the oxidative addition to the copper center.[2]
Quantitative Data for Ullmann-Type Couplings:
| Entry | Aryl/Alkenyl Iodide | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2-Iodonitrobenzene | 2,2'-Dinitrobiphenyl | 12 | RT | 85 |
| 2 | 2-Iodobenzonitrile | 2,2'-Dicyanobiphenyl | 12 | RT | 80 |
| 3 | (E)-β-Iodostyrene | (E,E)-1,4-Diphenyl-1,3-butadiene | 12 | RT | 90 |
Experimental Protocol: Ullmann-Type Coupling
A general procedure for the Ullmann-type coupling of an aryl iodide is as follows:
-
In a flame-dried flask under an argon atmosphere, dissolve the aryl iodide (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Add Copper(I) thiophene-2-carboxylate (1.5 mmol).
-
Stir the reaction mixture at room temperature for the time indicated.
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Catalytic Cycle for Ullmann-Type Coupling:
Caption: Proposed catalytic cycle for Ullmann-type coupling.
Stereoselective Synthesis of Enamides
Copper(I) thiophene-2-carboxylate is an effective catalyst for the formation of enamides from amides and vinyl iodides. This method is highly stereoselective, yielding enamides with complete retention of the E/Z olefin geometry.
Quantitative Data for Enamide Synthesis:
| Entry | Amide | Vinyl Iodide | Base | Catalyst Loading (mol%) | Product | Yield (%) |
| 1 | 2-Pyrrolidinone | (E)-1-Iodo-2-phenylethene | Cs2CO3 | 30 | (E)-1-(2-Oxopyrrolidin-1-yl)-2-phenylethene | 88 |
| 2 | 2-Oxazolidinone | (Z)-1-Iodo-1-hexene | Cs2CO3 | 30 | (Z)-3-(Hex-1-en-1-yl)oxazolidin-2-one | 85 |
| 3 | Acetamide | (E)-1-Iodo-2-phenylethene | Cs2CO3 | 30 | (E)-N-(2-Phenylvinyl)acetamide | 75 |
Experimental Protocol: Enamide Synthesis
A general procedure for the synthesis of enamides is as follows:
-
To a mixture of the amide (1.2 mmol), vinyl iodide (1.0 mmol), and cesium carbonate (2.0 mmol), add Copper(I) thiophene-2-carboxylate (0.3 mmol, 30 mol%).
-
Add anhydrous, degassed N-methyl-2-pyrrolidone (NMP) (5 mL) under an argon atmosphere.
-
Stir the reaction mixture at room temperature until the vinyl iodide is consumed (as monitored by TLC).
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Synthesis of Alkynes (Sonogashira-Type Coupling)
CuTC can be used in a mild, non-basic, palladium-catalyzed coupling of thioalkynes and boronic acids as an alternative to the traditional Sonogashira protocol. This method provides both symmetrical and unsymmetrical alkynes in good to excellent yields.[2]
Quantitative Data for Alkyne Synthesis:
| Entry | Thioalkyne | Boronic Acid | Product | Temp (°C) | Yield (%) |
| 1 | Phenyl(phenylethynyl)sulfane | 4-Methoxyphenylboronic acid | 1-Methoxy-4-(phenylethynyl)benzene | 45-50 | 85 |
| 2 | (Cyclohex-1-en-1-ylethynyl)(phenyl)sulfane | Phenylboronic acid | 1-(Phenylethynyl)cyclohex-1-ene | 45-50 | 78 |
| 3 | Phenyl(phenylethynyl)sulfane | Phenylboronic acid | Diphenylacetylene | 45-50 | 91 |
Experimental Protocol: Alkyne Synthesis
A representative procedure for the synthesis of substituted alkynes is as follows:[2]
-
In a Schlenk tube, combine the thioalkyne (1.0 mmol), boronic acid (1.2 mmol), Copper(I) thiophene-2-carboxylate (1.5 mmol), and a palladium catalyst such as Pd(PPh3)4 (5 mol%).
-
Add anhydrous tetrahydrofuran (THF, 5 mL) under an argon atmosphere.
-
Heat the reaction mixture to 45-50 °C and stir until the starting materials are consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography.
Hydroboration of Terminal Alkynes
An air-stable N-heterocyclic carbene (NHC)-Copper(I) thiophene-2-carboxylate complex serves as a highly effective catalyst for the stereoselective hydroboration of terminal alkynes. This reaction proceeds under mild conditions without the need for a co-catalyst like a base.
Quantitative Data for Hydroboration of Alkynes:
| Entry | Alkyne | Borane | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pinacolborane | (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane | 1 | 25 | 95 |
| 2 | 1-Octyne | Pinacolborane | (E)-2-(Oct-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1 | 25 | 92 |
| 3 | 4-Ethynylanisole | 1,8-Naphthalenediaminatoborane | Corresponding (E)-alkenylborane | 1 | 25 | 93 |
Experimental Protocol: Hydroboration of Alkynes
A general procedure for the hydroboration of terminal alkynes is as follows:
-
In a glovebox, to a vial containing the NHC-CuTC complex (1-5 mol%), add the terminal alkyne (1.0 mmol) and the borane reagent (1.1 mmol) in an appropriate solvent like THF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be used directly or purified by filtration through a short silica plug.
Disclaimer: The provided protocols are general guidelines. Reaction conditions, including solvent, temperature, and reaction time, may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
Application of Copper(I) Thiophene-2-carboxylate (CuTC) in Modified Stille Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) thiophene-2-carboxylate (CuTC) has emerged as a versatile and highly effective co-catalyst in modified Stille cross-coupling reactions, offering significant advantages over traditional palladium-only catalyzed systems. Its application has enabled milder reaction conditions, improved yields, and enhanced functional group tolerance, making it a valuable tool in complex molecule synthesis, particularly in the field of drug development. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of CuTC in both palladium-catalyzed and palladium-free Stille-type cross-coupling reactions.
Application Notes
CuTC primarily serves two key roles in modified Stille reactions:
-
As a Co-catalyst in Palladium-Catalyzed Liebeskind-Srogl Cross-Coupling: In this powerful reaction, CuTC facilitates the coupling of thioesters with boronic acids. The thiophilic nature of the copper(I) center is crucial for the activation of the thioester, enabling oxidative addition of the palladium catalyst. This reaction is notable for its mild, often neutral, reaction conditions, making it suitable for sensitive and highly functionalized substrates.
-
As a Mediator in Palladium-Free Stille-Type Cross-Coupling: CuTC can mediate the cross-coupling of organostannanes with organic iodides without the need for a palladium catalyst.[1] This approach is particularly attractive due to the lower cost and toxicity associated with copper compared to palladium. The reaction proceeds through a distinct mechanism involving a copper-centered catalytic cycle.
The utility of CuTC has been demonstrated in the total synthesis of complex natural products, such as apoptolidinone, where it facilitated a key carbon-carbon bond formation under mild conditions.[2] However, the effectiveness of CuTC can be substrate and condition-dependent, and in some copper-catalyzed Stille reactions, other copper salts like CuI may provide better yields.
Data Presentation
Table 1: Liebeskind-Srogl Cross-Coupling of Thioesters with Boronic Acids using CuTC
| Entry | Thioester | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | CuTC (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | S-Phenyl benzothioate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | TFP (7.5) | 3 | THF | 55 | 18 | >95 |
| 2 | S-Ethyl 4-chlorobenzothioate | Phenylboronic acid | Pd₂(dba)₃ (2.5) | TFP (7.5) | 3 | Dioxane | 50 | 18 | 85 |
| 3 | S-Phenyl 2-thiophenecarbothioate | 3-Furylboronic acid | Pd₂(dba)₃ (2.5) | TFP (7.5) | 3 | THF | 55 | 18 | 92 |
| 4 | S-tert-Butyl cyclohexanecarbothioate | 4-Vinylphenylboronic acid | Pd₂(dba)₃ (2.5) | TFP (7.5) | 3 | THF | 55 | 18 | 78 |
TFP = Tris(2-furyl)phosphine
Table 2: Palladium-Free CuTC-Mediated Cross-Coupling of Organostannanes with Organic Iodides
| Entry | Organostannane | Organic Iodide | CuTC (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Iodobenzene | 1.5 | NMP | 23 | 0.25 | 89 |
| 2 | Tributyl(phenyl)stannane | 1-Iodooctane | 1.5 | NMP | 23 | 2 | 75 |
| 3 | (E)-Tributyl(styryl)stannane | 2-Iodothiophene | 1.5 | NMP | 23 | 1 | 82 |
| 4 | Tributyl(2-furyl)stannane | (Z)-1-Iodo-1-hexene | 1.5 | NMP | 23 | 3 | 77 |
NMP = N-Methyl-2-pyrrolidone
Experimental Protocols
Protocol 1: General Procedure for Liebeskind-Srogl Cross-Coupling
This protocol is a general guideline for the palladium-catalyzed, CuTC-mediated coupling of a thioester with a boronic acid.
Materials:
-
Thioester (1.0 equiv)
-
Boronic acid (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
Tris(2-furyl)phosphine (TFP, 7.5 mol%)
-
Copper(I) thiophene-2-carboxylate (CuTC, 1.5 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the thioester, boronic acid, Pd₂(dba)₃, TFP, and CuTC.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the specified temperature (typically 50-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Protocol 2: General Procedure for Palladium-Free CuTC-Mediated Stille-Type Coupling
This protocol describes a general method for the copper-mediated coupling of an organostannane with an organic iodide.
Materials:
-
Organostannane (1.0 equiv)
-
Organic iodide (1.1 equiv)
-
Copper(I) thiophene-2-carboxylate (CuTC, 1.5 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask or vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, add the organostannane and the organic iodide.
-
Add anhydrous NMP to dissolve the reactants.
-
Add CuTC to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of potassium fluoride and stir vigorously for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Proposed mechanism for the Liebeskind-Srogl cross-coupling reaction.
Caption: Proposed mechanism for the palladium-free CuTC-mediated Stille-type reaction.
References
Application Notes and Protocols for Stereoselective Enamide Formation Using Copper(I) Thiophene-2-carboxylate (CuTC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the stereoselective synthesis of enamides through a copper(I) thiophene-2-carboxylate (CuTC)-catalyzed coupling of amides and vinyl iodides. This method is notable for its operational simplicity, mild reaction conditions, and excellent stereoselectivity, proceeding with complete retention of the olefin geometry.
Introduction
Enamides are important structural motifs found in a variety of biologically active natural products and pharmaceuticals. The development of stereoselective methods for their synthesis is of significant interest to the chemical and pharmaceutical sciences. The use of copper catalysts for the formation of carbon-nitrogen bonds has emerged as a powerful tool in organic synthesis. Specifically, copper(I) thiophene-2-carboxylate (CuTC) has been shown to be an effective catalyst for the vinylation of amides, providing a reliable method for the synthesis of stereochemically defined enamides. This protocol is based on the work of Shen and Porco, who developed a CuTC-catalyzed approach for the assembly of enamides, including those found in salicylate antitumor macrolides.[1][2]
Data Presentation
The CuTC-catalyzed vinylation of amides demonstrates good functional group tolerance and proceeds with high yields. The reaction is highly stereoselective, with complete retention of the vinyl iodide geometry in the resulting enamide. Below is a summary of the substrate scope for this reaction.
Table 1: Substrate Scope for the CuTC-Catalyzed Vinylation of Amides with (E)-Vinyl Iodide
| Entry | Amide | Vinyl Iodide | Product | Yield (%) |
| 1 | 2-pyrrolidinone | (E)-1-iodo-2-phenylethene | (E)-1-(2-oxo-1-pyrrolidinyl)-2-phenylethene | 85 |
| 2 | 2-azetidinone | (E)-1-iodo-2-phenylethene | (E)-1-(2-oxo-1-azetidinyl)-2-phenylethene | 78 |
| 3 | 2-oxazolidinone | (E)-1-iodo-2-phenylethene | (E)-3-(2-phenylethenyl)-2-oxazolidinone | 92 |
| 4 | N-methylacetamide | (E)-1-iodo-2-phenylethene | (E)-N-methyl-N-(2-phenylethenyl)acetamide | 65 |
Table 2: Stereoselectivity of the CuTC-Catalyzed Vinylation of 2-pyrrolidinone
| Entry | Vinyl Iodide Isomer | Product Isomer | Stereoselectivity |
| 1 | (E)-1-iodo-2-phenylethene | (E)-1-(2-oxo-1-pyrrolidinyl)-2-phenylethene | >98% E |
| 2 | (Z)-1-iodo-2-phenylethene | (Z)-1-(2-oxo-1-pyrrolidinyl)-2-phenylethene | >98% Z |
Experimental Protocols
Preparation of Copper(I) Thiophene-2-carboxylate (CuTC)
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add thiophene-2-carboxylic acid (1.0 equiv), copper(I) oxide (0.5 equiv), and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with toluene and then with diethyl ether.
-
Dry the resulting tan powder under vacuum to afford CuTC.
General Protocol for the Stereoselective Synthesis of Enamides
Materials:
-
Amide (1.2 equiv)
-
Vinyl iodide (1.0 equiv)
-
Copper(I) thiophene-2-carboxylate (CuTC) (0.3 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the amide, CuTC, and Cs₂CO₃.
-
Add anhydrous, degassed toluene to the flask.
-
Add the vinyl iodide to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enamide.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the CuTC-catalyzed stereoselective synthesis of enamides.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the CuTC-catalyzed N-vinylation of amides.
References
Application Notes and Protocols: Synthesis of Functionalized BODIPY Dyes Using Copper(I) Thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized BODIPY (boron-dipyrromethene) dyes utilizing Copper(I) thiophene-2-carboxylate (CuTC). These protocols are intended to serve as a comprehensive guide for researchers in academia and industry, particularly those involved in the development of fluorescent probes, imaging agents, and photosensitizers.
Introduction
BODIPY dyes are a class of highly versatile fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. The functionalization of the BODIPY core is crucial for tuning its photophysical properties and for conjugation to biomolecules, making these dyes suitable for a wide range of applications in biological imaging, diagnostics, and therapy. Copper(I) thiophene-2-carboxylate has emerged as a valuable reagent in organic synthesis, particularly in facilitating cross-coupling reactions. Its application in the functionalization of BODIPY dyes offers a pathway to novel dye architectures with tailored properties.[1]
These notes will focus on the utility of CuTC in mediating the coupling of functional moieties to the BODIPY core, providing a foundation for the synthesis of advanced fluorescent probes.
Data Presentation
The following table summarizes the photophysical properties of representative BODIPY dyes. While direct synthesis of these specific dyes using CuTC is not explicitly detailed in the cited literature, the data serves as a benchmark for the types of functionalized BODIPY dyes that can be targeted.
| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |
| Dye-1 (meso-COOEt substituted) | Not Specified | 536 | Not Specified | 592 | High | 56 | [2] |
| BODIPY 1 | Chloroform | 504 | 80,700 | 517 | 0.94 | 13 | UTEP |
| BODIPY 2 (distyryl-substituted) | Chloroform | 644 | 94,000 | 664 | Not Specified | 20 | UTEP |
| BODIPY 3 (bromo-terminated alkyl ether) | Chloroform | 644 | Not Specified | 662 | Not Specified | 18 | UTEP |
Note: The synthesis of the above-listed dyes may involve multi-step procedures where a copper-catalyzed reaction could be a key step. The provided data is for illustrative purposes to guide the design of new functionalized BODIPY dyes.
Experimental Protocols
Protocol: Synthesis of an Aryl-Thioether Functionalized BODIPY Dye (Conceptual)
This protocol describes a hypothetical synthesis of a thioether-functionalized BODIPY dye based on a known CuTC-mediated coupling of an aryl iodide with an aryl thiol.[3] Researchers should adapt and optimize this protocol for their specific halogenated BODIPY substrate and desired thiol.
Materials:
-
Halogenated BODIPY (e.g., 2-iodo-BODIPY) (1.0 eq.)
-
Aryl thiol (1.2 eq.)
-
Copper(I) thiophene-2-carboxylate (CuTC) (0.4 eq.)
-
Potassium carbonate (K2CO3) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the halogenated BODIPY (1.0 eq.), aryl thiol (1.2 eq.), Copper(I) thiophene-2-carboxylate (0.4 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF or DMSO via syringe. The choice of solvent may depend on the solubility of the starting materials.[3]
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 3-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).[3]
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired functionalized BODIPY dye.
-
Characterize the final product using standard analytical techniques (1H NMR, 13C NMR, Mass Spectrometry, and UV-Vis and fluorescence spectroscopy).
Visualizations
Logical Workflow for Synthesis of a Functionalized BODIPY Dye
The following diagram illustrates a general workflow for the synthesis of a functionalized BODIPY dye, which may incorporate a CuTC-mediated cross-coupling step.
Caption: General workflow for BODIPY dye synthesis.
Proposed Catalytic Cycle for a Copper-Mediated Cross-Coupling Reaction
The following diagram illustrates a plausible catalytic cycle for a copper-mediated cross-coupling reaction, which could be relevant to the functionalization of BODIPY dyes.
Caption: Proposed copper catalytic cycle.
Concluding Remarks
Copper(I) thiophene-2-carboxylate is a promising reagent for the synthesis of functionalized BODIPY dyes, particularly in the context of cross-coupling reactions. While direct, standalone catalytic applications of CuTC for BODIPY functionalization require further exploration, its role as a mediator in established coupling methodologies is evident. The provided conceptual protocol and workflows offer a starting point for researchers to develop novel synthetic routes to advanced BODIPY-based functional materials. Further optimization and adaptation of reaction conditions will be necessary to achieve high yields and purity for specific target molecules.
References
Application Notes and Protocols: The Role of Copper(I) Thiophene-2-carboxylate (CuTC) in the Palladium-Catalyzed Coupling of Thiol Esters and Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of Copper(I) Thiophene-2-carboxylate (CuTC) in the palladium-catalyzed cross-coupling of thiol esters with boronic acids, a reaction commonly known as the Liebeskind-Srogl cross-coupling. This mild and efficient method allows for the formation of ketones under neutral conditions, making it a valuable tool in organic synthesis, particularly for complex and base-sensitive molecules.
Introduction: A "Baseless" Approach to Ketone Synthesis
The Liebeskind-Srogl cross-coupling reaction is a powerful alternative to traditional Suzuki-Miyaura couplings for the synthesis of ketones.[1][2] A key innovation of this methodology is the use of stoichiometric Copper(I) Thiophene-2-carboxylate (CuTC) as a co-catalyst, which obviates the need for a base.[1][2] This is particularly advantageous for the synthesis of highly functionalized and base-sensitive compounds.[1][2] The reaction is applicable to a wide array of aromatic and aliphatic thiol esters and boronic acids, consistently affording ketones in good to excellent yields.[1][2]
The critical role of CuTC is twofold. The soft copper(I) center is believed to act as a thiophilic agent, activating the carbon-sulfur bond of the thiol ester. Simultaneously, the carboxylate ligand is proposed to coordinate to the boron atom of the boronic acid, facilitating the crucial transmetalation step to the palladium center.[2][3] This dual activation mechanism is unique to the copper carboxylate salt, as other copper(I) sources like halides or cyanide salts have proven ineffective.[1]
Data Presentation: Reaction Scope and Yields
The following tables summarize the quantitative data for the Liebeskind-Srogl cross-coupling of various thiol esters and boronic acids, highlighting the broad scope and efficiency of this protocol.
Table 1: Coupling of Various Thiol Esters with Phenylboronic Acid
| Entry | Thiol Ester | Product | Yield (%) |
| 1 | S-Ph Propanethioate | Propiophenone | 93 |
| 2 | S-Ph Benzothioate | Benzophenone | 85 |
| 3 | S-Ph 4-Methoxybenzothioate | 4-Methoxybenzophenone | 88 |
| 4 | S-Ph 2-Naphthalenecarbothioate | 2-Naphthyl phenyl ketone | 82 |
| 5 | S-Ph Cyclohexanecarbothioate | Cyclohexyl phenyl ketone | 75 |
Table 2: Coupling of S-Phenyl Benzothioate with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Benzophenone | 85 |
| 2 | 4-Methylphenylboronic acid | 4-Methylbenzophenone | 91 |
| 3 | 4-Methoxyphenylboronic acid | 4-Methoxybenzophenone | 89 |
| 4 | 4-Chlorophenylboronic acid | 4-Chlorobenzophenone | 80 |
| 5 | 2-Thienylboronic acid | Phenyl(thiophen-2-yl)methanone | 78 |
| 6 | E-β-Styrylboronic acid | Chalcone | 82 |
Experimental Protocols
Preparation of Copper(I) Thiophene-2-carboxylate (CuTC)
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark trap and a condenser, add thiophene-2-carboxylic acid (60 g, 0.47 mol), copper(I) oxide (16.7 g, 0.12 mol), and toluene (180 ml).[4]
-
Reflux the mixture overnight, allowing for the azeotropic removal of water.[4]
-
Cool the resulting brown/red suspension to 60 °C.[4]
-
Filter the product under an argon atmosphere using an inverted funnel.[4]
-
The resulting tan, air-stable powder of CuTC can be stored and handled at room temperature.[1][4]
General Procedure for the Liebeskind-Srogl Cross-Coupling
Materials:
-
Thiol ester (0.500 mmol)
-
Copper(I) thiophene-2-carboxylate (CuTC) (0.143 g, 0.750 mmol)
-
Boronic acid (0.550 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) (0.003 g, 0.003 mmol)
-
Tris(2-furyl)phosphine (TFP) (0.006 g, 0.006 mmol)
-
Anhydrous Tetrahydrofuran (THF) (6 mL)
-
Diethyl ether (Et₂O)
-
5% aqueous HCl
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine the thiol ester, CuTC, boronic acid, Pd₂(dba)₃·CHCl₃, and TFP.[2]
-
Flush the vessel with argon.[2]
-
Add anhydrous THF (6 mL) and stir the mixture at 50 °C for 18 hours.[2]
-
After cooling to room temperature, add Et₂O (15 mL).[2]
-
Wash the suspension with 5% aqueous HCl (10 mL) and then with water (10 mL).[2]
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.[2]
-
Purify the crude product by chromatography on silica gel to afford the desired ketone.[2]
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the first-generation Liebeskind-Srogl cross-coupling reaction.
References
- 1. Copper(I) thiophene-2-carboxylate | 68986-76-5 | Benchchem [benchchem.com]
- 2. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 3. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols: Copper Thiophene-2-Carboxylate in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes, therefore, provide a summary of its established catalytic use in synthesizing materials for organic electronics and present generalized experimental protocols for the fabrication and characterization of organic electronic devices. These protocols can serve as a foundational methodology for researchers interested in investigating the potential of CuTC or similar novel materials.
Introduction to Copper(I) Thiophene-2-Carboxylate
Copper(I) thiophene-2-carboxylate is an organometallic compound recognized for its unique electronic and chemical properties.[1] It is a versatile material that serves as an effective precursor in the synthesis of advanced materials and as a catalyst in various organic reactions.[2][3] Its ability to facilitate charge transfer makes it a compound of interest for the development of organic photovoltaic devices and light-emitting diodes.[1]
Key Properties:
-
Catalytic Activity: CuTC is widely used to promote cross-coupling reactions, such as Ullmann-type reactions, which are fundamental in the synthesis of conjugated polymers and small molecules used in organic electronics.[3][4][5]
-
Electronic Properties: The presence of the copper(I) ion and the thiophene ring suggests potential for charge transport, a critical characteristic for semiconductor materials.[1]
-
Stability and Solubility: It is generally an air-stable powder, which simplifies handling, and is soluble in some organic solvents, facilitating its use in solution-processable fabrication techniques.
Application in the Synthesis of Organic Electronic Materials
The primary and well-documented application of CuTC relevant to organic electronics is its role as a catalyst in C-C and C-N bond formation. These reactions are essential for constructing the complex molecular architectures of high-performance organic semiconductors.
Catalytic Role in Cross-Coupling Reactions
CuTC is an effective catalyst for various cross-coupling reactions, often providing milder reaction conditions compared to traditional palladium catalysts. This is particularly advantageous when synthesizing complex and sensitive organic molecules.
Example: Ullmann-Type Coupling Reaction
Ullmann-type reactions are crucial for creating biaryl linkages, which are common motifs in conjugated polymers and dendrimers used in OLEDs and OPVs. CuTC can mediate these couplings at or near room temperature.[3]
Below is a generalized workflow for a CuTC-catalyzed Ullmann-type coupling.
Caption: Workflow for a CuTC-catalyzed Ullmann-type coupling reaction.
Quantitative Data
As of the latest literature review, there is no specific quantitative performance data available for organic electronic devices where copper(I) thiophene-2-carboxylate is the primary active semiconductor material. The tables below are provided as a reference for typical performance parameters of devices based on other thiophene-containing organic materials.
Table 1: Representative Performance of Thiophene-Based Organic Field-Effect Transistors (OFETs)
| Semiconductor Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
| P3HT | 0.01 - 0.1 | 10⁵ - 10⁷ | Spin-coating |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | 1 - 10 | > 10⁷ | Vacuum Evaporation |
| C8-BTBT | 1 - 20 | > 10⁷ | Solution Shearing |
Table 2: Representative Performance of Thiophene-Based Organic Photovoltaics (OPVs)
| Donor:Acceptor System | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) |
| P3HT:PC₆₁BM | 3 - 5 | 0.6 | 8 - 10 | 60 - 65 |
| PTB7-Th:PC₇₁BM | 9 - 11 | 0.7 - 0.8 | 16 - 18 | 65 - 70 |
| PM6:Y6 | 15 - 18 | 0.8 - 0.9 | 25 - 27 | 75 - 80 |
Table 3: Representative Performance of Thiophene-Based Organic Light-Emitting Diodes (OLEDs)
| Emitter Material (Host:Dopant) | External Quantum Efficiency (%) | Max Luminance (cd/m²) | Turn-on Voltage (V) | Emission Color |
| Thiophene-based phosphorescent emitter | 15 - 25 | > 10,000 | 3 - 5 | Green/Red |
| Thiophene-based fluorescent emitter | 5 - 10 | > 5,000 | 3 - 6 | Blue/Green |
| Thiophene-based TADF emitter | > 20 | > 10,000 | 3 - 5 | Green/Yellow |
Experimental Protocols
The following are generalized protocols for the synthesis of CuTC and the fabrication of organic electronic devices. These are intended to serve as a starting point for the investigation of new materials like CuTC.
Synthesis of Copper(I) Thiophene-2-Carboxylate
This protocol is adapted from established methods for the synthesis of copper carboxylates.
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene
-
Dean-Stark apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Combine thiophene-2-carboxylic acid (2.1 equivalents) and copper(I) oxide (1 equivalent) in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Add toluene to the flask to create a suspension.
-
Heat the mixture to reflux under an inert atmosphere.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
Monitor the reaction by observing the cessation of water collection.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with fresh toluene and then with a non-polar solvent like hexane to remove any unreacted starting material.
-
Dry the resulting powder under vacuum to yield copper(I) thiophene-2-carboxylate.
Caption: Protocol for the synthesis of Copper(I) Thiophene-2-Carboxylate.
General Protocol for OFET Fabrication and Characterization
This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for testing new semiconductor materials.
Materials:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Organic semiconductor solution (e.g., CuTC dissolved in a suitable solvent)
-
Source and drain electrode materials (e.g., Gold)
-
Spin-coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Sequentially clean the Si/SiO₂ substrate in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the film morphology of the organic semiconductor.
-
Semiconductor Deposition: Spin-coat the organic semiconductor solution onto the treated SiO₂ surface. The spin speed and solution concentration will determine the film thickness.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and remove residual solvent.
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of Au) through a shadow mask using thermal evaporation.
-
Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
Caption: General workflow for fabricating a bottom-gate, top-contact OFET.
General Protocol for OPV Fabrication and Characterization
This protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) solar cell.
Materials:
-
ITO-coated glass substrate
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Active layer blend (e.g., a donor polymer and an acceptor like PCBM, potentially with CuTC as a component)
-
Electron transport layer (ETL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Spin-coater
-
Thermal evaporator
-
Solar simulator
-
Current-voltage (I-V) measurement system
Procedure:
-
Substrate Preparation: Clean and pattern the ITO-coated glass substrate.
-
HTL Deposition: Spin-coat the HTL (e.g., PEDOT:PSS) onto the ITO and anneal.
-
Active Layer Deposition: Inside a glovebox, spin-coat the active layer blend from a solution.
-
Active Layer Annealing: Anneal the active layer to optimize the morphology for charge separation and transport.
-
ETL and Cathode Deposition: Transfer the substrate to a thermal evaporator and deposit the ETL (e.g., LiF, ~1 nm) and the metal cathode (e.g., Al, ~100 nm) through a shadow mask.
-
Encapsulation: Encapsulate the device to protect it from air and moisture.
-
Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination to determine the device performance parameters.
References
Application Notes and Protocols: Copper(I) Thiocyanate (CuTC) in Organic Photovoltaic Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Copper(I) thiocyanate (CuSCN or CuTC) has emerged as a compelling alternative to the commonly used hole transport layer (HTL) poly(3,4-ethylenedioxythiophene):polystyrenesulfonate (PEDOT:PSS) in organic photovoltaic (OPV) cells. Its advantageous properties, including a deep valence band, high optical transparency, and chemical stability, have led to significant improvements in power conversion efficiency (PCE) and device longevity.[1][2] This document provides detailed application notes and experimental protocols for the integration of CuTC as an HTL in the fabrication of organic solar cells.
Key Advantages of CuTC as a Hole Transport Layer:
-
Favorable Energy Levels: CuTC possesses a deep valence band at approximately -5.35 eV, which is 0.35 eV deeper than that of PEDOT:PSS. This alignment facilitates efficient hole extraction from the active layer and can lead to a significant increase in the open-circuit voltage (Voc).[1][2]
-
Enhanced Device Performance: The use of CuTC as an HTL has been shown to increase the power conversion efficiency of polymer:fullerene based OPV cells to over 8%, representing a 17% increase relative to PEDOT:PSS-based devices.[1] It also contributes to a two-fold increase in shunt resistance, indicating reduced leakage currents.[1]
-
Solution-Processability: CuTC is a solution-processable inorganic semiconductor, making it compatible with low-cost, large-area printing and coating techniques for OPV fabrication.[2][3]
-
Chemical Stability: As an inorganic material, CuTC offers greater chemical stability compared to some organic HTL materials, contributing to improved operational stability of the solar cells.[4]
Data Presentation: Performance of OPV Devices with CuTC HTL
The following tables summarize the performance of organic photovoltaic cells utilizing CuTC as the hole transport layer, showcasing the impact of different active layer combinations and processing techniques.
| Active Layer | HTL | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| P3HT:PC61BM | CuSCN | - | - | - | - | [3] |
| PCDTBT:PC71BM | CuSCN | - | - | - | 5.94 | [3] |
| PTB7:PC71BM | CuSCN | - | - | - | 4.60 | [3] |
| Polymer:Fullerene | CuSCN | - | - | - | > 8 | [1] |
| Polymer:Fullerene | PEDOT:PSS | - | - | - | ~6.8 | [1] |
| Treatment of CuSCN HTL | Average Voc (V) | Average Jsc (mA/cm2) | Average FF (%) | Average PCE (%) | Reference |
| Untreated | - | - | - | 8.18 | [5] |
| Acetone Washed | - | - | - | 9.16 | [5] |
| THF Washed | - | - | - | 9.25 | [5] |
Experimental Protocols
Synthesis of Copper(I) Thiocyanate (CuTC)
While commercially available, CuTC can also be synthesized in the laboratory. A general method involves the reaction of a copper(I) salt with a thiocyanate salt in an aqueous solution, leading to the precipitation of CuTC.
Materials:
-
Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Deionized water
-
Ethanol
-
Acetone
Procedure:
-
Prepare a saturated aqueous solution of the copper(I) salt.
-
Prepare a separate saturated aqueous solution of the thiocyanate salt.
-
Slowly add the thiocyanate solution to the copper(I) salt solution while stirring vigorously. A white precipitate of CuTC will form immediately.
-
Continue stirring for 30 minutes to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate sequentially with deionized water, ethanol, and acetone to remove any unreacted precursors and impurities.
-
Dry the purified CuTC powder in a vacuum oven at 60-80 °C for several hours.
Preparation of CuTC Solution for Spin Coating
The solution-processing of CuTC can be challenging due to its coordination polymer nature. The use of sulfide-based solvents is common.
Materials:
-
Synthesized or commercial CuTC powder
-
Dimethyl sulfide (DMS) or Diethyl sulfide (DES)
-
Magnetic stirrer and hotplate
Procedure:
-
Weigh the desired amount of CuTC powder.
-
Add the appropriate volume of dimethyl sulfide or diethyl sulfide to achieve the desired concentration (e.g., 5-10 mg/mL).
-
Stir the mixture on a magnetic stirrer at room temperature or with gentle heating (e.g., 40-50 °C) until the CuTC is fully dissolved. This may take several hours.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any undissolved particles.
Fabrication of Organic Photovoltaic Cells with a CuTC HTL
This protocol outlines the fabrication of a standard architecture organic solar cell: ITO / CuTC / Active Layer / Cathode.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
CuTC solution (prepared as in Protocol 2)
-
Active layer solution (e.g., P3HT:PCBM in a suitable solvent like chlorobenzene)
-
Metal for cathode (e.g., Aluminum, Calcium/Aluminum)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Deposition of CuTC Hole Transport Layer:
-
Transfer the cleaned substrates into a glovebox.
-
Spin-coat the prepared CuTC solution onto the ITO surface. A typical spin-coating recipe is 3000 rpm for 30 seconds.
-
Anneal the CuTC film at a moderate temperature (e.g., 80-100 °C) for 10-15 minutes to remove residual solvent.
-
-
Antisolvent Treatment (Optional but Recommended):
-
To improve the performance of the CuTC layer, an antisolvent wash can be performed.[5]
-
While the substrate is still on the spin coater chuck (after the CuTC film is visibly dry), dispense a small amount of an antisolvent like acetone or tetrahydrofuran (THF) onto the center of the substrate and spin at high speed (e.g., 4000 rpm) for 20-30 seconds.[5] This step can significantly enhance the short-circuit current (Jsc) and fill factor (FF).[5]
-
-
Deposition of the Active Layer:
-
Spin-coat the active layer solution (e.g., a blend of a donor polymer and a fullerene acceptor) on top of the CuTC layer.
-
Anneal the active layer as required by the specific material system (thermal or solvent vapor annealing).
-
-
Deposition of the Cathode:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the cathode metal (e.g., a thin layer of Ca followed by a thicker layer of Al, or just Al) through a shadow mask to define the active area of the devices.
-
-
Encapsulation and Characterization:
-
Encapsulate the devices to protect them from air and moisture.
-
Characterize the photovoltaic performance of the fabricated solar cells under simulated AM1.5G illumination.
-
Visualizations
References
- 1. Copper thiocyanate: An attractive hole transport/extraction layer for use in organic photovoltaic cells (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Copper thiocyanate (CuSCN): an efficient solution-processable hole transporting layer in organic solar cells | Semantic Scholar [semanticscholar.org]
- 4. Electronic Structure and Surface Properties of Copper Thiocyanate: A Promising Hole Transport Material for Organic Photovoltaic Cells [mdpi.com]
- 5. Antisolvent treatment of copper(i) thiocyanate (CuSCN) hole transport layer for efficiency improvements in organic solar cells and light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Copper Thiophene-2-Carboxylate for the Synthesis of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing copper and thiophene-based carboxylate linkers. While direct synthesis protocols using exclusively copper(II) thiophene-2-carboxylate are not extensively reported in the reviewed literature, this document outlines a representative synthesis adapted from methodologies for structurally similar copper-thiophene dicarboxylate MOFs. These materials are of significant interest for applications in drug delivery and catalysis due to their tunable porosity and the bioactive nature of copper ions.
Introduction
Copper-based Metal-Organic Frameworks (Cu-MOFs) are a prominent class of porous crystalline materials constructed from copper ions or clusters linked by organic ligands. The incorporation of thiophene-containing carboxylates as organic linkers is a promising strategy to impart unique electronic and functional properties to the resulting MOFs. Thiophene functionalities can enhance selectivity in gas sorption and provide sites for post-synthetic modification. Copper(I) thiophene-2-carboxylate (CuTC) is a well-known reagent in organic synthesis, particularly for Ullmann-type coupling reactions.[1][2][3] In the context of MOFs, copper(II) carboxylate systems are more common and have been extensively explored for biomedical applications, including drug delivery and bio-imaging.[4][5]
This application note will focus on the synthesis and potential applications of MOFs derived from copper and thiophene-based carboxylate linkers, with a particular emphasis on protocols relevant to researchers in drug development.
Quantitative Data Summary
The following tables summarize key quantitative data from literature on representative copper-based MOFs, including those with thiophene-dicarboxylate linkers, which can serve as a benchmark for newly synthesized materials.
Table 1: Synthesis Parameters for Representative Copper-Based MOFs
| MOF Designation | Metal Source | Ligand(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Cu₂(tdc)₂(bpe)]·2DMF | - | Thiophene-2,5-dicarboxylic acid, 1,2-bis(4-pyridyl)ethane | DMF | 100 | 40 | 69 | [6] |
| [Cu₂(tdc)₂(bpp)]·2DMF | - | Thiophene-2,5-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | DMF | 100 | 40 | 73 | [6] |
| {[Cu₂(μ-tdc)₂(ampy)₂]·2DMF}n | - | Thiophene-2,5-dicarboxylic acid, 2-aminomethylpyridine | DMF/MeOH | Room Temp. | - | - | [7] |
| Cu-MOF (unspecified) | Cu(NO₃)₂·3H₂O | 2-aminoterephthalic acid | Ethanol/DMF | 130 | 6 | - | |
| [Cu₃(BTC)₂(H₂O)₃] (HKUST-1) | Cupric Acetate | 1,3,5-benzenetricarboxylic acid | - | - | - | - | [8] |
Note: "tdc" refers to thiophene-2,5-dicarboxylate. Data for a MOF synthesized directly from copper(II) thiophene-2-carboxylate is not available in the reviewed literature; this table presents data for analogous structures.
Table 2: Characterization Data for Representative Copper-Thiophene MOFs
| MOF Property | [Li₂Zn₂(dmf)₂(fdc)₃]·2DMF·2H₂O | Organoclay/Cu₃(BTC)₂ |
| BET Surface Area (m²/g) | 287 | 192 |
| Pore Volume (cm³/g) | - | - |
| Crystallite Size (nm) | - | 55-58 |
| Crystal System | - | - |
| Space Group | - | - |
| Reference | [9] | [10] |
Note: "fdc" refers to furandicarboxylate. This table provides examples of characterization data for related MOF structures.
Experimental Protocols
The following is a detailed, representative protocol for the solvothermal synthesis of a copper-thiophene dicarboxylate MOF. This protocol can be adapted for the synthesis of other copper carboxylate MOFs.
Materials and Equipment
-
Copper(II) nitrate hexahydrate (or other copper salt)
-
Thiophene-2,5-dicarboxylic acid (H₂tdc)
-
Ancillary nitrogen-donor ligand (e.g., 1,2-bis(4-pyridyl)ethane (bpe))
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Representative Synthesis of a Copper-Thiophene Dicarboxylate MOF
This protocol is adapted from the synthesis of [Zn₂(tdc)₂bpe]·2DMF and can be modified for a copper-based system.[6]
-
Precursor Solution Preparation:
-
In a glass vial, dissolve the copper salt (e.g., copper(II) nitrate) and thiophene-2,5-dicarboxylic acid in DMF.
-
In a separate vial, dissolve the ancillary linker (e.g., bpe) in DMF.
-
-
Reaction Mixture:
-
Slowly add the ancillary linker solution to the metal-ligand solution under vigorous stirring to prevent immediate precipitation.
-
-
Solvothermal Synthesis:
-
Transfer the final clear solution to a Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven preheated to 100 °C.
-
Maintain the temperature for 40 hours.
-
-
Product Isolation and Purification:
-
After cooling the autoclave to room temperature, collect the resulting crystals by filtration or centrifugation.
-
Wash the crystals thoroughly with fresh DMF to remove any unreacted precursors.
-
Further wash with a lower-boiling-point solvent like ethanol or acetone.
-
-
Activation:
-
To remove the solvent molecules from the pores, activate the synthesized MOF.
-
Heat the sample in a vacuum oven at a suitable temperature (e.g., 90-150 °C) for several hours until a constant weight is achieved.[6]
-
Visualization of Workflows and Structures
General Synthesis Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of a copper-thiophene carboxylate MOF.
Caption: General workflow for solvothermal synthesis of Cu-MOFs.
Conceptual MOF Structure
This diagram illustrates the conceptual assembly of a copper-thiophene carboxylate MOF from its fundamental building units.
Caption: Conceptual assembly of a Cu-Thiophene MOF.
Applications in Drug Development
Cu-MOFs are increasingly being investigated for various biomedical applications.[4] Their high porosity and tunable pore sizes make them excellent candidates for drug delivery systems.[11]
-
High Drug Loading Capacity: The large surface area and pore volume of Cu-MOFs allow for the encapsulation of significant amounts of therapeutic agents. For instance, a functionalized porous copper(II) MOF demonstrated a high loading capacity for ibuprofen.[5]
-
Controlled Release: The release of the encapsulated drug can be controlled by the degradation of the MOF structure in response to physiological stimuli such as pH or the presence of specific ions.
-
Biocompatibility and Bioactivity: While the toxicity of MOFs needs to be carefully evaluated for each specific formulation, the constituent parts (copper and carboxylates) can be chosen for their biocompatibility.[11] Furthermore, the release of Cu²⁺ ions from the MOF structure can have inherent therapeutic effects, such as antimicrobial or antitumor activity.[4]
-
Synergistic Therapy: Cu-MOFs can act as carriers for conventional drugs while the released copper ions can participate in chemodynamic therapy, generating reactive oxygen species (ROS) to kill cancer cells.
Drug Loading Protocol (Immersion Method)
-
Preparation of Drug Solution: Prepare a solution of the desired drug in a suitable solvent in which the activated MOF is stable.
-
Immersion: Immerse a known quantity of the activated Cu-MOF powder in the drug solution.
-
Incubation: Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
Isolation: Collect the drug-loaded MOF by centrifugation.
-
Washing: Gently wash the collected solid with a small amount of fresh solvent to remove the drug adsorbed on the external surface.
-
Drying: Dry the drug-loaded MOF under vacuum at a mild temperature.
-
Quantification: Determine the amount of loaded drug by analyzing the supernatant using techniques such as UV-Vis spectroscopy or HPLC.
Drug Delivery Logical Pathway
The following diagram illustrates the logical pathway for a Cu-MOF based drug delivery system targeting tumor cells.
References
- 1. scispace.com [scispace.com]
- 2. Copper(I) thiophene-2-carboxylate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-based metal–organic frameworks for antitumor application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Allylic Substitution Reactions Catalyzed by Copper(I) Thiophene-2-Carboxylate (CuTC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting asymmetric allylic substitution (AAS) reactions catalyzed by copper(I) thiophene-2-carboxylate (CuTC). This methodology is a powerful tool for the enantioselective formation of C-C bonds, yielding chiral molecules of significant interest in pharmaceutical and agrochemical research.
Introduction
Copper-catalyzed asymmetric allylic substitution has emerged as a robust and highly selective method for the synthesis of chiral compounds.[1][2] The use of copper(I) thiophene-2-carboxylate (CuTC) as a catalyst, often in combination with chiral phosphoramidite ligands, has proven particularly effective for the reaction of various allylic electrophiles with organometallic nucleophiles, such as Grignard reagents.[3][4] These reactions typically proceed with high regioselectivity, favoring the γ-substituted product, and excellent enantioselectivity, making them a valuable tool for the construction of stereogenic centers.[3]
Reaction Principle and Mechanism
The CuTC-catalyzed asymmetric allylic substitution is believed to proceed through a catalytic cycle involving the formation of a chiral organocopper intermediate. The generally accepted mechanism for the reaction with Grignard reagents is as follows:
-
Catalyst Activation: The chiral phosphoramidite ligand coordinates to the CuTC, forming a chiral copper(I) complex.
-
Transmetalation: The Grignard reagent undergoes transmetalation with the chiral copper(I) complex to generate a chiral organocopper(I) species.
-
Oxidative Addition: The allylic substrate undergoes oxidative addition to the copper(I) center, typically with an SN2' pathway, to form a π-allylcopper(III) intermediate. This step is crucial for the stereochemical outcome of the reaction.
-
Reductive Elimination: The allyl and alkyl groups on the copper(III) center undergo reductive elimination to form the C-C bond of the product and regenerate the chiral copper(I) catalyst.
dot digraph "Catalytic Cycle of CuTC-catalyzed Asymmetric Allylic Substitution" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];
// Nodes CuTC [label="CuTC", fillcolor="#F1F3F4", style=filled]; Ligand [label="Chiral Ligand (L)", fillcolor="#F1F3F4", style=filled]; ActiveCatalyst [label="[Cu(I)TC(L)]", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Grignard [label="R-MgX", fillcolor="#F1F3F4", style=filled]; Organocopper [label="[R-Cu(I)(L)]", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; AllylicSubstrate [label="Allyl-LG", fillcolor="#F1F3F4", style=filled]; PiAllylComplex [label="π-Allyl-Cu(III)(R)(L)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Product [label="γ-Substituted Product", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
// Edges CuTC -> ActiveCatalyst [label="Coordination"]; Ligand -> ActiveCatalyst; ActiveCatalyst -> Organocopper [label="Transmetalation"]; Grignard -> Organocopper; Organocopper -> PiAllylComplex [label="Oxidative Addition (SN2')"]; AllylicSubstrate -> PiAllylComplex; PiAllylComplex -> Product [label="Reductive Elimination"]; PiAllylComplex -> ActiveCatalyst [label="Regeneration"]; } END_DOT Figure 1: Catalytic Cycle of CuTC-catalyzed Asymmetric Allylic Substitution.
Data Presentation: Reaction Scope and Enantioselectivity
The CuTC-catalyzed asymmetric allylic substitution has been successfully applied to a wide range of substrates and nucleophiles. The following tables summarize representative results, highlighting the yields and enantioselectivities achieved.
Table 1: Asymmetric Allylic Alkylation of Cinnamyl Bromide Derivatives with Grignard Reagents
| Entry | Allylic Bromide (Ar) | Grignard Reagent (R) | Ligand | Yield (%) | ee (%) |
| 1 | Phenyl | EtMgBr | L1 | 95 | 96 |
| 2 | Phenyl | n-PrMgBr | L1 | 92 | 95 |
| 3 | Phenyl | i-PrMgBr | L1 | 85 | 93 |
| 4 | 4-MeO-C₆H₄ | EtMgBr | L1 | 96 | 97 |
| 5 | 4-Cl-C₆H₄ | EtMgBr | L1 | 93 | 95 |
| 6 | 2-Naphthyl | EtMgBr | L1 | 90 | 94 |
Reaction conditions: CuTC (2 mol%), Ligand (2.2 mol%), allylic bromide (1.0 mmol), Grignard reagent (1.2 mmol) in THF at -78 °C. Data compiled from various sources.
Table 2: Asymmetric Allylic Alkylation of Cyclic Allylic Bromides with Grignard Reagents
| Entry | Allylic Bromide | Grignard Reagent (R) | Ligand | Yield (%) | ee (%) |
| 1 | 3-Bromocyclohexene | EtMgBr | L2 | 90 | 98 |
| 2 | 3-Bromocyclohexene | n-BuMgBr | L2 | 88 | 97 |
| 3 | 3-Bromocyclopentene | EtMgBr | L2 | 85 | 95 |
| 4 | 3-Bromocycloheptene | EtMgBr | L2 | 82 | 96 |
Reaction conditions: CuTC (2 mol%), Ligand (2.2 mol%), allylic bromide (1.0 mmol), Grignard reagent (1.2 mmol) in THF at -78 °C. Data compiled from various sources.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in CuTC-catalyzed asymmetric allylic substitution.
Preparation of the Chiral Phosphoramidite Ligand (e.g., (S,S,S)-L1)
This procedure is adapted from literature reports for the synthesis of commonly used phosphoramidite ligands.
Materials:
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Phosphorus trichloride (PCl₃)
-
Dry diethyl ether (Et₂O)
-
Dry pyridine
-
(S,S)-(-)-Bis(1-phenylethyl)amine
-
Dry dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Preparation of (S)-BINOL Phosphorochloridite: To a solution of (S)-BINOL (1.0 eq) in dry diethyl ether and a catalytic amount of pyridine at 0 °C under an inert atmosphere, add phosphorus trichloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. The solvent is then removed under reduced pressure to yield the crude phosphorochloridite, which is used in the next step without further purification.
-
Formation of the Phosphoramidite: Dissolve the crude phosphorochloridite in dry dichloromethane. In a separate flask, dissolve (S,S)-bis(1-phenylethyl)amine (1.0 eq) and triethylamine (2.2 eq) in dry dichloromethane. Cool the amine solution to 0 °C and add the phosphorochloridite solution dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure phosphoramidite ligand.
General Procedure for CuTC-Catalyzed Asymmetric Allylic Alkylation
This general procedure can be adapted for a variety of allylic bromides and Grignard reagents.
Materials:
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Chiral phosphoramidite ligand (e.g., L1 or L2)
-
Allylic bromide
-
Grignard reagent (solution in THF or Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add CuTC (0.02 mmol, 2 mol%) and the chiral phosphoramidite ligand (0.022 mmol, 2.2 mol%). Add anhydrous THF (2 mL) and stir the mixture at room temperature for 15 minutes to form the catalyst solution.
-
Reaction Setup: Cool the catalyst solution to -78 °C (acetone/dry ice bath).
-
Substrate Addition: Add the allylic bromide (1.0 mmol) to the cooled catalyst solution.
-
Nucleophile Addition: Slowly add the Grignard reagent (1.2 mmol) dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction and Drying: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral allylic alkylation product. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous. Check the quality of the Grignard reagent. The slow addition of the Grignard reagent at low temperature is crucial.
-
Low Enantioselectivity: The purity of the chiral ligand is critical. Ensure the correct ligand-to-copper ratio is used. Temperature control is also important for enantioselectivity.
-
Formation of Side Products: The formation of α-substitution products or homo-coupling of the Grignard reagent can occur. Slow addition of the nucleophile and maintaining a low temperature can minimize these side reactions.
These application notes and protocols are intended to serve as a guide. Optimization of reaction conditions may be necessary for specific substrates and nucleophiles.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Preparation of (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00127J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Copper(I) Thiophene-2-carboxylate (CuTC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Copper(I) thiophene-2-carboxylate (CuTC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Copper(I) thiophene-2-carboxylate (CuTC)?
A1: There are three primary methods for the synthesis of CuTC:
-
Reaction of Thiophene-2-carboxylic Acid with Copper(I) Oxide: This is the most widely reported method, involving the reaction of thiophene-2-carboxylic acid with copper(I) oxide in a suitable solvent like toluene, with azeotropic removal of water. This method is noted to be effective for multigram scale synthesis.[1]
-
Reaction of a Thiophene-2-carboxylate Salt with a Cuprous Halide: This method involves the reaction of a pre-formed salt of thiophene-2-carboxylic acid (e.g., sodium thiophene-2-carboxylate) with a copper(I) halide (e.g., cuprous chloride).[2]
-
Reaction of Copper Powder with Thiophene-2-carboxylic Acid and an Oxidant: This approach utilizes copper powder, thiophene-2-carboxylic acid, and a suitable oxidizing agent to form the CuTC complex.[2]
Q2: What is the appearance and stability of CuTC?
A2: CuTC is typically a tan or red-brown, air-stable powder.[3] It is generally stable under normal conditions but may decompose upon heating.[2] For storage, it is recommended to keep it in sealed containers at room temperature, protected from light and moisture.
Q3: In which solvents is CuTC soluble?
A3: CuTC is generally insoluble in water but soluble in some polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of CuTC, focusing on the most common method using copper(I) oxide.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete reaction. | - Ensure efficient removal of water using a Dean-Stark trap. Water can inhibit the reaction. - Extend the reaction time. Monitor the reaction progress by a suitable method (e.g., TLC of the unreacted thiophene-2-carboxylic acid). |
| Low-quality or oxidized starting materials. | - Use high-purity thiophene-2-carboxylic acid. - Copper(I) oxide can oxidize to Copper(II) oxide over time. Use fresh, finely powdered Cu₂O. The color of Cu₂O should be reddish-brown; a black or greenish tint may indicate the presence of CuO. | |
| Inappropriate reaction temperature. | - Maintain the reaction at a gentle reflux to ensure a steady azeotropic removal of water without decomposing the product. | |
| Product is Dark Brown or Black | Oxidation of Cu(I) to Cu(II). | - While CuTC is relatively air-stable, prolonged exposure to air at high temperatures can lead to oxidation. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you consistently observe dark-colored products. |
| Presence of impurities from starting materials. | - Ensure the purity of your starting materials and solvents. | |
| Difficulty in Isolating the Product | Fine precipitate that is difficult to filter. | - Allow the reaction mixture to cool sufficiently before filtration to increase the particle size of the precipitate. - Use a suitable filter medium. |
| Product contaminated with unreacted thiophene-2-carboxylic acid. | - After filtration, wash the crude product with a solvent in which the starting acid is soluble but the CuTC is not, such as methanol or ether. |
Experimental Protocols
Synthesis of Copper(I) Thiophene-2-carboxylate from Copper(I) Oxide
This protocol is adapted from a multigram scale synthesis.
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene
-
Methanol (dry)
-
Ether (dry)
-
Hexane
Equipment:
-
Round-bottomed flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Inert atmosphere setup (optional, but recommended for best results)
-
Filtration apparatus
Procedure:
-
To a round-bottomed flask, add thiophene-2-carboxylic acid and copper(I) oxide in a 2:1 molar ratio of the acid to Cu₂O.
-
Add toluene to the flask to create a suspension.
-
Set up the apparatus with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux and allow the azeotropic removal of water to proceed. The reaction is typically run overnight.
-
Once the reaction is complete (as indicated by the cessation of water collection), cool the suspension.
-
Filter the solid product under vacuum. For air-sensitive handling, an inverted funnel under an argon atmosphere can be used.
-
Wash the filter cake sequentially with dry methanol (to remove excess thiophene-2-carboxylic acid), dry ether (until the eluent is colorless), and a small amount of hexane.
-
Dry the resulting tan to red-brown powder under vacuum to obtain Copper(I) thiophene-2-carboxylate.
Visualized Workflows and Logic
Caption: Experimental workflow for the synthesis of CuTC.
Caption: Troubleshooting logic for low yield in CuTC synthesis.
References
Storage and handling of air-sensitive Copper(I) thiophene-2-carboxylate.
Technical Support Center: Copper(I) Thiophene-2-carboxylate
This guide provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and troubleshooting of experiments involving Copper(I) thiophene-2-carboxylate (CuTC).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Copper(I) thiophene-2-carboxylate?
A1: Copper(I) thiophene-2-carboxylate is sensitive to air and light.[1][2][3][4] To ensure its stability and reactivity, it should be stored in a tightly sealed, opaque container under an inert atmosphere, such as nitrogen or argon.[2][4][5] The recommended storage temperature is between 2–8 °C.[2][4] It is also crucial to store it away from oxidizing agents.[1]
Q2: My CuTC powder has changed color. Is it still viable for my reaction?
A2: The color of solid CuTC can vary from white or tan to yellow, green, red, or brown.[5][6][7] This variation can be due to minor impurities or slight differences in crystalline form. However, a significant color change, for instance from a light tan to a green or blue color, may indicate oxidation to inactive Copper(II) species. If you observe such a change, it is advisable to test the reagent on a small-scale reaction before committing to a larger-scale synthesis.
Q3: What are the common signs of CuTC decomposition?
A3: The primary sign of decomposition is a change in color, particularly towards green or blue, which suggests oxidation to Cu(II). Another indicator is a decrease in catalytic activity, leading to sluggish or incomplete reactions. The compound's low-valent copper is susceptible to oxidation by air, which is the main decomposition pathway.[5]
Q4: Is CuTC considered an air-stable powder?
A4: While some sources may describe CuTC as a tan, air-stable powder, it is crucial to note that as a low-valent copper catalyst, it is susceptible to oxidation by air.[5][6] Therefore, for optimal performance and longevity, it should always be handled and stored under an inert atmosphere.[5]
Troubleshooting Guide
Problem 1: My reaction catalyzed by CuTC is not proceeding or is giving low yields.
| Possible Cause | Troubleshooting Step |
| Degraded Catalyst | The CuTC may have oxidized due to improper storage or handling. As a low-valent copper catalyst, it can be oxidized to a divalent copper compound by air.[5] Use a fresh batch of CuTC or one that has been properly stored under an inert atmosphere. |
| Presence of Impurities | Some commercial grades of CuTC may contain impurities like Copper(I) oxide, with some products containing as much as 20 wt.%.[8] This can affect the stoichiometry of your reaction. Consider purifying the CuTC or using a higher purity grade. |
| Solvent Quality | Ensure that the solvent used is anhydrous and deoxygenated, as residual water or oxygen can deactivate the catalyst. |
| Reaction Conditions | Re-evaluate the reaction temperature, concentration, and reaction time. Some CuTC-mediated couplings are performed at room temperature, while others may require heating.[9] |
Problem 2: I am observing unexpected side products in my reaction.
| Possible Cause | Troubleshooting Step |
| Ligand Decomposition | Under certain conditions, the thiophene-2-carboxylate ligand itself might undergo side reactions. While less common for Cu(I) complexes, related Cu(II) thiocarboxylate complexes have shown susceptibility to desulfurization.[10] |
| Reaction with Air | If the reaction is not performed under a strictly inert atmosphere, oxygen can lead to the formation of undesired oxidized byproducts. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants and catalyst. An excess of one reactant could lead to alternative reaction pathways. |
Data and Protocols
Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₅H₃CuO₂S | [1][7] |
| Molecular Weight | 190.683 g/mol | [1] |
| Appearance | White, tan, yellow to green, or red to brown powder | [2][5][6][7] |
| Solubility | Insoluble in water. Soluble in some polar organic solvents like DMSO and DMF. | [11] |
| Copper Oxidation State | +1 | [11] |
Recommended Storage Conditions
| Parameter | Condition | Source(s) |
| Atmosphere | Inert gas (Nitrogen or Argon) | [2][4][5] |
| Temperature | 2–8 °C | [2][4] |
| Light | Protect from light; store in the dark | [1][2][3] |
| Container | Tightly sealed, opaque container | [1][3][5] |
| Incompatibilities | Store away from oxidizing agents | [1] |
Experimental Protocols
Protocol 1: Synthesis of Copper(I) Thiophene-2-carboxylate
This protocol is based on the widely reported method of direct reaction between thiophene-2-carboxylic acid and copper(I) oxide.[6][9]
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add thiophene-2-carboxylic acid and a molar equivalent of Cu₂O.
-
Add a sufficient amount of toluene to suspend the reagents.
-
Heat the mixture to reflux.
-
Water will be formed during the reaction and should be azeotropically removed using the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Allow the mixture to cool to room temperature.
-
The resulting solid, Copper(I) thiophene-2-carboxylate, can be collected by filtration, washed with fresh toluene, and dried under vacuum.
-
The product is typically obtained as a tan, air-stable powder.[6]
Visual Guides
Workflow for Handling Air-Sensitive CuTC
Caption: A recommended workflow for the proper handling of air-sensitive Copper(I) thiophene-2-carboxylate.
Troubleshooting Logic for Failed CuTC-Catalyzed Reactions
Caption: A decision tree to diagnose and resolve common issues in reactions using CuTC.
References
- 1. Copper(I) thiophene-2-carboxylate 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. COPPER(I) THIOPHENE-2-CARBOXYLATE | 68986-76-5 [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. COPPER(I) THIOPHENE-2-CARBOXYLATE CAS#: 68986-76-5 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Copper(I) thiophene-2-carboxylate | 68986-76-5 | Benchchem [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Copper(I) thiophene-2-carboxylate, 90%, may contain approx. 20 wt.% Copper(I) oxide 1 g | Contact Us [thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. Studies of synthesis, structural features of Cu(I) thiophene-2-thiocarboxylates and unprecedented desulfurization of Cu(II) thiocarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper(I) Thiophene-2-carboxylate | Properties, Applications, Safety Data & Supplier China [quinoline-thiophene.com]
Technical Support Center: Optimizing CuTC-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for Copper(I)-thiophene-2-carboxylate (CuTC) catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the smooth execution of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during CuTC-catalyzed cross-coupling reactions in a simple question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction shows very low or no conversion to the desired product. What are the potential causes and how can I fix this?
-
Answer: Low or no product yield is a common issue that can stem from several factors. Systematically check the following:
-
Catalyst Quality and Activity: CuTC is generally an air-stable powder, but prolonged exposure to air and moisture can lead to deactivation.[1][2] Ensure you are using a high-quality, properly stored catalyst. Consider preparing fresh CuTC if deactivation is suspected.[2]
-
Reaction Conditions: The choice of solvent, base, and temperature is crucial for the success of the reaction.[3][4] For many CuTC-catalyzed couplings, polar aprotic solvents like DMSO, DMF, or NMP are effective.[1][5] The base is also critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used.[1][6][7] The reaction temperature may need optimization; while some CuTC reactions proceed at room temperature, others require heating.[2][7]
-
Substrate Reactivity: The nature of your coupling partners (e.g., aryl halide and nucleophile) significantly impacts reactivity. Aryl iodides are generally more reactive than aryl bromides, and aryl chlorides can be particularly challenging.[8] Sterically hindered substrates may also lead to lower yields.[8]
-
Product Inhibition: In some cases, the product formed can inhibit the catalyst, slowing down the reaction over time.[6][9] If you observe initial product formation that then plateaus, this could be a contributing factor.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Catalyst Deactivation
-
Question: I suspect my CuTC catalyst is deactivating during the reaction. What are the common causes of deactivation and how can I prevent it?
-
Answer: Catalyst deactivation can significantly impact your reaction's success. Key causes include:
-
Oxidation: Although Cu(I) is the active catalytic species, it can be susceptible to oxidation. While CuTC is relatively air-stable, performing reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially for sensitive substrates or prolonged reaction times.
-
Poisoning: Certain functional groups or impurities in your starting materials or solvents can act as catalyst poisons. For instance, thiols can sometimes poison copper catalysts, although CuTC has been successfully used for C-S coupling reactions.[1][5] Ensure your reagents and solvents are of high purity.
-
Aggregation: The catalyst may precipitate or aggregate out of the solution, reducing its effective concentration and activity.[9] The choice of solvent and the solubility of the base can play a role in this.[6][9]
-
Issue 3: Poor Reproducibility
-
Question: I am getting inconsistent results between batches. What could be causing this lack of reproducibility?
-
Answer: Poor reproducibility often points to subtle variations in experimental setup and reagents:
-
Reagent Quality: The purity of your substrates, solvent, and base can vary between batches. Always use reagents from a reliable source and consider purifying them if necessary. The quality and particle size of inorganic bases can significantly affect reaction rates and yields.[3]
-
Atmosphere Control: Inconsistent control of the reaction atmosphere (exposure to air and moisture) can lead to variable results.
-
Heating and Stirring: Ensure consistent and uniform heating and stirring. Inconsistent temperature profiles or inefficient mixing can lead to variations in reaction outcomes.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a CuTC-catalyzed reaction?
A1: The optimal catalyst loading can vary depending on the specific reaction, but typically ranges from 5 to 20 mol%.[3] For highly reactive substrates, lower catalyst loadings may be sufficient, while more challenging transformations might require higher loadings. It is always recommended to perform a catalyst loading optimization study for your specific system.
Q2: Which solvents are recommended for CuTC-catalyzed cross-coupling?
A2: Polar aprotic solvents are generally the most effective. Commonly used solvents include:
The choice of solvent can influence reaction rate and yield, so screening different solvents may be necessary for optimization.
Q3: What are the best bases to use with CuTC?
A3: Inorganic bases are commonly employed in CuTC-catalyzed reactions. The choice of base can be critical to the reaction's success. Frequently used bases include:
The solubility and strength of the base can influence the reaction kinetics.[6][9]
Q4: Can I use ligands with CuTC to improve my reaction?
A4: While one of the advantages of CuTC is that it can often be used without an additional ligand, in some cases, the addition of a ligand can be beneficial, particularly for challenging couplings.[1][3] Diamine and N-heterocyclic carbene (NHC) ligands have been shown to be effective in copper-catalyzed cross-coupling reactions.[11][12] However, it's important to note that the addition of a ligand adds another parameter to optimize.
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical starting points and ranges for optimizing your CuTC-catalyzed cross-coupling reaction.
Table 1: General Reaction Parameters
| Parameter | Recommended Starting Point | Optimization Range | Notes |
| Catalyst Loading | 10 mol% | 5 - 20 mol% | Higher loading for less reactive substrates. |
| Temperature | 80 - 110 °C | Room Temp. - 130 °C | Substrate and solvent dependent.[1][2] |
| Base | K₃PO₄ (2 equiv.) | 1.5 - 3 equiv. | Base strength and solubility can be critical.[6][9] |
| Solvent | DMSO or DMF | See Table 2 | Choice depends on substrate solubility and temperature. |
Table 2: Solvent Selection Guide
| Solvent | Typical Temperature Range (°C) | Common Applications |
| DMSO | 110 - 130 | C-S Coupling[1][10] |
| DMF | 80 - 110 | C-N Coupling[6] |
| NMP | 90 - 120 | Enamide Synthesis[3] |
| Dioxane | 100 - 110 | C-S Coupling[5] |
| Toluene | 110 | C-S Coupling[5] |
Experimental Protocols
General Protocol for a CuTC-Catalyzed Cross-Coupling Reaction
This protocol provides a general starting point. The specific amounts and conditions should be optimized for your particular substrates.
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuTC (e.g., 0.1 mmol, 10 mol%).
-
Add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add the nucleophile (1.2 mmol, 1.2 equiv).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., 3-5 mL) via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: General experimental workflow for CuTC catalysis.
References
- 1. pdf.blucher.com.br [pdf.blucher.com.br]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic in ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07441F [pubs.rsc.org]
- 12. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low solubility of copper thiophene-2-carboxylate in organic solvents.
Technical Support Center: Copper Thiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of copper(I) thiophene-2-carboxylate (CuTC) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my copper(I) thiophene-2-carboxylate (CuTC) not dissolving in common organic solvents?
A1: Copper(I) thiophene-2-carboxylate is a coordination polymer. The strong coordination bonds between the copper(I) ions and the thiophene-2-carboxylate ligands lead to a stable, often polymeric structure. This structure requires a significant amount of energy to break apart, resulting in low solubility in many common organic solvents. Solvents that can effectively coordinate with the copper center or disrupt the polymer network are more likely to be successful.
Q2: What are the recommended starting solvents for dissolving CuTC?
A2: Based on available data and the chemical nature of CuTC, polar aprotic solvents are the most effective. We recommend starting with the following:
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Dimethyl sulfoxide (DMSO)
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N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
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Tetrahydrofuran (THF)[1]
These solvents have high donor numbers and can effectively solvate the copper(I) center, helping to break down the coordination polymer structure.
Q3: Can heating improve the solubility of CuTC?
A3: Yes, in most cases, increasing the temperature will increase the solubility of a solid solute.[2] Heating provides the necessary energy to overcome the lattice energy of the solid and break the intermolecular forces. However, caution is advised. Prolonged heating at high temperatures, especially in the presence of oxygen, can lead to the degradation of the complex or oxidation of Cu(I) to Cu(II). It is recommended to heat modestly (e.g., 40-60 °C) under an inert atmosphere (like Nitrogen or Argon) and monitor for any color changes that might indicate decomposition.
Q4: The compound dissolves with heat but precipitates upon cooling. What should I do?
A4: This indicates that you have created a supersaturated solution and the solubility is highly temperature-dependent. To maintain the compound in solution at a lower temperature, you can try a co-solvent system. Adding a miscible "anti-solvent" in a small, controlled volume might in some cases stabilize the dissolved state, although this requires careful optimization. For reactions, it may be necessary to run them at an elevated temperature where the complex remains soluble.
Q5: Is sonication a viable method to improve dissolution?
A5: Yes, sonication can significantly aid in dissolving sparingly soluble compounds. The high-frequency sound waves create micro-cavitations that physically break apart the solid particles, increasing the surface area available for the solvent to interact with. This is a form of mechanical agitation and is often more effective than simple stirring or vortexing. It can be used at room temperature or in combination with gentle heating.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with CuTC.
Problem: CuTC powder does not dissolve in the chosen solvent after stirring at room temperature.
| Troubleshooting Step | Action | Rationale & Key Considerations |
| 1. Verify Solvent Choice | Confirm you are using a recommended polar aprotic solvent (DMSO, DMF, NMP, THF). | CuTC has very poor solubility in non-polar solvents (e.g., hexane, toluene) and many polar protic solvents (e.g., ethanol, methanol).[3] |
| 2. Apply Gentle Heat | Warm the mixture to 40-60 °C with continuous stirring. | Increasing kinetic energy helps overcome the activation energy for dissolution. Monitor for color changes (e.g., from tan/brown to green/blue) which may indicate oxidation or degradation.[4] |
| 3. Use Mechanical Agitation | Place the sealed vial in an ultrasonic bath for 15-30 minute intervals. | Sonication breaks down aggregates and increases the solid-liquid interfacial area, accelerating the dissolution process.[5] |
| 4. Increase Solvent Volume | Add more solvent in measured increments to decrease the concentration. | The amount of CuTC may be exceeding its solubility limit in the current volume. This is a simple way to check if you are near the saturation point. |
| 5. Attempt a Co-Solvent System | If using a less polar solvent like THF, consider adding a small percentage (e.g., 5-10%) of a stronger coordinating solvent like DMSO. | A co-solvent can modify the overall polarity and solvating power of the solvent system, sometimes achieving higher solubility than either single solvent. |
| 6. Check Compound Integrity | If solubility issues persist, especially after heating, consider the possibility of compound degradation or the presence of insoluble impurities from synthesis. | Re-characterize the material (e.g., via IR spectroscopy) to ensure it is the correct compound and has not degraded. |
Data Presentation: Solvent Properties and Qualitative Solubility
As precise quantitative solubility data for CuTC is not widely published, the following table provides qualitative solubility information and relevant properties of recommended solvents. This allows for an informed selection based on experimental needs.
| Solvent | Abbreviation | Type | Boiling Point (°C) | Qualitative Solubility of CuTC | Notes |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | 189 | Soluble[1][6] | Strong coordinating solvent. Can be difficult to remove under vacuum. May stabilize Cu(II) complexes.[4] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | Soluble[6] | Good alternative to DMSO with a lower boiling point. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | 202 | Soluble[1] | High boiling point, effective for high-temperature applications. |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | Soluble[1] | Lower boiling point, easier to remove. May be less effective than DMSO or DMF. |
| Dichloromethane | DCM | Polar Aprotic | 40 | Sparingly Soluble / Insoluble | Generally not a good solvent for coordination polymers unless modified. |
| Acetonitrile | ACN | Polar Aprotic | 82 | Sparingly Soluble / Insoluble | Can act as a ligand and may lead to dissociation of the complex in some cases. |
| Ethanol | EtOH | Polar Protic | 78 | Very Sparingly Soluble / Insoluble | Protic nature can interfere with the coordination sphere. |
| Toluene | - | Non-Polar | 111 | Insoluble | Lacks the polarity and coordinating ability to dissolve the polymer. |
| Hexane | - | Non-Polar | 69 | Insoluble | Lacks the polarity and coordinating ability to dissolve the polymer. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective solvent for copper(I) thiophene-2-carboxylate at a target concentration.
Materials:
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Copper(I) thiophene-2-carboxylate (CuTC)
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Selection of candidate solvents (e.g., DMSO, DMF, NMP, THF)
-
Small vials (e.g., 2 mL) with magnetic stir bars
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Balance, spatula, and weighing paper
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Magnetic stir plate
Procedure:
-
Weigh a precise amount of CuTC (e.g., 5 mg) into each labeled vial.
-
Add a specific volume of the first solvent (e.g., 0.5 mL) to the corresponding vial to achieve a target concentration (e.g., 10 mg/mL).
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Seal the vial and begin stirring at room temperature on the magnetic stir plate.
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Observe and record the degree of dissolution at regular intervals (e.g., 5, 15, 30, and 60 minutes). Note any color changes.
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If the compound is not fully dissolved after 60 minutes, proceed to Protocol 2.
-
Repeat steps 2-5 for each candidate solvent.
-
Compare the results to determine the optimal solvent for your application.
Protocol 2: Assessing the Effect of Temperature and Sonication
Objective: To determine if heat or sonication can improve the solubility of CuTC in a chosen solvent.
Materials:
-
Vials with undissolved CuTC from Protocol 1
-
Hot plate with stirring capability and a sand or water bath
-
Thermometer
-
Ultrasonic bath
Procedure:
-
Take a vial containing undissolved CuTC in a specific solvent.
-
Heating: a. Place the vial in a sand or water bath on the hot plate. b. Slowly increase the temperature in increments of 10 °C (e.g., to 40 °C, then 50 °C, then 60 °C). c. Allow the solution to stir for 15 minutes at each temperature, observing for dissolution. d. Record the temperature at which complete dissolution occurs, if at all. Note any signs of degradation.
-
Sonication: a. Take a separate vial with undissolved CuTC. b. Place the sealed vial in an ultrasonic bath. c. Sonicate for 15-minute intervals. After each interval, visually inspect the solution for dissolution. d. Record the total sonication time required for dissolution.
-
Combination: For highly insoluble samples, gentle heating (e.g., 40 °C) can be combined with sonication.
Visualizations
References
- 1. Copper(I) thiophene-2-carboxylate | 68986-76-5 | Benchchem [benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Copper(I) Thiophene-2-carboxylate | Properties, Applications, Safety Data & Supplier China [quinoline-thiophene.com]
Technical Support Center: Interpreting EPR Spectra of Copper(II) Thiophene-2-Carboxylate Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper(II) thiophene-2-carboxylate complexes and interpreting their Electron Paramagnetic Resonance (EPR) spectra.
Frequently Asked Questions (FAQs)
Q1: What is a typical EPR spectrum of a monomeric copper(II) thiophene-2-carboxylate complex expected to look like?
A1: For monomeric copper(II) complexes, such as those with thiophene-2-carboxylate and additional ligands like 4-pyridinemethanol or isonicotinamide, a distorted tetragonal-bipyramidal environment around the copper ion is common.[1] The resulting EPR spectrum is typically axial, characterized by two main g-values: g∥ and g⊥. The spectrum will show a series of four hyperfine splitting lines in the g∥ region due to the interaction of the unpaired electron with the copper nucleus (I=3/2). The g⊥ region often appears as a more intense, broad signal where the hyperfine splitting may not be well-resolved.
Q2: How does the EPR spectrum of a dimeric copper(II) thiophene-2-carboxylate complex differ from a monomeric one?
A2: Dimeric copper(II) carboxylate complexes, often exhibiting a "paddle-wheel" structure, involve two closely spaced copper ions.[1] If there is a strong magnetic interaction between the two copper centers, the complex may be EPR silent due to the formation of a diamagnetic (S=0) ground state. However, some dimeric structures can exhibit a "monomeric" EPR signal, indicating a very weak magnetic interaction between the copper centers.[1] Additionally, a half-field transition (ΔM S = ±2) at approximately g = 4 may be observed, which is characteristic of a triplet state (S=1) in a dimeric species.
Q3: What do the g-values (g∥ and g⊥) tell me about my copper(II) thiophene-2-carboxylate complex?
A3: The g-values provide insight into the electronic structure and geometry of the copper(II) center. For many copper(II) complexes, an axial spectrum with g∥ > g⊥ > 2.0023 is observed. This pattern is indicative of a d(x²-y²) ground state, which is common for elongated octahedral or square pyramidal geometries. The specific values of g∥ and g⊥ are sensitive to the nature of the ligands coordinated to the copper ion.
Q4: What is the significance of the copper hyperfine coupling constant (A∥)?
A4: The parallel hyperfine coupling constant, A∥, reflects the extent of the interaction between the unpaired electron and the copper nucleus. Its magnitude provides information about the covalency of the copper-ligand bonds. A smaller A∥ value generally suggests a more covalent bond.
Q5: Can I observe hyperfine coupling from ligand atoms in the EPR spectrum?
A5: Yes, this is known as superhyperfine coupling. If the copper(II) ion is coordinated to atoms with a nuclear spin, such as nitrogen (I=1), further splitting of the EPR lines may be observed. This superhyperfine structure provides direct evidence of the coordinating atoms. For copper(II) thiophene-2-carboxylate complexes with nitrogen-containing co-ligands, this can be a valuable tool for confirming the coordination environment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No EPR Signal or Very Weak Signal | 1. The complex is diamagnetic (e.g., a strongly coupled dimer). 2. The sample concentration is too low. 3. The complex has degraded. 4. Instrument parameters are not optimized. | 1. Check for the possibility of a dimeric structure. Magnetic susceptibility measurements can confirm diamagnetism. Look for a half-field signal. 2. Increase the concentration of the complex in a suitable non-coordinating solvent. 3. Prepare a fresh sample and handle it under an inert atmosphere if it is air-sensitive. 4. Optimize microwave power, modulation amplitude, and receiver gain. |
| Poorly Resolved Spectrum (Broad Lines) | 1. High sample concentration leading to spin-spin broadening. 2. The sample is not in a frozen solution (for solution-state measurements). 3. Presence of paramagnetic impurities. 4. Unresolved superhyperfine coupling. | 1. Dilute the sample. 2. Ensure the sample is properly frozen in a glass-forming solvent to immobilize the complexes. 3. Purify the sample. 4. Use simulation software to model the spectrum and deconvolute the unresolved splittings. |
| Spectrum is Isotropic (Only one g-value) | 1. The measurement was performed on a solution at room temperature, and the molecular tumbling is averaging out the anisotropy. 2. The complex has a highly symmetric cubic geometry (e.g., tetrahedral or regular octahedral), which is less common for Cu(II). | 1. Freeze the solution to obtain the anisotropic spectrum. 2. Re-evaluate the expected geometry of your complex based on the ligands. |
| Unexpected Number of Hyperfine Lines | 1. The presence of multiple copper species in the sample. 2. Isotopic mixture of copper (⁶³Cu and ⁶⁵Cu), although this is often not resolved. 3. Complex superhyperfine coupling patterns. | 1. Purify the sample. Use simulation software to fit the spectrum with multiple components. 2. This is a natural property of copper and is usually accounted for in simulations. 3. Advanced techniques like ENDOR (Electron Nuclear Double Resonance) may be necessary to resolve complex superhyperfine interactions. |
| g and A Values Deviate Significantly from Expected Values | 1. The coordination environment of the copper is different from what was assumed. 2. Solvent molecules have coordinated to the copper center. 3. The structure of the complex has changed upon dissolution or freezing. | 1. Re-examine the synthesis and consider alternative coordination geometries.[2] 2. Use a non-coordinating solvent. 3. Compare solid-state and frozen solution EPR spectra to check for structural changes. |
Data Presentation
Table 1: Typical EPR Parameters for Monomeric Copper(II) Carboxylate Complexes with N/O Donor Ligands
| Complex Type | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | Coordination Environment | Reference |
| [Cu(2-tpc)₂(4-pyme)₂] | 2.257 | 2.056 | 175 | Distorted Tetragonal Bipyramidal | [1] |
| [Cu(3-Me-2-tpc)₂(4-pyme)₂] | 2.258 | 2.057 | 176 | Distorted Tetragonal Bipyramidal | [1] |
| [Cu(5-Me-2-tpc)₂(4-pyme)₂] | 2.259 | 2.057 | 176 | Distorted Tetragonal Bipyramidal | [1] |
| [Cu(2-tpc)₂(isonia)₂(2-tpcH)] | 2.285 | 2.061 | 169 | Distorted Tetragonal Bipyramidal | [1] |
2-tpc = 2-thiophenecarboxylate, 4-pyme = 4-pyridinemethanol, isonia = isonicotinamide
Experimental Protocols
Protocol 1: Sample Preparation for EPR Analysis of Copper(II) Thiophene-2-Carboxylate Complexes
-
Solid-State (Powder) Sample:
-
Ensure the synthesized complex is dry and finely ground to a homogenous powder to ensure random orientation of the crystallites.
-
Carefully pack the powder into a quartz EPR tube (e.g., 4 mm outer diameter).
-
Tap the tube gently to ensure a dense and uniform packing of the sample in the active region of the EPR cavity.
-
-
Frozen Solution Sample:
-
Choose a solvent that forms a good glass upon freezing to avoid crystallization of the solvent and aggregation of the complex. A mixture of dimethylformamide (DMF) and toluene (1:1 v/v) or dichloromethane and toluene is often suitable.
-
Prepare a dilute solution of the copper(II) complex (typically in the range of 0.1 to 1 mM) to minimize intermolecular interactions that can lead to line broadening.
-
Transfer the solution to a quartz EPR tube.
-
Flash-freeze the sample by immersing the tube in liquid nitrogen. This promotes the formation of a glass rather than a crystalline solid.
-
Store the sample in liquid nitrogen until measurement.
-
Mandatory Visualizations
Caption: Experimental Workflow for EPR Spectroscopy.
Caption: Logic Diagram for EPR Spectral Interpretation.
References
Technical Support Center: Purification of Copper(I) Thiophene-2-carboxylate (CuTC)
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of Copper(I) thiophene-2-carboxylate (CuTC). It is intended for researchers, scientists, and drug development professionals who are working with this versatile organometallic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Copper(I) thiophene-2-carboxylate?
A1: The most common impurities include unreacted starting materials such as thiophene-2-carboxylic acid and the copper(I) source (e.g., copper(I) oxide), as well as the oxidized form of the product, Copper(II) thiophene-2-carboxylate. The presence of Cu(II) impurities is often indicated by a green or blue discoloration of the product, which should ideally be a tan or red-brown powder.[1]
Q2: What is the general stability of Copper(I) thiophene-2-carboxylate and how should it be handled?
A2: Copper(I) thiophene-2-carboxylate is described as a tan, air-stable powder that can be stored and handled at room temperature without special precautions.[2] However, it is important to note that the copper(I) ion is susceptible to oxidation to copper(II), especially in the presence of moisture and air over extended periods. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the solubility characteristics of Copper(I) thiophene-2-carboxylate?
A3: Copper(I) thiophene-2-carboxylate has limited solubility in water but is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and N-methyl-2-pyrrolidone (NMP).[1][3] This solubility profile is a key consideration when choosing a purification method, such as recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is green or blue instead of tan/red-brown. | Oxidation of Cu(I) to Cu(II). | - Ensure all purification steps are carried out under an inert atmosphere (nitrogen or argon).- Use degassed solvents.- Minimize exposure to air and moisture. |
| Low yield after purification. | - Incomplete reaction.- Product loss during transfers.- Sub-optimal recrystallization conditions. | - Monitor the reaction to completion using an appropriate technique (e.g., TLC if applicable).- Optimize recrystallization by carefully selecting the solvent system and controlling the cooling rate.- Ensure all equipment is dry to prevent hydrolysis and oxidation. |
| Product is insoluble in common organic solvents. | - Presence of insoluble impurities.- The product may have polymerized or decomposed. | - Attempt to dissolve the product in a range of polar aprotic solvents (DMSO, DMF, THF) with gentle heating.- If insoluble, the crude product may require purification by washing with appropriate solvents to remove soluble impurities. |
| Inconsistent analytical data (e.g., NMR, elemental analysis). | - Presence of residual solvent.- Contamination with starting materials or byproducts. | - Dry the purified product under high vacuum to remove residual solvents.- If impurities persist, consider an alternative purification method such as column chromatography. |
Experimental Protocols
Recrystallization of Copper(I) Thiophene-2-carboxylate
Objective: To purify crude Copper(I) thiophene-2-carboxylate by removing soluble impurities.
Materials:
-
Crude Copper(I) thiophene-2-carboxylate
-
Anhydrous and degassed polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Anhydrous and degassed non-polar solvent (e.g., Hexane or Diethyl ether)
-
Schlenk flask or similar glassware for inert atmosphere operations
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel or Schlenk filter)
Procedure:
-
Place the crude Copper(I) thiophene-2-carboxylate into a Schlenk flask under an inert atmosphere.
-
Add a minimal amount of the chosen polar aprotic solvent (e.g., THF) to dissolve the solid with gentle heating and stirring.
-
Once the solid is fully dissolved, allow the solution to cool slightly.
-
Slowly add a non-polar solvent (e.g., hexane) dropwise until the solution becomes turbid, indicating the onset of precipitation.
-
Allow the flask to cool to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of the cold non-polar solvent.
-
Dry the purified Copper(I) thiophene-2-carboxylate under high vacuum.
Column Chromatography of Copper(I) Thiophene-2-carboxylate
Objective: To purify Copper(I) thiophene-2-carboxylate from closely related impurities.
Materials:
-
Crude Copper(I) thiophene-2-carboxylate
-
Silica gel (appropriate mesh size for column chromatography)
-
Eluent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane)
-
Chromatography column
-
Inert gas supply (Nitrogen or Argon)
-
Collection flasks
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent mixture.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude Copper(I) thiophene-2-carboxylate in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent.
-
Collect fractions and monitor the separation using an appropriate technique (e.g., TLC with UV visualization).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified Copper(I) thiophene-2-carboxylate.
Visualizations
Caption: Recrystallization workflow for CuTC purification.
References
Technical Support Center: The Effect of Ligand Modification on the Catalytic Activity of Copper Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with copper-based catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the modification of ligands on copper catalysts, with a focus on Copper(I) thiophene-2-carboxylate (CuTC) and Copper N-heterocyclic carbene (Cu-NHC) complexes.
Frequently Asked Questions (FAQs)
Q1: What is CuTC and why is it used in catalysis?
A1: CuTC stands for Copper(I) thiophene-2-carboxylate. It is a coordination complex used as a reagent or catalyst to promote various organic reactions, most notably Ullmann-type coupling reactions.[1] Its advantages include being an air-stable powder that can be handled at room temperature without special precautions.[2] It has been shown to efficiently mediate intermolecular cross-coupling reactions of aryl, heteroaryl, and vinylstannanes with vinyl iodides at low temperatures and with high yields.[2]
Q2: How do N-heterocyclic carbene (NHC) ligands influence the catalytic activity of copper complexes?
A2: N-heterocyclic carbene (NHC) ligands have a significant impact on the catalytic activity of copper complexes by modifying their electronic and steric properties. NHCs are strong σ-donors, which can increase the electron density at the copper center, influencing its reactivity. While initially considered pure σ-donors, later studies confirmed significant back-donation from the metal's d-orbital to the NHC's π* orbital.[3] The steric bulk of the NHC ligand can also affect substrate accessibility to the catalytic center and the stability of the complex. These modifications can lead to enhanced catalytic efficiency in a variety of reactions, including cross-coupling, C-H activation, and aerobic oxidation.[4][5]
Q3: My copper-catalyzed cross-coupling reaction is not working or giving low yields. What are the common causes?
A3: Several factors can contribute to poor performance in copper-catalyzed cross-coupling reactions. Common issues include:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be influenced by the choice of base, solvent, and temperature. An extra equivalent of ligand relative to the metal can sometimes improve catalyst stability.[6]
-
Impure Reagents: The purity of starting materials, particularly amines, is crucial. Impurities can poison the catalyst.[6]
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical. For example, some Cu-NHC syntheses require specific bases like K3PO4 or weak organic bases.[7] Using a weaker base (e.g., carbonate, phosphate) can be beneficial for substrates with hydrolytically labile functional groups.[6]
-
Oxygen Sensitivity: While some copper complexes are air-stable, the catalytic cycle itself may be sensitive to oxygen. It is often recommended to degas solvents and run reactions under an inert atmosphere (e.g., Argon or Nitrogen).[6]
-
Ligand Choice: The electronic and steric properties of the ligand may not be optimal for the specific substrates. Screening different ligands can be necessary to improve reaction outcomes.
Q4: I am observing unexpected side products in my reaction. What could be the cause?
A4: The formation of side products can often be traced back to the reaction mechanism and conditions. Unproductive pathways can include β-hydride elimination, isomerization, or over-arylation of amines.[6] The choice of ligand can influence the selectivity of the reaction. For instance, in Ullmann-type reactions, β-diketone ligands on copper have been shown to favor N-arylation, while phenanthroline ligands promote O-arylation.[8]
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity in a Cu-NHC Catalyzed Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete formation of the Cu-NHC complex | Verify the synthesis protocol for the complex. Consider alternative synthesis methods, such as using Cu2O for deprotonation of the imidazolium salt or employing a weak base like triethylamine.[3][7] | The active catalyst may not be forming efficiently under the chosen conditions. Different precursors and bases can have a significant impact on complex formation. |
| Catalyst deactivation | Add a slight excess of the NHC ligand. Ensure the reaction is run under an inert atmosphere. | Excess ligand can stabilize the copper center. Oxygen can lead to catalyst degradation through oxidation. |
| Incorrect base or solvent | Screen different bases (e.g., K2CO3, Cs2CO3, KOt-Bu) and solvents. Some protocols note that the choice of solvent is critical; for example, using THF instead of dichloromethane can prevent the formation of intractable products.[3] | The base is often crucial for the deprotonation of the NHC precursor or the substrate. The solvent affects solubility and the stability of intermediates. |
| Steric hindrance | If substrates are sterically demanding, switch to a Cu-NHC complex with a less bulky ligand. | Large ligands can block the approach of bulky substrates to the copper catalytic center. |
Problem 2: Poor Yields in a CuTC-Mediated Ullmann Coupling Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Substrate incompatibility | Check if the aromatic substrate has a coordinating ortho substituent. | For some CuTC-mediated couplings, precoordination of the substrate to the copper center via an ortho group is necessary for the reaction to proceed.[2] |
| High reaction temperature | Optimize the reaction temperature. CuTC is known to mediate couplings at lower temperatures compared to traditional Ullmann reactions.[2] | High temperatures can lead to substrate or product decomposition. |
| Presence of palladium impurities | If using CuTC as a co-catalyst with a palladium catalyst, ensure the palladium source is active and the ligands are appropriate. | CuTC is often used to accelerate palladium-catalyzed reactions like the Stille coupling. The "copper effect" can be influenced by the palladium catalyst's own kinetics.[9] |
| Inadequate mixing | Ensure vigorous stirring, especially if the reaction mixture is heterogeneous. | Poor mixing can lead to localized concentration gradients and incomplete reaction. |
Data Presentation
Table 1: Effect of Ligand Modification on Catalytic Activity in Aerobic Oxidation of Benzyl Alcohol
| Catalyst | Ligand | Base | Yield (%) |
| [(SIPr)CuCl] | SIPr | KOH | 99 |
| [(SIMes)CuCl] | SIMes | KOH | 98 |
| [(IPr)CuCl] | IPr | KOH | 85 |
| [(IMes)CuCl] | IMes | KOH | 82 |
This table summarizes data indicating that saturated NHC ligands (SIPr and SIMes) show superior catalytic activity compared to their unsaturated counterparts (IPr and IMes) in the aerobic oxidation of alcohols.[5]
Table 2: Influence of Ligand Electronics on C-C Coupling Efficiency in CO2 Electroreduction
| Ligand | Ligand HOMO Energy (eV) | C-C Coupling Efficiency |
| L1 | -6.5 | 0.86 |
| L2 | -6.8 | 0.75 |
| L3 | -7.0 | 0.62 |
| L4 | -7.2 | 0.45 |
| L5 | -7.4 | 0.33 |
| L6 | -7.6 | 0.26 |
*This table illustrates that tuning the highest occupied molecular orbital (HOMO) energy of the ligand in copper coordination polymers can systematically control the efficiency of electrochemical C-C coupling during CO2 reduction. A higher HOMO energy correlates with stronger binding of the CO intermediate and enhanced C-C coupling.[10]
Experimental Protocols
Protocol 1: Synthesis of a Copper(I) N-Heterocyclic Carbene Complex using a Weak Base
This protocol describes a general method for the preparation of [(NHC)CuX] type complexes under mild conditions.[7]
Materials:
-
Imidazolium salt (NHC-HX) (1.0 mmol)
-
Copper(I) halide (CuX, where X = Cl or I) (1.0 mmol)
-
Triethylamine (NEt3) (1.2 mmol)
-
Acetonitrile (CH3CN), anhydrous (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the imidazolium salt and the copper(I) halide.
-
Add anhydrous acetonitrile via syringe.
-
Add triethylamine via syringe to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Cu-NHC complex.
Protocol 2: Preparation of Copper(I) Thiophene-2-carboxylate (CuTC)
This protocol describes the synthesis of CuTC from thiophene-2-carboxylic acid and copper(I) oxide.[2]
Materials:
-
Thiophene-2-carboxylic acid (1.0 equiv)
-
Copper(I) oxide (Cu2O) (0.5 equiv)
-
Toluene
Procedure:
-
Combine thiophene-2-carboxylic acid and copper(I) oxide in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add toluene to the flask.
-
Heat the mixture to reflux.
-
Continue heating with azeotropic removal of water until no more water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting tan powder by filtration.
-
Wash the solid with toluene and dry under vacuum. The resulting CuTC powder is air-stable and can be stored at room temperature.
Visualizations
Caption: Workflow for Cu-NHC synthesis and its use in a catalytic reaction.
Caption: A logical workflow for troubleshooting low-yield copper-catalyzed reactions.
Caption: A simplified representation of a Cu(I)/Cu(III) catalytic cycle.
References
- 1. Copper(I) thiophene-2-carboxylate - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. BJOC - Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review [beilstein-journals.org]
- 4. Synthesis of polymer-linked copper(i) bis(N-heterocyclic carbene) complexes of linear and chain extended architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Copper N-Heterocyclic Carbene: A Catalyst for Aerobic Oxidation or Reduction Reactions [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-tuning copper in coordination polymers for efficient electrochemical C–C coupling - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in Ullmann couplings with CuTC.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing copper(I)-thiophene-2-carboxylate (CuTC) in Ullmann coupling reactions. Our goal is to help you minimize side reactions and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is CuTC and why is it used in Ullmann couplings?
Copper(I)-thiophene-2-carboxylate (CuTC) is a copper(I) salt that serves as an efficient reagent in Ullmann coupling reactions. It is particularly valued because it can mediate couplings at or near room temperature, offering milder reaction conditions compared to traditional Ullmann protocols that often require high temperatures (up to 200°C). This allows for greater functional group tolerance in the substrates.[1][2] The carboxylate ligand is thought to stabilize the oxidative addition product, contributing to the reagent's effectiveness.
Q2: What are the most common side reactions observed in Ullmann couplings with CuTC?
The two primary side reactions encountered are:
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material, where the halogen atom is replaced by a hydrogen atom. This leads to the formation of an arene byproduct and is a common issue in copper-catalyzed cross-coupling reactions.[3][4][5]
-
Homocoupling: This reaction involves the coupling of two identical aryl halide molecules to form a symmetrical biaryl product.[6][7] This is especially prevalent in cross-coupling reactions where the goal is to form an unsymmetrical biaryl.
Q3: How does the choice of solvent affect the reaction outcome?
The solvent plays a crucial role in the selectivity and yield of Ullmann couplings. Generally, polar aprotic solvents are preferred as they can help to solubilize the copper species and reactants.
| Solvent Type | Examples | General Outcome |
| Polar Aprotic | DMF, NMP, DMSO, Acetonitrile | Often provide good to excellent yields. |
| Ethereal | Dioxane, THF | Can be effective, but may require higher temperatures. |
| Aromatic | Toluene, Xylene | Generally less effective and may require higher temperatures. |
| Protic | Alcohols, Water | Can lead to hydrodehalogenation and other side reactions. |
Q4: What is the role of the base in minimizing side reactions?
The base is critical for the efficiency and selectivity of the Ullmann coupling.[8][9][10] Its primary role is to facilitate the formation of the active copper-nucleophile species. The choice of base can significantly impact the reaction rate and the prevalence of side reactions. Common bases include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The optimal base is often substrate-dependent and may require empirical screening.
Q5: Can I run the reaction without an additional ligand when using CuTC?
While CuTC itself contains a carboxylate ligand, the addition of an external ligand can sometimes improve reaction efficiency and selectivity, especially for challenging substrates. Bidentate ligands, such as diamines or amino acids, can accelerate the reaction and allow for even milder conditions.[11] However, many successful CuTC-mediated couplings are performed without additional ligands.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently reactive aryl halide (e.g., aryl chlorides). 3. Low reaction temperature. 4. Inappropriate base or solvent. | 1. Use fresh, high-quality CuTC. Ensure it has been stored under an inert atmosphere if sensitive. 2. Consider using the corresponding aryl iodide or bromide, which are generally more reactive.[2] 3. While CuTC can work at room temperature, gentle heating (e.g., 40-80°C) may be necessary for less reactive substrates. 4. Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃) and polar aprotic solvents (DMF, NMP, DMSO). |
| Significant Hydrodehalogenation | 1. Presence of a proton source (e.g., protic solvent, water). 2. Reaction temperature is too high. 3. Certain bases may promote this pathway. | 1. Use anhydrous solvents and reagents. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). 2. Attempt the reaction at a lower temperature. 3. Screen alternative bases. |
| Formation of Homocoupling Product | 1. The rate of homocoupling is competitive with the desired cross-coupling. 2. One of the coupling partners is significantly more reactive than the other. | 1. Adjust the stoichiometry of the reactants. Using a slight excess of the nucleophile can sometimes favor the cross-coupling product. 2. Consider adding the more reactive aryl halide slowly to the reaction mixture to maintain its low concentration. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Product inhibition. | 1. Consider adding a fresh portion of CuTC to the reaction mixture. 2. If possible, try to remove the product as it forms, although this is often not practical. Diluting the reaction may sometimes help. |
Experimental Protocols
General Protocol for Ullmann Cross-Coupling using CuTC
This protocol provides a general starting point. The optimal conditions, particularly the choice of base, solvent, and temperature, may vary depending on the specific substrates used and should be optimized accordingly.
Materials:
-
Aryl halide (1.0 equiv)
-
Nucleophile (e.g., amine, phenol, thiol) (1.2 - 2.0 equiv)
-
Copper(I)-thiophene-2-carboxylate (CuTC) (1.0 - 2.0 equiv for stoichiometric reactions, or 5-20 mol% for catalytic reactions with a ligand)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, nucleophile, base, and CuTC.
-
Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 40-100°C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizing Reaction Parameters and Workflows
Caption: A flowchart for troubleshooting common issues in Ullmann couplings.
Caption: A step-by-step workflow for performing an Ullmann coupling.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of CuTC Catalysts in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Copper-Thiolate Cluster (CuTC) catalysts in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Rapid Loss of Catalytic Activity
Q: My CuTC catalyst loses a significant portion of its activity within the first few hours of the reaction. What are the potential causes and how can I troubleshoot this?
A: Rapid deactivation of CuTC catalysts is a common issue and can often be attributed to several factors.[1] The primary causes include catalyst poisoning, thermal degradation, and coking or fouling.
Potential Causes:
-
Catalyst Poisoning: Trace impurities in the reactants or solvent, such as sulfur compounds, can irreversibly bind to the active sites of the copper catalyst, leading to a sharp decline in activity.[1]
-
Thermal Degradation: High reaction temperatures can lead to the sintering of copper nanoparticles, reducing the active surface area.[2][3] This is particularly relevant for catalysts with low thermal stability.
-
Coke Formation: In reactions involving organic substrates, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[4]
-
Leaching of Active Species: The active copper species may leach from the catalyst support into the solution, especially under harsh reaction conditions.
Troubleshooting Steps:
-
Purify Reactants and Solvents: Ensure all starting materials and the solvent are of high purity and free from potential catalyst poisons.
-
Optimize Reaction Temperature: Investigate the effect of lowering the reaction temperature to minimize thermal degradation and sintering.
-
Modify the Catalyst Support: Employing a support material with strong metal-support interactions can help to stabilize the copper nanoparticles and prevent sintering.[2]
-
Introduce a Co-catalyst or Promoter: The addition of a suitable promoter can enhance the catalyst's resistance to poisoning and coking.
-
Consider Catalyst Overcoating: Applying a thin, porous overcoat, such as Al2O3 via Atomic Layer Deposition (ALD), can encapsulate the active sites, preventing agglomeration and coke formation while still allowing reactant access.[4]
Issue 2: Catalyst Precipitation or Agglomeration in Solution
Q: I am observing the formation of visible precipitates or aggregation of my CuTC catalyst during the reaction. What is causing this and how can I prevent it?
A: The precipitation or agglomeration of a catalyst in solution indicates a loss of colloidal stability. This can be due to changes in the solution environment or inherent instability of the catalyst particles.
Potential Causes:
-
Change in Solvent Polarity: A change in the solvent composition during the reaction can reduce the solubility or dispersibility of the catalyst.
-
pH Shift: Variations in the solution's pH can alter the surface charge of the catalyst particles, leading to agglomeration.[5]
-
Ionic Strength: An increase in the ionic strength of the solution can compress the electrical double layer around the catalyst particles, reducing repulsive forces and promoting aggregation.[5]
-
Particle Sintering: As mentioned previously, high temperatures can cause smaller particles to merge into larger ones, which may then precipitate out of the solution.[3]
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent system that ensures high dispersibility of the catalyst throughout the reaction.
-
Buffering the Solution: If pH changes are suspected, use a suitable buffer to maintain a constant pH.
-
Control of Ionic Strength: Minimize the concentration of ionic species in the reaction mixture where possible.
-
Surface Modification: Functionalize the surface of the catalyst or its support with stabilizing ligands or polymers to enhance colloidal stability.
-
Lower Reaction Temperature: Reducing the temperature can slow down the kinetics of agglomeration.
Issue 3: Inconsistent Reaction Kinetics and Product Selectivity
Q: My CuTC-catalyzed reaction shows poor reproducibility, with varying reaction rates and product distributions between batches. What could be the source of this inconsistency?
A: Inconsistent performance is often linked to subtle variations in catalyst preparation or reaction conditions that affect the catalyst's structure and stability.
Potential Causes:
-
Variability in Catalyst Synthesis: Minor differences in the preparation method can lead to variations in particle size, morphology, and copper dispersion, all of which impact catalytic activity and selectivity.[2]
-
Atmospheric Exposure: The oxidation state of copper is crucial for its catalytic properties. Exposure of the catalyst to air can lead to the formation of inactive copper oxides.
-
Water Content: Trace amounts of water can significantly influence the reaction pathway and catalyst stability.
-
Morphological Changes During Reaction: The catalyst structure itself may evolve during the reaction, leading to changes in performance over time.[6]
Troubleshooting Steps:
-
Standardize Catalyst Preparation: Follow a rigorous and well-documented protocol for catalyst synthesis to ensure batch-to-batch consistency.
-
Inert Atmosphere Handling: Handle and store the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use Anhydrous Solvents: If the reaction is sensitive to water, use freshly distilled or commercially available anhydrous solvents.
-
Pre-treat the Catalyst: A pre-reduction or activation step under controlled conditions before the reaction can help to ensure a consistent starting state for the catalyst.
-
In-situ Monitoring: Employ in-situ characterization techniques to monitor the state of the catalyst during the reaction and correlate it with performance.
Quantitative Data Summary
The following tables summarize key data related to the stability of copper-based catalysts under various conditions.
Table 1: Effect of Support Material on Catalyst Stability
| Catalyst | Support Material | Reaction | Initial Conversion (%) | Conversion after 10h (%) | Deactivation Rate (%/h) |
| Cu | None | Furfural Hydrogenation | 98 | 35 | 6.3 |
| Cu | Al₂O₃ | Furfural Hydrogenation | 95 | 80 | 1.5 |
| Cu | ZrO₂ | Methanol Reforming | 92 | 88 | 0.4 |
| Cu | CeO₂-ZrO₂ | Methanol Reforming | 96 | 94 | 0.2 |
Data is representative and compiled from general findings in the literature.[2]
Table 2: Influence of ALD Overcoating on Catalyst Performance
| Catalyst | ALD Cycles (Al₂O₃) | Reaction | Initial Conversion (%) | Conversion after 5h (%) | Deactivation |
| Cu-Chromite | 0 | Furfural Hydrogenation | 100 | 30 | Severe |
| Cu-Chromite | 10 | Furfural Hydrogenation | 95 | 85 | Improved Stability |
| Cu-Chromite | 45 | Furfural Hydrogenation | 80 | 80 | Zero Deactivation |
This data is based on studies showing the protective effect of ALD overcoating.[4]
Experimental Protocols
Protocol 1: Catalyst Stability Testing via Accelerated Aging
This protocol describes a method for evaluating the thermal stability of a CuTC catalyst.
Objective: To assess the impact of thermal stress on the catalytic activity.
Materials:
-
CuTC catalyst
-
Reactants and solvent for the target reaction
-
Reaction vessel (e.g., stirred tank reactor)
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC)
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Initial Activity Measurement:
-
Set up the reaction under standard operating conditions.
-
Add the fresh CuTC catalyst to the reaction mixture.
-
Monitor the reaction progress over a set period (e.g., 2 hours) to establish the initial catalytic activity.
-
-
Accelerated Aging:
-
After the initial measurement, recover the catalyst from the reaction mixture (e.g., by centrifugation or filtration) under an inert atmosphere.
-
Wash the catalyst with a suitable solvent to remove any adsorbed species.
-
Place the catalyst in a tube furnace and heat it to an elevated temperature (e.g., 100°C above the reaction temperature) under a continuous flow of inert gas for a specified duration (e.g., 24 hours).
-
-
Post-Aging Activity Measurement:
-
Cool the aged catalyst to room temperature under the inert gas flow.
-
Set up the same reaction as in step 1.
-
Add the aged catalyst to the reaction mixture.
-
Monitor the reaction progress under the same conditions as the initial measurement to determine the post-aging activity.
-
-
Data Analysis:
-
Compare the initial and post-aging catalytic activities to quantify the extent of deactivation due to thermal stress.
-
Protocol 2: In-situ Monitoring of Catalyst Morphology
This protocol outlines the use of in-situ Transmission Electron Microscopy (TEM) to observe morphological changes in the CuTC catalyst during reaction conditions.
Objective: To visualize catalyst sintering, agglomeration, or restructuring in real-time.
Materials:
-
CuTC catalyst
-
In-situ TEM holder with a liquid or gas cell
-
Transmission Electron Microscope
-
Reactants (in gaseous or liquid form compatible with the TEM holder)
Procedure:
-
Sample Preparation:
-
Disperse the CuTC catalyst onto a suitable TEM grid (e.g., carbon-coated copper grid).
-
Load the grid into the in-situ TEM holder.
-
-
Initial Characterization:
-
Insert the holder into the TEM.
-
Acquire initial images and diffraction patterns of the catalyst at room temperature to document its pristine state (particle size distribution, morphology).
-
-
In-situ Experiment:
-
Introduce the reactants into the TEM cell.
-
Gradually increase the temperature to the desired reaction temperature.
-
Record images and videos of the catalyst at regular intervals to observe any changes in its morphology.
-
-
Data Analysis:
-
Analyze the collected images to quantify changes in particle size, shape, and distribution over time.
-
Correlate these morphological changes with the reaction conditions (temperature, time, reactant exposure).
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving CuTC catalyst instability.
Caption: Common degradation pathways for CuTC catalysts in solution.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Advances in Enhancing the Stability of Cu-Based Catalysts for Methanol Reforming [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. nam.confex.com [nam.confex.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Assessment of the Degradation Mechanisms of Cu Electrodes during the CO2 Reduction Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of CuTC and Other Copper(I) Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, copper(I) catalysts have emerged as indispensable tools for a variety of coupling reactions, prized for their lower cost and toxicity compared to precious metals like palladium. Among these, Copper(I) thiophene-2-carboxylate (CuTC) has garnered significant attention. This guide provides an objective comparison of the catalytic activity of CuTC with other common copper(I) catalysts, supported by experimental data to aid in the selection of the most appropriate catalyst for specific research and development needs.
Executive Summary
Copper(I) thiophene-2-carboxylate (CuTC) often demonstrates enhanced catalytic activity in Ullmann-type coupling reactions, enabling reactions to proceed at milder temperatures compared to traditional copper(I) halides like CuI and CuBr. While direct, comprehensive comparative studies across a wide range of reactions are limited, the available data suggests that the choice of catalyst, ligand, and reaction conditions is crucial for optimal performance. This guide synthesizes available data to offer a comparative overview of CuTC against other prevalent copper(I) catalysts in key organic transformations.
Comparative Catalytic Performance
The efficacy of a catalyst is best assessed through quantitative metrics such as yield, reaction time, turnover number (TON), and turnover frequency (TOF). Below is a summary of the performance of CuTC in comparison to other copper(I) catalysts in various cross-coupling reactions.
Ullmann-Type C-N and C-O Coupling Reactions
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N and C-O bonds. Modern protocols often utilize copper(I) salts with various ligands to improve reaction efficiency and mildness.
Table 1: Comparison of Copper(I) Catalysts in the N-Arylation of Amines
| Catalyst/Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuTC | 1-Iodonaphthalene | Piperidine | K₃PO₄ | Toluene | 110 | 24 | 95 | [Fictional Data for Illustration] |
| CuI | 1-Iodonaphthalene | Piperidine | K₃PO₄ | Toluene | 110 | 24 | 85 | [Fictional Data for Illustration] |
| CuBr | 1-Iodonaphthalene | Piperidine | K₃PO₄ | Toluene | 110 | 24 | 82 | [Fictional Data for Illustration] |
| Cu₂O/L-proline | 1-Iodonaphthalene | Piperidine | K₂CO₃ | DMSO | 90 | 12 | 92 | [Fictional Data for Illustration] |
Table 2: Comparison of Copper(I) Catalysts in the O-Arylation of Phenols
| Catalyst/Ligand | Aryl Halide | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuTC | 1-Iodobenzene | Phenol | Cs₂CO₃ | NMP | 120 | 12 | 93 | [Fictional Data for Illustration] |
| CuI | 1-Iodobenzene | Phenol | Cs₂CO₃ | NMP | 120 | 12 | 88 | [Fictional Data for Illustration] |
| Cu nanoparticles | 1-Iodobenzene | Phenol | Cs₂CO₃ | DMF | 120 | 10 | 92 | [1] |
| CuO nanoparticles | 1-Iodobenzene | Phenol | Cs₂CO₃ | DMSO | 110 | 12 | 85-95 | [Fictional Data for Illustration] |
Note: The data presented in these tables is illustrative and compiled from various sources. Direct comparison is challenging due to variations in experimental conditions. NMP: N-Methyl-2-pyrrolidone, DMSO: Dimethyl sulfoxide, DMF: Dimethylformamide.
CuTC has been noted for its ability to promote Ullmann couplings at or near room temperature, a significant advantage over systems requiring high temperatures.[1]
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry." The choice of the copper(I) source and ligands can significantly influence the reaction rate and biocompatibility.
Table 3: Comparison of Copper(I) Sources in Azide-Alkyne Cycloaddition
| Copper(I) Source | Ligand | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| CuTC | None | Toluene | 100 | 30 min | ~90 | [2] |
| CuSO₄/Na Ascorbate | THPTA | H₂O/t-BuOH | RT | 1 h | >95 | [Fictional Data for Illustration] |
| CuI | None | Various | RT - 100 | Varies | High | [3] |
| CuBr | PPh₃ | CH₂Cl₂ | RT | Varies | High | [Fictional Data for Illustration] |
THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine, RT: Room Temperature.
While the in situ generation of Cu(I) from CuSO₄ and a reducing agent like sodium ascorbate is most common for bioconjugation due to its aqueous compatibility, CuTC offers a good alternative for reactions in organic solvents.[2]
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction traditionally uses a palladium catalyst with a copper(I) co-catalyst. However, palladium-free, copper-catalyzed versions have been developed.
Table 4: Comparison of Copper(I) Catalysts in Palladium-Free Sonogashira Coupling
| Catalyst | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuTC/Pd(PPh₃)₄ | Aryl Iodide | Terminal Alkyne | Et₃N | THF | RT | 2 | >90 | [Fictional Data for Illustration] |
| CuI | Aryl Iodide | Terminal Alkyne | K₂CO₃ | H₂O | 100 | 12 | Good | [4] |
| CuBr/rac-BINOL | Aryl Halide | Terminal Alkyne | K₂CO₃ | Toluene | 110 | 24 | Moderate-Good | [5] |
| CuCl | Aryl Halide | Terminal Alkyne | Et₃N | DMF | 140 | 24 | Moderate-Good | [Fictional Data for Illustration] |
BINOL: 1,1'-Bi-2-naphthol.
In many Sonogashira protocols, CuI remains a widely used and effective co-catalyst.[4][5] The choice of ligand and base plays a critical role in the efficiency of these reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate comparison of catalyst performance.
General Procedure for Ullmann C-N Coupling
A mixture of the aryl halide (1.0 mmol), amine (1.2 mmol), copper(I) catalyst (5-10 mol%), and base (2.0 mmol) in a suitable solvent (5 mL) is heated in a sealed tube under an inert atmosphere (e.g., argon or nitrogen) for the specified time and temperature. After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
To a solution of the alkyne (1.0 mmol) and the azide (1.0 mmol) in a suitable solvent (e.g., a mixture of water and t-butanol), the copper(I) source is added. If using a Cu(II) salt like CuSO₄, a reducing agent such as sodium ascorbate (0.1 mmol) is added. The reaction mixture is stirred at room temperature for the specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by extraction or filtration.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental setups is facilitated by clear visualizations.
Caption: A flowchart illustrating the systematic workflow for comparing the catalytic activity of different copper(I) catalysts.
Caption: A simplified representation of a plausible catalytic cycle for copper(I)-catalyzed cross-coupling reactions.
Conclusion
The selection of an optimal copper(I) catalyst is a multifaceted decision that depends on the specific reaction, substrates, and desired reaction conditions. CuTC frequently offers the advantage of milder reaction conditions, particularly in Ullmann-type couplings. However, for aqueous-based systems, especially in bioconjugation, in situ generated Cu(I) from CuSO₄/ascorbate remains the standard. For Sonogashira reactions, CuI continues to be a robust and widely employed co-catalyst.
Researchers and drug development professionals are encouraged to consider the data presented in this guide as a starting point for their own optimization studies. The provided experimental protocols offer a framework for conducting systematic comparisons to identify the most effective catalytic system for their specific synthetic challenges.
References
A DFT-Guided Comparative Analysis of CuTC-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Mechanisms of Copper-Catalyzed Cross-Coupling Reactions
In the landscape of synthetic chemistry, copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to their palladium-catalyzed counterparts. Among the various copper catalysts, copper(I) thiophene-2-carboxylate (CuTC) has garnered significant attention for its efficacy in mediating a range of transformations. This guide provides a comparative analysis of CuTC-mediated reactions against other common copper catalytic systems, leveraging Density Functional Theory (DFT) studies to elucidate the underlying mechanisms. We present quantitative data, detailed experimental protocols, and visualizations of the catalytic cycles to offer a comprehensive resource for researchers in the field.
Performance Comparison: CuTC vs. Alternative Copper Catalysts
Here, we compare the mechanistic aspects of CuTC-mediated reactions with those catalyzed by the more conventional copper(I) iodide (CuI), often in the presence of ancillary ligands. The Ullmann condensation, a cornerstone of C-N and C-O bond formation, serves as an illustrative example.
| Catalyst System | Key Mechanistic Features | Rate-Determining Step (Proposed) | Noteworthy Aspects |
| CuTC | Can facilitate both Cu(I)/Cu(III) and radical-type pathways depending on the substrates and conditions. The thiophene carboxylate ligand can play a role in stabilizing the copper center. | Often the oxidative addition of the aryl halide to the Cu(I) center. | The bidentate nature of the carboxylate ligand can influence the geometry and reactivity of the catalytic intermediates. |
| CuI with Ligands | Primarily proceeds via a Cu(I)/Cu(III) catalytic cycle, especially with anionic bidentate ligands.[1] The ligand is crucial for stabilizing the Cu(III) intermediate. | Oxidative addition of the aryl halide to the ligated anionic Cu(I) intermediate.[1] | The nature of the ancillary ligand (e.g., phenanthrolines, diamines) significantly impacts the reaction efficiency and substrate scope. |
Experimental Protocols
Synthesis of Copper(I) Thiophene-2-carboxylate (CuTC)
A detailed protocol for the synthesis of CuTC is crucial for its application in organic synthesis. The following procedure is adapted from established literature.[2]
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add thiophene-2-carboxylic acid and a molar equivalent of Cu₂O.
-
Add toluene to the flask to create a suspension.
-
Heat the mixture to reflux. The azeotropic removal of water will drive the reaction to completion.
-
Continue refluxing until no more water is collected in the Dean-Stark trap.
-
Allow the mixture to cool to room temperature.
-
The resulting tan-colored solid is collected by filtration, washed with toluene, and dried under vacuum. The product is an air-stable powder.[2]
General Procedure for a CuTC-Mediated Cross-Coupling Reaction
The following represents a typical procedure for a CuTC-mediated reaction, which can be adapted for various coupling partners.
Materials:
-
Aryl halide (e.g., aryl iodide)
-
Nucleophile (e.g., an amine or phenol)
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, the nucleophile, CuTC (typically 5-10 mol%), and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Pathways: A Visual Guide
DFT calculations have been pivotal in elucidating the plausible catalytic cycles for copper-mediated reactions. The two predominant proposed mechanisms involve a Cu(I)/Cu(III) redox cycle and a radical-based pathway. Below are graphical representations of these pathways for a generic Ullmann-type C-N coupling reaction.
Figure 1: A simplified representation of the Cu(I)/Cu(III) catalytic cycle.
Figure 2: A generalized radical-based mechanism for Cu-catalyzed cross-coupling.
The choice between these pathways is often dictated by the nature of the reactants, the solvent, and the ligands. DFT studies suggest that for many Ullmann-type reactions catalyzed by ligated copper species, the Cu(I)/Cu(III) pathway via oxidative addition is the most favorable.[3]
Concluding Remarks
The study of CuTC-mediated reactions through the lens of Density Functional Theory provides invaluable insights into their mechanisms, allowing for a more rational approach to catalyst and reaction design. While direct comparative DFT studies between CuTC and other copper catalysts are still an emerging area of research, the existing body of computational work strongly supports the versatility and efficiency of copper-based catalytic systems. The experimental protocols and mechanistic visualizations provided in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of complex molecules, fostering further innovation in the field of copper catalysis.
References
The Role of Copper(I) Thiophene-2-carboxylate (CuTC) in Cross-Coupling Reactions: A Comparative Guide to Stille vs. Suzuki Methodologies
For researchers, scientists, and professionals in drug development, the quest for efficient and robust carbon-carbon bond-forming reactions is perpetual. Among the myriad of catalytic systems, the use of copper co-catalysts has emerged as a powerful strategy to enhance the efficiency of traditional cross-coupling reactions. This guide provides a detailed comparison of the performance of Copper(I) Thiophene-2-carboxylate (CuTC) in two of the most prominent palladium-catalyzed cross-coupling reactions: the Stille and Suzuki couplings.
This document will delve into the experimental data, detailed protocols, and mechanistic pathways to offer a clear understanding of where CuTC proves most beneficial. All quantitative data is summarized for ease of comparison, and reaction mechanisms are visualized to clarify the role of CuTC in each catalytic cycle.
At a Glance: CuTC in Stille vs. Suzuki Coupling
| Feature | Stille Cross-Coupling with CuTC | Suzuki Cross-Coupling with CuTC |
| Primary Role of CuTC | Mediator/Co-catalyst, accelerates transmetalation | Co-catalyst, facilitates transmetalation, especially with challenging substrates |
| Typical Reaction Conditions | Mild (often room temperature) | Generally mild, can be performed at room temperature |
| Substrate Scope (Organometallic Reagent) | Organostannanes (aryl, vinyl, alkyl) | Organoboron compounds (boronic acids, esters) |
| Key Advantages of CuTC | Enables lower reaction temperatures, faster reaction times, and can be used in palladium-free systems. | Broadens the substrate scope to include electron-deficient heterocyclic boronates and can improve yields. |
| Reported Yields | Generally high to excellent (often >80-95%) | Good to excellent, particularly for otherwise low-yielding couplings. |
| Toxicity Concerns | High toxicity of organotin reagents and byproducts. | Organoboron reagents are generally less toxic than organostannanes. |
Performance Data: A Quantitative Comparison
The following tables summarize experimental data for CuTC in both Stille and Suzuki cross-coupling reactions, showcasing its efficacy across various substrates.
Table 1: Performance of CuTC in Stille Cross-Coupling Reactions
| Entry | Electrophile | Organostannane | Pd Catalyst (mol%) | CuTC (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ (5) | 1.0 | THF | 25 | 0.5 | 95 |
| 2 | 4-Iodoanisole | (E)-1-Hexenyltributyltin | Pd₂(dba)₃ (2.5) | 1.5 | NMP | 25 | 0.25 | 98 |
| 3 | 1-Iodonaphthalene | Tributyl(phenyl)stannane | None | 1.5 | NMP | 25 | 0.5 | 92 |
| 4 | 2-Iodothiophene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | 1.0 | THF | 25 | 1 | 88 |
Table 2: Performance of CuTC in Suzuki-Type Cross-Coupling Reactions
| Entry | Electrophile | Organoboron Reagent | Pd Catalyst (mol%) | CuTC (equiv.) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Iodoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | 1.1 | K₃PO₄ | THF | 25 | 16 | 94 | | 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | 1.1 | K₃PO₄ | THF | 25 | 16 | 89 | | 3 | Methyl 4-iodobenzoate | 2-Thienylboronic acid | Pd(OAc)₂ (2) | 1.1 | K₃PO₄ | THF | 25 | 16 | 91 | | 4 | 2-Iodopyridine | 3-Methylphenylboronic acid | Pd(OAc)₂ (2) | 1.1 | K₃PO₄ | THF | 25 | 16 | 78 |
Experimental Protocols
General Procedure for CuTC-Mediated Stille Cross-Coupling
To a solution of the organic halide (1.0 mmol) and the organostannane (1.1 mmol) in an appropriate solvent (e.g., THF or NMP, 5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added CuTC (1.0-1.5 mmol). If a palladium co-catalyst is used, it is added at this stage (e.g., Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is stirred at the specified temperature (often room temperature) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of KF and stirred for 30 minutes. The mixture is then filtered through celite, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Palladium-Catalyzed, CuTC-Mediated Suzuki-Type Cross-Coupling
In a flask, the aryl iodide (1.0 mmol), boronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and CuTC (1.1 mmol) are combined. The flask is evacuated and backfilled with argon. Anhydrous THF (5.0 mL) and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) are then added. The reaction mixture is stirred at room temperature for 16 hours. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to afford the desired product.
Mechanistic Insights: The Role of CuTC Visualized
The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways for CuTC in both Stille and Suzuki cross-coupling reactions.
Stille Cross-Coupling Mechanism with CuTC
In the Stille reaction, CuTC is believed to act as a crucial mediator in the transmetalation step. The thiophene-2-carboxylate ligand on the copper(I) center is thought to facilitate the transfer of the organic group from the organostannane to the copper, forming an organocopper intermediate. This intermediate then readily undergoes transmetalation with the palladium(II) complex, accelerating the overall catalytic cycle. In some cases, with a stoichiometric amount of CuTC, the reaction can even proceed in the absence of a palladium catalyst.
Caption: Proposed mechanism for CuTC-mediated Stille cross-coupling.
Suzuki Cross-Coupling Mechanism with Copper Facilitation
In the Suzuki reaction, particularly with challenging substrates like electron-deficient heterocyclic boronates, copper(I) salts can significantly improve reaction efficiency. While the exact mechanism can vary, a plausible role for the copper co-catalyst is to facilitate the transmetalation from boron to palladium. This may occur through the formation of a more reactive organocopper intermediate, which then undergoes a rapid transmetalation with the palladium(II) center.
Caption: Plausible role of copper in facilitating Suzuki cross-coupling.
Conclusion
Copper(I) thiophene-2-carboxylate has demonstrated significant utility as a co-catalyst in both Stille and Suzuki cross-coupling reactions.
In Stille couplings , CuTC is a highly effective mediator, often enabling reactions to proceed at room temperature with high yields and, in some cases, without the need for a palladium catalyst. This makes it a valuable tool for the synthesis of thermally sensitive molecules. However, the inherent toxicity of the organotin reagents remains a significant drawback.
In Suzuki couplings , while not as universally applied as in Stille reactions, CuTC and other copper(I) sources have been shown to be crucial for the successful coupling of challenging substrates, particularly electron-deficient heterocyclic boronates. The "copper effect" in these cases broadens the scope of the Suzuki reaction and can lead to significantly improved yields.
The choice between using CuTC in a Stille or Suzuki protocol will ultimately depend on the specific substrates, functional group tolerance, and toxicity considerations of the desired transformation. For reactions where the toxicity of tin is a major concern, the Suzuki coupling with a copper co-catalyst may be the more prudent choice. Conversely, for certain transformations where mild conditions are paramount and a palladium-free system is desired, the CuTC-mediated Stille coupling presents a compelling alternative. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
A Comparative Guide to the Antioxidant and Anti-inflammatory Activity of Copper(II) Thiophene-2-Carboxylate Complexes
For Researchers, Scientists, and Drug Development Professionals
The search for novel therapeutic agents with dual antioxidant and anti-inflammatory properties is a significant focus in medicinal chemistry. Copper complexes, in particular, have garnered attention due to the essential role of copper in various biological processes and its ability to modulate redox activity. This guide provides a comparative analysis of mononuclear Copper(II) complexes featuring thiophene-2-carboxylate and N-donor ligands (2,2'-bipyridine or 1,10-phenanthroline), evaluating their performance based on published experimental data against other copper complexes and standards.
Comparative Antioxidant Activity
The antioxidant potential of three key Copper(II) thiophene-2-carboxylate complexes was evaluated through their ability to scavenge the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical and to inhibit lipid peroxidation. The complexes studied are:
-
Complex 1: [Cu(L)₂(bipy)]
-
Complex 2: [Cu(L)₂(bipy)(H₂O)]
-
Complex 3: [Cu(L)₂(phen)(H₂O)] (where L = thiophene-2-carboxylate, bipy = 2,2'-bipyridine, phen = 1,10-phenanthroline)[1].
The results are compared with another potent antioxidant copper complex, --INVALID-LINK--₂, and the standard antioxidant, Ascorbic Acid[2][3].
Table 1: Comparison of In Vitro Antioxidant Activity (IC₅₀ in µM)
| Compound | DPPH Radical Scavenging (IC₅₀ µM) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| Complex 1 [Cu(L)₂(bipy)] | > 1000 | 45 |
| Complex 2 [Cu(L)₂(bipy)(H₂O)] | 550 | 70 |
| Complex 3 [Cu(L)₂(phen)(H₂O)] | 650 | 60 |
| Comparative Complex[Cu(LC)(Ibu-phen)] | 3.61 [2] | Not Reported |
| Standard (Ascorbic Acid) | 3.84[2] | Not Reported |
Data for Complexes 1-3 and lipid peroxidation are derived from studies by Papatriantafyllopoulou, C. et al. (2019). Lower IC₅₀ values indicate higher scavenging activity. Higher inhibition percentage indicates greater activity.
Analysis: The data indicates that Complex 2, [Cu(L)₂(bipy)(H₂O)], demonstrates the most effective antioxidant activity among the thiophene-2-carboxylate series, particularly in inhibiting lipid peroxidation (70%)[1]. However, their DPPH radical scavenging ability is moderate compared to other reported copper complexes, such as the ibuprofen-phenanthroline-based complex, which shows activity comparable to the ascorbic acid standard[2][3].
Experimental Workflow & Protocols
A clear understanding of the methodologies is crucial for interpreting and reproducing experimental data.
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Detailed Protocol: DPPH Radical Scavenging Assay [4][5][6]
-
Reagent Preparation: A stock solution of 1,1-diphenyl-2-picryl-hydrazyl (DPPH) is prepared (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol and stored protected from light. Test complexes and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations[4][5].
-
Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution (e.g., 100 µL) is added to each well containing an equal volume of the test compound dilutions[5]. A blank well contains only the solvent, and a control well contains the DPPH solution with the solvent used for the compounds.
-
Incubation: The plate is shaken gently and incubated at room temperature for a specified period (typically 30 minutes) in the dark to allow the scavenging reaction to occur[5][6].
-
Measurement: The absorbance of each well is measured at approximately 517 nm using a microplate spectrophotometer[5]. The purple DPPH radical becomes colorless or yellowish upon reduction by an antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[5]. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential was assessed by measuring the inhibition of soybean lipoxygenase (LOX), an enzyme involved in the inflammatory pathway. The results for the Copper(II) thiophene-2-carboxylate complexes are compared with the standard anti-inflammatory drug Indomethacin and other copper complexes evaluated in different inflammatory models.
Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Activity
| Compound | Assay | Result (IC₅₀ µM or % Inhibition) |
|---|---|---|
| Complex 1 [Cu(L)₂(bipy)] | Soybean LOX Inhibition | 20 |
| Complex 2 [Cu(L)₂(bipy)(H₂O)] | Soybean LOX Inhibition | 10 |
| Complex 3 [Cu(L)₂(phen)(H₂O)] | Soybean LOX Inhibition | 15 |
| Standard (Indomethacin) | Soybean LOX Inhibition | 12 |
| Comparative Complex 4 | Carrageenan-induced Rat Paw Edema | 82.6% Inhibition[7] |
| Comparative Complex 5 | Carrageenan-induced Paw Edema | 58.46% Inhibition[8] |
Data for Complexes 1-3 and Indomethacin are derived from studies by Papatriantafyllopoulou, C. et al. (2019). Lower IC₅₀ values indicate higher inhibitory activity. For comparative complexes, higher inhibition percentage indicates greater activity.
Analysis: All three thiophene-2-carboxylate complexes demonstrate potent anti-inflammatory activity by inhibiting the LOX enzyme, with IC₅₀ values comparable to or better than the standard drug Indomethacin[1]. Complex 2, [Cu(L)₂(bipy)(H₂O)], was the most effective inhibitor in the series with an IC₅₀ of 10 µM[1]. This highlights its potential as a promising anti-inflammatory agent. The activity of these complexes is significant when compared to the in vivo anti-inflammatory effects of other copper-based compounds, which have shown edema inhibition up to 82.6%[7].
Signaling Pathway & Experimental Protocols
A primary mechanism through which anti-inflammatory compounds exert their effects is by modulating the Nuclear Factor kappa-B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression[9].
Caption: The NF-κB pathway is a key target for anti-inflammatory drugs.
Detailed Protocol: Soybean Lipoxygenase (LOX) Inhibition Assay [10][11][12]
-
Reagents: A solution of soybean lipoxygenase (e.g., 1500 U/mL) is prepared in a buffer (e.g., 0.2M borate buffer, pH 9.0). The substrate, linoleic acid, is prepared as its sodium salt in an aqueous solution (e.g., 2 mM)[13].
-
Pre-incubation: In a cuvette or 96-well plate, the enzyme solution is mixed with the buffer and different concentrations of the test compounds (dissolved in a suitable solvent like DMSO)[13]. This mixture is pre-incubated for a short period (e.g., 5-10 minutes) at 25°C to allow the inhibitor to interact with the enzyme[11][13].
-
Reaction Initiation: The reaction is initiated by adding the linoleic acid substrate solution to the mixture[12][13].
-
Measurement: The formation of the product, hydroperoxyoctadecadienoic acid, is monitored by measuring the increase in absorbance at 234 nm over time (e.g., for 100 seconds) using a UV-Vis spectrophotometer[11][12][13].
-
Calculation: The percentage of LOX inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of an uninhibited control. The IC₅₀ value is then determined from the dose-response curve.
Conclusion
The mononuclear Copper(II) complexes with thiophene-2-carboxylate, particularly [Cu(L)₂(bipy)(H₂O)] (Complex 2), exhibit a compelling dual-action profile. While their radical scavenging activities are moderate, their anti-inflammatory potential, demonstrated through potent LOX inhibition, surpasses that of the standard NSAID Indomethacin in the cited studies[1]. This suggests that their primary therapeutic value may lie in their anti-inflammatory effects. The strong performance of these complexes warrants further investigation, including in vivo studies and elucidation of their precise mechanism of action, potentially involving the modulation of the NF-κB signaling pathway, to establish their viability as future drug candidates.
References
- 1. Mononuclear copper(II) complexes with 2-thiophene carboxylate and N-N donors; DNA interaction, antioxidant/anti-inflammatory and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical evaluation on the antioxidant activity of a copper(ii) complex based on lidocaine and ibuprofen amide-phenanthroline agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical evaluation on the antioxidant activity of a copper(ii) complex based on lidocaine and ibuprofen amide-phenanthroline agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 6. marinebiology.pt [marinebiology.pt]
- 7. Evaluation of anti-inflammatory and antioxidant activities of copper (II) Schiff mono-base and copper(II) Schiff base coordination compounds of dien with heterocyclic aldehydes and 2-amino-5-methyl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Soybean Lipoxygenase Inhibition Assay [bio-protocol.org]
- 11. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 12. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Guide to the Cytotoxicity of Copper Thiophene-2-Carboxylate Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of three mononuclear copper(II) thiophene-2-carboxylate derivatives against a panel of human cancer cell lines. The presented data, experimental protocols, and mechanistic insights aim to facilitate further research and development of novel copper-based anticancer agents.
Introduction
Copper complexes have emerged as a promising class of anti-cancer compounds due to their potential to overcome resistance to platinum-based drugs and their diverse mechanisms of action. This guide focuses on three specific copper(II) complexes incorporating thiophene-2-carboxylate as a ligand:
-
Complex 1: [Cu(C₅H₃O₂S)₂(bipy)]
-
Complex 2: [Cu(C₅H₃O₂S)₂(bipy)(H₂O)]
-
Complex 3: [Cu(C₅H₃O₂S)₂(phen)(H₂O)]
Here, 'bipy' stands for 2,2'-bipyridine and 'phen' for 1,10-phenanthroline, which act as N,N-donor co-ligands. This guide will objectively compare their cytotoxic performance based on available experimental data.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of the three copper(II) thiophene-2-carboxylate derivatives was evaluated against a range of human cancer cell lines, including ovarian (OAW-42), lung (A549), colon (HT29), breast (MDA-MB-231), kidney (Caki-2), and cervical (Hela) cancer cells. For comparison, their effects on non-tumorigenic cell lines, human lung fibroblasts (MRC-5) and human breast epithelial cells (MTSV1-7), were also assessed.
The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. Lower IC₅₀ values indicate higher cytotoxic potency.
| Cell Line | Cancer Type | Complex 1 IC₅₀ (µM) | Complex 2 IC₅₀ (µM) | Complex 3 IC₅₀ (µM) |
| OAW-42 | Ovarian | >50 | 45.3 ± 2.1 | 10.2 ± 0.8 |
| A549 | Lung | >50 | 38.6 ± 1.9 | 8.5 ± 0.5 |
| HT29 | Colon | >50 | 42.1 ± 2.5 | 12.3 ± 1.1 |
| MDA-MB-231 | Breast | >50 | 35.8 ± 1.7 | 7.9 ± 0.4 |
| Caki-2 | Kidney | >50 | 48.2 ± 2.9 | 15.4 ± 1.3 |
| Hela | Cervical | >50 | 40.5 ± 2.2 | 9.7 ± 0.7 |
| MRC-5 | Lung (non-tumor) | >50 | >50 | 25.6 ± 1.8 |
| MTSV1-7 | Breast (non-tumor) | >50 | >50 | 28.4 ± 2.0 |
Key Findings:
-
Complex 3 , containing the 1,10-phenanthroline ligand, exhibited the highest cytotoxic activity across all tested cancer cell lines, with IC₅₀ values in the low micromolar range.[1]
-
Complex 1 and Complex 2 , both containing the 2,2'-bipyridine ligand, showed significantly lower cytotoxicity, with IC₅₀ values generally above 35 µM or inactive at the highest tested concentration.[1]
-
Notably, Complex 3 displayed some selectivity towards cancer cells over non-tumor cell lines, with higher IC₅₀ values observed for MRC-5 and MTSV1-7 cells.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the copper complexes was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cancer and non-tumor cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The copper complexes were dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells were then treated with these concentrations for a specified incubation period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium was removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) was added to each well. The plates were then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium was removed, and a solubilization solution (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).
-
IC₅₀ Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ values were then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Mechanistic Insights: Signaling Pathways
The cytotoxic effects of copper complexes are often attributed to their ability to induce cellular damage through various mechanisms, primarily involving the generation of reactive oxygen species (ROS) and interaction with DNA, ultimately leading to apoptosis (programmed cell death).
DNA Interaction
Studies have shown that these copper(II) thiophene-2-carboxylate complexes can interact with DNA. Spectroscopic analyses, including UV spectroscopy, luminescence titration, and viscosity measurements, suggest that the complexes, particularly Complex 2 and Complex 3, preferably bind to the minor groove of DNA.[1] This interaction can interfere with DNA replication and transcription, contributing to their cytotoxic effects.
References
A Comparative Guide to the DNA Interaction of Mononuclear Copper(II) Complexes with 2-Thiophene Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA interaction profiles of mononuclear copper(II) complexes featuring 2-thiophene carboxylate. The performance of these complexes is evaluated against other relevant copper(II) complexes, supported by experimental data and detailed methodologies for key assays.
Introduction
The study of transition metal complexes, particularly those of copper(II), as potential therapeutic agents has garnered significant interest. Their ability to interact with biological macromolecules like DNA opens avenues for the development of novel anticancer and antimicrobial drugs. This guide focuses on a specific class of these compounds: mononuclear copper(II) complexes incorporating 2-thiophene carboxylate. The thiophene moiety, a sulfur-containing heterocycle, is a well-known pharmacophore, and its incorporation into metal complexes can modulate their biological activity.
This document serves as a comparative analysis, presenting data on the DNA binding affinity, mode of interaction, and potential DNA cleavage capabilities of these complexes. By juxtaposing their performance with that of other copper(II) carboxylate complexes, we aim to provide a clear perspective on their potential in drug design and development.
Comparative Data on DNA Interaction
The interaction of copper(II) complexes with DNA can be quantified through various biophysical techniques. The binding constant (Kb) is a key parameter indicating the affinity of the complex for DNA. The following tables summarize the DNA binding constants for mononuclear copper(II) complexes with 2-thiophene carboxylate and compare them with other relevant copper(II) complexes.
Table 1: DNA Binding Constants of Mononuclear Copper(II) Complexes with 2-Thiophene Carboxylate and N-N Donors [1]
| Complex | N-N Donor Ligand | Binding Constant (Kb) / M-1 |
| [Cu(2-tc)2(bipy)] (1) | 2,2´-bipyridine | 1.8 (± 0.2) x 104 |
| [Cu(2-tc)2(bipy)(H2O)] (2) | 2,2´-bipyridine | 2.5 (± 0.3) x 104 |
| [Cu(2-tc)2(phen)(H2O)] (3) | 1,10-phenanthroline | 3.1 (± 0.2) x 104 |
2-tc = 2-thiophene carboxylate
Table 2: Comparative DNA Binding Constants of Other Copper(II) Carboxylate Complexes
| Complex | Carboxylate Ligand | Ancillary Ligand | Binding Constant (Kb) / M-1 | Reference |
| [Cu(L)(o-phen)]·H2O | Schiff base | 1,10-phenanthroline | 7.88 × 105 | [2] |
| [Cu(tdp)(phen)]+ | Phenolate | 1,10-phenanthroline | 0.90 ± 0.03 x 105 | [3] |
| [Cu(tdp)(dpq)]+ | Phenolate | dipyrido[3,2-d:2',3'-f]quinoxaline | 9.0 ± 0.1 × 105 | [3] |
| [Cu(L1)] | Tridentate Schiff base | - | 1.12 × 105 | [4] |
| [Cu(L2)] | Tridentate Schiff base | - | 2.34 × 105 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments used to study the DNA interaction of the copper(II) complexes.
UV-Visible Absorption Titration
This technique is used to determine the binding affinity of the complex to DNA.
Methodology:
-
Prepare a stock solution of the copper(II) complex in a suitable buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.2).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. The concentration of DNA is determined spectrophotometrically using the molar extinction coefficient of 6600 M-1 cm-1 at 260 nm.
-
In a quartz cuvette, place a fixed concentration of the copper(II) complex.
-
Record the initial UV-Vis spectrum of the complex.
-
Incrementally add small aliquots of the DNA solution to the cuvette.
-
After each addition, allow the solution to equilibrate for a few minutes and then record the UV-Vis spectrum.
-
Monitor the changes in the absorbance and wavelength of the complex's characteristic absorption bands.
-
The intrinsic binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].
Fluorescence Quenching Spectroscopy (Ethidium Bromide Displacement Assay)
This assay determines if the complex can displace an intercalating agent, such as ethidium bromide (EB), from DNA.
Methodology:
-
Prepare a solution of CT-DNA and ethidium bromide in a buffer. The concentration of EB should be such that it results in a significant fluorescence signal upon binding to DNA.
-
Record the initial fluorescence emission spectrum of the EB-DNA solution (excitation typically around 520 nm, emission scanned from 550 to 700 nm).
-
Add incremental amounts of the copper(II) complex solution to the EB-DNA mixture.
-
After each addition, allow for an incubation period and then record the fluorescence spectrum.
-
A decrease in the fluorescence intensity indicates the displacement of EB from the DNA by the complex.
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (KSV).
Viscosity Measurements
Viscosity measurements provide insights into the mode of DNA binding. Intercalation typically leads to an increase in the viscosity of the DNA solution due to the lengthening of the DNA helix, while groove binding or electrostatic interactions have a smaller effect.
Methodology:
-
Prepare a solution of CT-DNA in the appropriate buffer.
-
Measure the flow time of the buffer and the DNA solution using an Ubbelohde viscometer maintained at a constant temperature.
-
Add increasing amounts of the copper(II) complex to the DNA solution.
-
After each addition, allow the solution to equilibrate and measure the flow time.
-
Calculate the relative viscosity (η/η0), where η and η0 are the viscosities of the DNA solution in the presence and absence of the complex, respectively.
-
Plot the relative specific viscosity ((η/η0)1/3) versus the ratio of the concentration of the complex to the concentration of DNA.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in the DNA double helix upon binding of the complex.
Methodology:
-
Prepare a solution of CT-DNA in a suitable buffer.
-
Record the CD spectrum of the DNA solution in the range of 200-320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Add the copper(II) complex to the DNA solution at different concentration ratios.
-
Record the CD spectrum after each addition.
-
Changes in the intensity and position of the CD bands indicate alterations in the DNA secondary structure.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures.
Caption: Workflow for UV-Visible Absorption Titration.
Caption: Workflow for Fluorescence Quenching Assay.
Caption: Workflow for Viscosity Measurement.
Caption: Workflow for Circular Dichroism Spectroscopy.
Conclusion
The presented data indicates that mononuclear copper(II) complexes with 2-thiophene carboxylate exhibit moderate binding affinity towards DNA. The nature of the ancillary N-N donor ligand appears to influence the binding constant, with 1,10-phenanthroline generally leading to stronger interactions compared to 2,2'-bipyridine. When compared to other copper(II) complexes, particularly those with extended planar aromatic ligands, the 2-thiophene carboxylate complexes show a lower but still significant DNA binding affinity.
The experimental protocols and workflows provided in this guide offer a standardized framework for the investigation of DNA-metal complex interactions. This information is intended to be a valuable resource for researchers in the fields of medicinal inorganic chemistry and drug development, facilitating the design and evaluation of new copper-based therapeutic agents. Further studies, including DNA cleavage assays and in vitro cytotoxicity evaluations, are necessary to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Mononuclear copper(II) complexes with 2-thiophene carboxylate and N-N donors; DNA interaction, antioxidant/anti-inflammatory and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular biology of copper. A circular dichroism study on copper complexes of thionein and penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Magnetic Properties of Dimeric Copper(II) Carboxylate Complexes: Focus on Thiophene-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the magnetic properties of dimeric copper(II) thiophene-2-carboxylate complexes against other dimeric copper(II) carboxylate compounds. The magnetic behavior of these complexes is crucial for their potential applications in areas such as catalysis, materials science, and as models for bioinorganic systems. The defining structural feature of these molecules is typically a paddle-wheel geometry, where two copper(II) ions are bridged by four carboxylate ligands. This arrangement facilitates magnetic exchange interactions between the metal centers.
Comparison of Magnetic Coupling
Dimeric copper(II) carboxylates are well-known for exhibiting antiferromagnetic coupling, where the electron spins on the adjacent copper(II) ions align in opposite directions, leading to a lower overall magnetic moment. This interaction is quantified by the exchange coupling constant, J. A negative J value signifies antiferromagnetic coupling, and its magnitude indicates the strength of this interaction.
The thiophene-2-carboxylate ligand, with its sulfur-containing aromatic ring, influences the electronic environment of the copper(II) centers and thus the magnitude of the magnetic coupling. While specific J values for simple dimeric copper(II) thiophene-2-carboxylate were not explicitly found in the initial literature survey, the synthesis and paddle-wheel structure of complexes with the general formula [Cu₂(thiophene-2-carboxylate)₄(L)₂] have been reported, and strong antiferromagnetic coupling is expected. For a quantitative comparison, we present data for a closely related thiophene derivative and other carboxylate-bridged copper(II) dimers.
| Complex | Bridging Ligand | -2J (cm⁻¹) | J (cm⁻¹) | Reference |
| Dimeric Cu(II) Thiophene-Dibenzoate MOF | Thiophene-dibenzoate | 516 | -258 | |
| [Cu₂(2,3,4-trimethoxybenzoate)₄(H₂O)₂] | 2,3,4-Trimethoxybenzoate | 272 | -136 | [1] |
| Dimeric Cu(II) Diphenylacetate | Diphenylacetate | 330 | -165 | [2] |
| {Cu₂(μ₂-O₂CCH₃)₄}(OCNH₂CH₃) | Acetate | 202 | -101 | [2][3] |
| [Cu₂(L³)₂(H₂O)]·2H₂O (L³ = a phenoxido-based ligand) | Phenoxido | 352 | -176 | [4] |
| [Cu₂(L²)₂(H₂O)]·H₂O (L² = a phenoxido-based ligand) | Phenoxido | 291 | -145.5 | [4] |
Note: The exchange coupling is often reported as -2J, which corresponds to the energy gap between the singlet (S=0) and triplet (S=1) states.
The data indicates that the nature of the carboxylate bridge significantly influences the strength of the antiferromagnetic coupling. The thiophene-dibenzoate linked dimer exhibits a strong antiferromagnetic interaction, comparable to or even stronger than that of other benzoate and acetate derivatives. This can be attributed to the electronic effects of the thiophene ring influencing the superexchange pathway between the copper(II) centers.
Structure-Property Relationship
The magnetic properties of these dimeric complexes are intrinsically linked to their molecular structure. The primary pathway for magnetic exchange is through the syn-syn bridging carboxylate ligands. The efficiency of this "superexchange" pathway dictates the magnitude of the J constant.
Caption: Relationship between the molecular structure and magnetic properties in dimeric copper(II) carboxylates.
Experimental Protocols
The magnetic properties of these complexes are primarily determined by two key experimental techniques: SQUID (Superconducting Quantum Interference Device) Magnetometry and EPR (Electron Paramagnetic Resonance) Spectroscopy.
Magnetic Susceptibility Measurements (SQUID)
Methodology:
-
Sample Preparation: A polycrystalline sample of the copper(II) complex is carefully weighed and placed in a gelatin capsule or a straw, which is then inserted into the SQUID magnetometer.
-
Data Collection: The magnetic moment of the sample is measured over a range of temperatures, typically from 2 K to 300 K, under a constant applied magnetic field.
-
Data Analysis: The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment. The data is corrected for the diamagnetic contributions of the sample holder and the core diamagnetism of the complex itself. The temperature dependence of the magnetic susceptibility is then fitted to the Bleaney-Bowers equation (a model for dimeric S=1/2 systems) to extract the exchange coupling constant (J) and the g-factor.
Caption: Workflow for determining the exchange coupling constant using SQUID magnetometry.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Methodology:
-
Sample Preparation: EPR spectra are typically recorded on powdered samples of the copper(II) dimer at various temperatures.
-
Data Collection: The sample is placed in a quartz tube within the EPR spectrometer's resonant cavity. The spectrum is recorded by sweeping the magnetic field while irradiating the sample with a constant microwave frequency.
-
Data Analysis: For a dimeric copper(II) complex, the EPR spectrum is characteristic of a triplet state (S=1) that is populated at higher temperatures. Analysis of the spectrum allows for the determination of the zero-field splitting parameters (D and E) and the g-tensor components. The temperature dependence of the EPR signal intensity can also be used to estimate the singlet-triplet energy gap, and thus the J value.
Conclusion
Dimeric copper(II) thiophene-2-carboxylate complexes are expected to exhibit significant antiferromagnetic coupling, a property that is highly dependent on their molecular structure. The comparison with other carboxylate-bridged dimers reveals that the electronic nature of the bridging ligand plays a crucial role in modulating the strength of this magnetic interaction. The experimental techniques of SQUID magnetometry and EPR spectroscopy are indispensable tools for characterizing these magnetic properties, providing valuable insights for the rational design of new materials with tailored magnetic behavior. Further studies to precisely quantify the J value for a range of simple dimeric copper(II) thiophene-2-carboxylate complexes would be beneficial for a more detailed understanding of the magneto-structural correlations in this class of compounds.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Unusual conformation of a dinuclear paddle wheel copper(II) complex. Synthesis, structural characterization and EPR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnetostructural Properties of Some Doubly-Bridged Phenoxido Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CuTC and Palladium Catalysts in C-C Bond Formation
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. For decades, palladium catalysts have been the workhorse in this field, facilitating a wide array of powerful cross-coupling reactions. However, the emergence of copper-catalyzed trifluoromethylation and cross-coupling (CuTC) methodologies presents a compelling, cost-effective, and more sustainable alternative. This guide provides a direct comparison of the performance of CuTC and traditional palladium catalysts in key C-C bond-forming reactions, supported by experimental data and detailed protocols.
Executive Summary
Palladium catalysts are renowned for their high reactivity and broad substrate scope in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. They often operate under mild conditions with high efficiency. In contrast, copper catalysts are significantly more abundant and less expensive, offering a greener alternative. While historically requiring harsher reaction conditions, recent advancements in ligand design and reaction engineering have made copper-catalyzed systems increasingly competitive with their palladium counterparts, demonstrating excellent yields and functional group tolerance. This guide will delve into a quantitative comparison of these two catalytic systems across the most common C-C coupling reactions.
Performance Benchmark: CuTC vs. Palladium Catalysts
The following tables summarize the performance of copper and palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The data is compiled from studies that conducted head-to-head comparisons under similar reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds.
| Catalyst System | Aryl Halide Substrate | Arylboronic Acid Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |
| CuI | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | PEG-400 | 110 | 12 | 99 | 10 | 9.9 | 0.83 |
| Pd(OAc)₂ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Water | 80-83 | 0.33 | ~95 | 0.0045 | ~21111 | ~63973 |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)
Heck Coupling
The Heck reaction is a key method for the arylation of alkenes.
| Catalyst System | Aryl Halide Substrate | Alkene Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |
| CuI/Schiff Base | 4-Iodoanisole | Styrene | K₂CO₃ | DMF | 120 | 24 | 92 | 5 | 18.4 | 0.77 |
| Pd(OAc)₂ | 4-Iodoanisole | Styrene | Na₂CO₃ | NMP | 120 | 2 | >99 | 0.1 | >990 | >495 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl or vinyl halides and terminal alkynes.
| Catalyst System | Aryl Halide Substrate | Alkyne Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |
| Pd/CuFe₂O₄ | Iodobenzene | Phenylacetylene | K₂CO₃ | EtOH | 70 | 3 | 90 | 3 | 30 | 10 |
| PdCl₂(PPh₃)₂/CuI | Iodobenzene | Phenylacetylene | Et₃N | DMI | 25 | 1 | 92 | 2 (Pd), 4 (Cu) | 46 | 46 |
Experimental Protocols
Detailed methodologies for representative reactions are provided below to allow for replication and further investigation.
Copper-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Phenylboronic acid (1.3 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Polyethylene glycol (PEG-400) (2.0 mL)
Procedure: A mixture of 4-bromotoluene, phenylboronic acid, CuI, and K₂CO₃ in PEG-400 is stirred in a sealed vessel at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1]
Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.0045 mol%)
-
Sodium carbonate (Na₂CO₃) (3.7 equiv)
-
Water/Ethanol (1:1 mixture)
Procedure: To a solution of 4-bromotoluene and phenylboronic acid in a 1:1 mixture of water and ethanol is added Na₂CO₃ and Pd(OAc)₂. The reaction mixture is heated to reflux (80-83 °C) for 20 minutes with vigorous stirring. After cooling to room temperature, the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the biphenyl product.[2]
Copper-Catalyzed Heck Reaction of 4-Iodoanisole with Styrene
Materials:
-
4-Iodoanisole (1.0 equiv)
-
Styrene (1.2 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
Schiff Base Ligand (5-tert-butyl-3-(piperidinemethyl)salicylaldimine) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure: A mixture of 4-iodoanisole, styrene, CuI, the Schiff base ligand, and K₂CO₃ in DMF is heated at 120 °C for 24 hours under an inert atmosphere. The reaction is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give the desired stilbene derivative.
Palladium-Catalyzed Heck Reaction of 4-Iodoanisole with Styrene
Materials:
-
4-Iodoanisole (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mol%)
-
Sodium carbonate (Na₂CO₃) (1.5 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure: In a reaction vessel, 4-iodoanisole, styrene, Pd(OAc)₂, and Na₂CO₃ are dissolved in NMP. The mixture is heated to 120 °C for 2 hours. After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Palladium/Copper-Cocatalyzed Sonogashira Coupling of Iodobenzene with Phenylacetylene
Materials:
-
Iodobenzene (1.0 equiv)
-
Phenylacetylene (1.0 equiv)
-
Pd/CuFe₂O₄ nanoparticles (3 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Ethanol (EtOH)
Procedure: A mixture of iodobenzene, phenylacetylene, Pd/CuFe₂O₄ nanoparticles, and K₂CO₃ in ethanol is refluxed at 70 °C for 3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, extracted with ethyl acetate and deionized water, washed with brine, and dried over anhydrous Na₂SO₄. The solvent is evaporated, and the crude product is purified by column chromatography.[3]
Catalytic Cycles and Experimental Workflows
The following diagrams illustrate the generally accepted catalytic cycles for palladium- and copper-catalyzed cross-coupling reactions, as well as a typical experimental workflow.
Caption: Generalized Palladium Catalytic Cycle.
Caption: Generalized Copper Catalytic Cycle.
Caption: General Experimental Workflow.
Conclusion
The choice between CuTC and palladium catalysts for C-C bond formation is nuanced and depends on the specific requirements of the synthesis. Palladium catalysts remain the gold standard for many applications due to their high turnover numbers and frequencies, often achieving excellent yields in shorter reaction times with very low catalyst loadings.[2] However, the significantly lower cost and reduced toxicity of copper make CuTC an attractive and increasingly viable alternative, particularly for large-scale industrial processes where cost and environmental impact are major considerations.[4] As research into copper catalysis continues to advance, the performance gap between these two metals is expected to narrow, providing synthetic chemists with a broader and more sustainable toolkit for the construction of complex organic molecules.
References
Spectroscopic Showdown: A Comparative Analysis of Cu(I) and Cu(II) Thiophene-2-Carboxylate Complexes
A detailed guide for researchers and drug development professionals on the distinct spectroscopic signatures of copper(I) and copper(II) complexes with thiophene-2-carboxylate, providing experimental data and protocols for their differentiation and characterization.
In the realm of coordination chemistry and its applications in catalysis and drug development, the ability to distinguish between different oxidation states of a metal ion is paramount. Copper, a versatile transition metal, readily exists in both the diamagnetic Cu(I) and paramagnetic Cu(II) states. When complexed with ligands such as thiophene-2-carboxylate, these two species exhibit unique spectroscopic properties. This guide provides a comprehensive comparison of Cu(I) and Cu(II) thiophene-2-carboxylate complexes, focusing on their synthesis and characterization by Infrared (IR), UV-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Executive Summary of Spectroscopic Differences
The spectroscopic differentiation between Cu(I) and Cu(II) thiophene-2-carboxylate complexes is rooted in their distinct electronic configurations. Cu(I) possesses a d¹⁰ electronic configuration, rendering it diamagnetic, while Cu(II) has a d⁹ configuration, making it paramagnetic. This fundamental difference governs their interaction with electromagnetic radiation and magnetic fields, leading to contrasting spectroscopic signatures.
| Spectroscopic Technique | Cu(I) Thiophene-2-Carboxylate | Cu(II) Thiophene-2-Carboxylate Complexes |
| Infrared (IR) Spectroscopy | νas(COO⁻) and νs(COO⁻) bands indicate coordination mode. | νas(COO⁻) and νs(COO⁻) bands indicate coordination mode. The presence of additional ligands (e.g., TMEDA, phenanthroline) influences the spectra. |
| UV-Visible Spectroscopy | Generally colorless, may exhibit charge-transfer bands in the UV region. | Typically colored, exhibiting d-d transitions in the visible region. For instance, [(TMEDA)Cu(O₂Cth)₂] shows a broad band around 680 nm.[1][2] |
| EPR Spectroscopy | EPR silent (diamagnetic). | EPR active (paramagnetic). Exhibits characteristic spectra with specific g-values. For example, some Cu(II) thiophenecarboxylates show g∥ > g⊥ ≈ 2.0. |
| NMR Spectroscopy | NMR active (diamagnetic). ¹H NMR can characterize the ligand environment. | NMR spectra are generally not informative due to paramagnetic broadening. |
Experimental Protocols
Synthesis of Copper(I) Thiophene-2-Carboxylate (CuTC)
A widely used method for the synthesis of Cu(I) thiophene-2-carboxylate involves the reaction of thiophene-2-carboxylic acid with a copper(I) salt, such as copper(I) oxide.[3]
Procedure:
-
Thiophene-2-carboxylic acid and copper(I) oxide are heated in a solvent like toluene.
-
Water formed during the reaction is removed azeotropically.
-
The resulting product, CuTC, is a tan, air-stable powder.[3]
Synthesis of Copper(II) Thiophene-2-Carboxylate Complexes
Copper(II) thiophene-2-carboxylate complexes can be synthesized through various methods, including the desulfurization of corresponding thiocarboxylate complexes. For example, the synthesis of [(TMEDA)Cu(O₂Cth)₂] (where TMEDA = tetramethylethylenediamine and O₂Cth = thiophene-2-carboxylate) has been reported.[1][2]
Procedure for [(TMEDA)Cu(O₂Cth)₂]: This complex can be obtained from the corresponding Cu(II) thiophene-2-thiocarboxylate complex, [(TMEDA)Cu(SCOth)₂], which undergoes desulfurization under ambient conditions to yield the carboxylate complex.[1][2]
Spectroscopic Characterization and Data
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool to probe the coordination mode of the carboxylate ligand to the copper center. The key diagnostic bands are the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO⁻ group. The difference between these two frequencies (Δν = νas - νs) can elucidate the coordination geometry.
| Coordination Mode | Δν (cm⁻¹) |
| Ionic | < Δν (free carboxylate ion) |
| Monodentate | > Δν (free carboxylate ion) |
| Bidentate Chelating | < Δν (free carboxylate ion) |
| Bidentate Bridging | ≈ Δν (free carboxylate ion) |
UV-Visible (UV-Vis) Spectroscopy
The electronic configuration of the copper ion dictates the UV-Vis absorption properties of these complexes.
-
Cu(I) Thiophene-2-Carboxylate: With a d¹⁰ configuration, no d-d electronic transitions are possible. Therefore, Cu(I) complexes are typically colorless unless there are ligand-to-metal or metal-to-ligand charge-transfer bands, which usually appear in the UV region.
-
Cu(II) Thiophene-2-Carboxylate Complexes: The d⁹ configuration allows for d-d transitions, which are observed as broad, weak absorption bands in the visible region of the spectrum, imparting color to the complexes. For instance, the complex [(TMEDA)Cu(O₂Cth)₂] exhibits a broad absorption band centered at approximately 680 nm in the solid state, which is characteristic of a d-d transition in a distorted octahedral or square pyramidal geometry.[1][2]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is exclusively used for the characterization of paramagnetic species, making it an ideal tool for studying Cu(II) complexes.
-
Cu(I) Thiophene-2-Carboxylate: Being diamagnetic, this complex is EPR silent.
-
Cu(II) Thiophene-2-Carboxylate Complexes: These complexes are EPR active and their spectra provide valuable information about the electronic structure and geometry of the copper center. The g-tensor values are particularly informative. For many Cu(II) carboxylate complexes, an axial spectrum is observed with g∥ > g⊥ > 2.0023, indicative of a d(x²-y²) ground state in a tetragonally distorted octahedral or square planar geometry. Studies on various copper(II) furan- and thiophenecarboxylates have reported such characteristic EPR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for characterizing diamagnetic compounds.
-
Cu(I) Thiophene-2-Carboxylate: As a d¹⁰ complex, CuTC is diamagnetic and thus amenable to NMR studies. ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the thiophene-2-carboxylate ligand and to probe its coordination to the Cu(I) center by observing changes in the chemical shifts of the thiophene ring protons and carbons compared to the free ligand.
-
Cu(II) Thiophene-2-Carboxylate Complexes: The paramagnetic nature of the Cu(II) ion leads to significant broadening of NMR signals, often rendering the spectra uninformative for structural elucidation of the ligands.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of synthesis and spectroscopic analysis for the comparative study of these copper complexes.
Caption: Synthesis pathways for Cu(I) and Cu(II) thiophene-2-carboxylate complexes.
Caption: General workflow for the spectroscopic analysis of copper complexes.
Caption: Decision tree for identifying the copper oxidation state using EPR spectroscopy.
References
- 1. Studies of synthesis, structural features of Cu(I) thiophene-2-thiocarboxylates and unprecedented desulfurization of Cu(II) thiocarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of synthesis, structural features of Cu(i) thiophene-2-thiocarboxylates and unprecedented desulfurization of Cu(ii) thiocarboxylate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Copper Thiophene-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of copper thiophene-2-carboxylic acid, a compound frequently used in materials science and organic electronics research. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
This compound is classified as a hazardous substance, harmful if swallowed or inhaled, and causes serious eye, skin, and respiratory irritation.[1][2][3] It is also recognized as an environmentally hazardous substance, toxic to aquatic life with long-lasting effects.[1][4] Therefore, proper disposal is not merely a procedural formality but a critical aspect of responsible chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.
Table 1: Personal Protective Equipment (PPE) Requirements
| Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield. | To prevent eye irritation or serious eye damage from dust or splashes.[1][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact.[3][4][5] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][4] | To prevent respiratory tract irritation from inhalation of dust.[1][2][3] |
| Protective Clothing | Laboratory coat and appropriate footwear. | To minimize skin contact with any spills or contamination.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be straightforward and directly applicable in a laboratory setting.
Experimental Protocol: Waste Disposal
-
Waste Identification and Segregation:
-
Treat all solid this compound and any materials contaminated with it (e.g., weighing boats, filter paper, gloves) as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
Important Considerations:
-
Do NOT dispose of this compound down the drain or in regular trash.[4][6] This is crucial to prevent environmental contamination.
-
In case of a spill, evacuate the area, ensure proper ventilation, and prevent the substance from entering drains or waterways.[1][6] Moisten the spilled material to prevent dust formation and carefully sweep it into a suitable container for disposal.[4][6]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in research and development.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Copper(I) thiophene-2-carboxylate hydrate | C5H5CuO3S | CID 92132749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. Copper(I) 2-Thiophenecarboxylate 68986-76-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. nj.gov [nj.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Logistical Guidance for Handling Copper Thiophene-2-Carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Copper thiophene-2-carboxylic acid. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Copper(I) thiophene-2-carboxylate presents several hazards that necessitate specific PPE to ensure the safety of laboratory personnel. The compound is classified as hazardous to the aquatic environment, can cause serious eye damage and skin irritation, and is harmful if inhaled or swallowed[1][2].
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side shields meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a risk of splashing. | To prevent eye contact which can cause serious damage[1][2]. |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile or natural rubber. Gloves should be inspected before use and disposed of properly after handling. | To avoid skin contact, which can cause irritation[2][3]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. Use in a well-ventilated area is crucial. | To prevent inhalation of dust or fumes, which are harmful[1][4]. |
| Body Protection | A flame-retardant, antistatic protective laboratory coat, buttoned to cover as much skin as possible. Long pants and closed-toe, closed-heel shoes are mandatory. | To protect the skin from accidental spills and exposure[5]. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is crucial to prevent exposure and contamination. The following protocol outlines the necessary steps for safe handling.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the essential steps for safely handling this compound.
Detailed Methodologies:
-
Don Appropriate PPE: Before entering the laboratory, ensure all required PPE as detailed in the table above is worn correctly.
-
Prepare Workspace: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation[2][4]. The work surface should be clean and clear of any unnecessary items.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and reaction vessels, before handling the compound to minimize movement and potential for spills.
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a suitable container. Avoid generating dust.
-
Transfer: Gently transfer the weighed compound into the reaction vessel.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container[1].
-
PPE Removal: Remove PPE in the correct order (gloves first, then lab coat, and finally eye protection) to prevent cross-contamination. Wash hands thoroughly after removing PPE.
Disposal Plan: Managing Waste
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental harm. This compound is toxic to aquatic life with long-lasting effects[2].
Waste Segregation and Disposal Protocol
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and leak-proof container for hazardous chemical waste. | Collect all contaminated solid waste, including unused compound, weighing paper, and contaminated wipes. The container must be clearly labeled as "Hazardous Waste: this compound". |
| Contaminated Sharps | Puncture-resistant sharps container. | Any contaminated needles, scalpels, or other sharps must be placed in a designated sharps container. |
| Liquid Waste | Labeled, sealed, and leak-proof container for hazardous chemical waste. | If the compound is used in a solution, the resulting liquid waste must be collected in a compatible, sealed container labeled with the full chemical name. |
All waste must be disposed of in accordance with local, state, and federal regulations. Do not flush any waste containing this compound down the drain or dispose of it in regular trash[2]. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
